Product packaging for Cyheptamide(Cat. No.:CAS No. 7199-29-3)

Cyheptamide

Cat. No.: B1669533
CAS No.: 7199-29-3
M. Wt: 237.30 g/mol
InChI Key: APBVLLORZMAWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyheptamide is an anticonvulsant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO B1669533 Cyheptamide CAS No. 7199-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBVLLORZMAWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046551
Record name Cyheptamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7199-29-3
Record name Cyheptamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7199-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyheptamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007199293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyheptamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyheptamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYHEPTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R22P8K61P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cyheptamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Properties, and Anticonvulsant Mechanisms of 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide

Abstract

Cyheptamide, a tricyclic anticonvulsant, has been a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and analytical methodologies. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its toxicological profile. Furthermore, this guide elucidates the proposed mechanism of action of this compound, focusing on its interaction with voltage-gated sodium channels, a key target for many antiepileptic drugs. The information is curated to support researchers, scientists, and drug development professionals in their endeavors related to this compound.

Chemical Structure and Identification

This compound, with the chemical name 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide, is a derivative of dibenzosuberane. Its structure is characterized by a seven-membered central ring fused to two benzene rings.

IdentifierValue
IUPAC Name 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide
CAS Number 7199-29-3
Molecular Formula C₁₆H₁₅NO
Molecular Weight 237.30 g/mol
Canonical SMILES C1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N
InChI Key APBVLLORZMAWKI-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profiling.

PropertyValueReference
Melting Point 193-194 °C[1]
Boiling Point Not available
Solubility Soluble in chloroform; sparingly soluble in methanol and acetone; slightly soluble in ethanol and ether; practically insoluble in water. Soluble in DMSO.[1][2]
pKa Not available
LogP Not available
Appearance Long needles from acetonitrile; Solid powder.[1][2]

Synthesis and Characterization

Proposed Synthetic Protocol

Step 1: Oximation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

  • To a solution of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one in absolute ethanol, add hydroxylamine hydrochloride and pyridine.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, pour it into water, and acidify with concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the oxime derivative.

Step 2: Beckmann Rearrangement to the Amide

  • Treat the oxime derivative from Step 1 with a rearranging agent such as polyphosphoric acid (PPA) or a Lewis acid.

  • Heat the mixture to promote the rearrangement. The reaction conditions (temperature and time) will need to be optimized.

  • After the reaction is complete (monitored by TLC), quench the reaction by pouring the mixture into ice-water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the crude this compound with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization (e.g., from acetonitrile) or column chromatography to yield pure this compound.

G cluster_synthesis Proposed Synthesis of this compound Start 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one Step1 Oximation (Hydroxylamine HCl, Pyridine, EtOH, Reflux) Start->Step1 Intermediate 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime Step1->Intermediate Step2 Beckmann Rearrangement (e.g., Polyphosphoric Acid, Heat) Intermediate->Step2 Product This compound Step2->Product

Fig 1. Proposed synthetic workflow for this compound.
Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for determining the purity of this compound and for its quantification in various matrices. While a specific method for this compound is not published, a method adapted from the analysis of the structurally similar compound cyproheptadine can be employed as a starting point.[5]

Table 3: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). The ratio and pH should be optimized. For example, Methanol:0.02 M Phosphate Buffer (65:35, v/v), pH 4.5.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm or 285 nm)
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

3.2.2. Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons in the range of δ 7.0-7.5 ppm. The methylene protons of the dihydro-dibenzo[a,d]cycloheptene ring system would likely appear as multiplets in the upfield region. The amide protons would present as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the seven-membered ring, and the carbonyl carbon of the amide group (expected around 170-180 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 237, corresponding to the molecular weight of this compound. Fragmentation patterns would be consistent with the tricyclic structure.

Pharmacological Properties and Mechanism of Action

This compound is classified as an anticonvulsant.[2] Its therapeutic effect is believed to be mediated through the modulation of neuronal excitability. The primary mechanism of action for many tricyclic anticonvulsants, including the structurally related carbamazepine, is the blockade of voltage-gated sodium channels.[6]

4.1. Interaction with Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. In pathological conditions such as epilepsy, these channels can exhibit hyperexcitability. This compound is proposed to bind to the inactivated state of the sodium channel, stabilizing it and thereby reducing the firing rate of neurons. This state-dependent binding ensures that the drug preferentially targets rapidly firing neurons, which are characteristic of seizure activity, while having less effect on neurons firing at a normal rate.

G cluster_membrane Neuronal Membrane cluster_this compound This compound Action cluster_effect Cellular Effect Na_channel Voltage-Gated Na+ Channel Resting State Open State Inactivated State Na_channel:f1->Na_channel:f2 Na_channel:f2->Na_channel:f3 Na_channel:f3->Na_channel:f1 Stabilization Stabilization of Inactivated State Na_channel:f3->Stabilization This compound This compound This compound->Na_channel:f3 Binds to and stabilizes Reduced_Firing Reduced Neuronal Firing Stabilization->Reduced_Firing Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect

References

An In-depth Technical Guide to the Synthesis and Purification of Cyheptamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for cyheptamide, an anticonvulsant agent. The document details the chemical processes involved, presents quantitative data in a structured format, and includes detailed experimental protocols. Additionally, it visualizes key chemical pathways and biological signaling cascades relevant to the compound and its analogs.

Core Synthesis and Purification Overview

This compound, with the chemical name 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide, was first synthesized in the 1960s. The primary synthesis route involves the conversion of a dibenzosuberone precursor. Purification is typically achieved through recrystallization, yielding the final product in a highly purified form.

Table 1: Key Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₆H₁₅NO
Molecular Weight 237.30 g/mol
Melting Point 193-194 °C
Appearance Long needles
Solubility Soluble in chloroform; sparingly soluble in methanol, acetone; slightly soluble in ethanol, ether; practically insoluble in water.

Experimental Protocols

The following protocols are based on established synthesis routes for this compound and related dibenzocycloheptene carboxamides.

Protocol 1: Synthesis of this compound from 5-Cyano-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

This two-step process involves the creation of the nitrile intermediate followed by hydrolysis to the amide.

Step 1: Synthesis of 5-Cyano-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol in a suitable solvent such as toluene.

  • Chlorination: Add thionyl chloride dropwise to the solution at room temperature. Heat the mixture to reflux and maintain for 2-3 hours until the conversion to 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is complete, as monitored by thin-layer chromatography (TLC).

  • Cyanation: After cooling, carefully quench the reaction and extract the chlorinated intermediate. The crude product is then dissolved in a polar aprotic solvent, and copper(I) cyanide is added. The mixture is heated to reflux for several hours.

  • Work-up: Upon completion, the reaction mixture is cooled, filtered, and the filtrate is washed with an appropriate aqueous solution (e.g., ferric chloride solution to remove cyanide salts) and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude nitrile.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The crude 5-cyano-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is dissolved in ethanol.

  • Hydrolysis: An aqueous solution of potassium hydroxide is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC.

  • Isolation: After completion, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water until the filtrate is neutral, and then dried.

Protocol 2: Purification of this compound by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds like amides.

  • Solvent Selection: Acetonitrile is a suitable solvent for the recrystallization of this compound. Other polar solvents like ethanol or acetone can also be tested.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimum amount of hot acetonitrile to dissolve the solid completely. The solution should be heated to near its boiling point.[2]

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution is then filtered while hot through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Table 2: Summary of a Representative this compound Synthesis
StepStarting MaterialReagentsSolventConditionsProductYield (%)Purity (%)
1 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol1. Thionyl Chloride2. Copper(I) CyanideTolueneReflux5-Cyano-10,11-dihydro-5H-dibenzo[a,d]cycloheptene~75-85>90
2 5-Cyano-10,11-dihydro-5H-dibenzo[a,d]cycloheptenePotassium HydroxideEthanolRefluxThis compound (Crude)~80-90>95
3 This compound (Crude)Acetonitrile-RecrystallizationThis compound (Pure)~85-95 (recovery)>99

Note: Yields and purity are estimates based on typical organic reactions of this type and may vary.

Chemical Pathways and Experimental Workflows

The synthesis of this compound can be visualized as a multi-step chemical transformation, followed by a purification workflow.

G cluster_synthesis Synthesis Pathway cluster_purification Purification Workflow A 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol B 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene A->B Thionyl Chloride C 5-Cyano-10,11-dihydro-5H-dibenzo[a,d]cycloheptene B->C CuCN D This compound (Crude) C->D KOH, Ethanol, H2O E Crude this compound F Dissolution (Hot Acetonitrile) E->F G Crystallization (Cooling) F->G H Filtration & Washing G->H I Pure this compound H->I

Caption: Synthesis and Purification Workflow for this compound.

Biological Context: Signaling Pathway

While the direct signaling pathway of this compound is not extensively documented, its structural analog, cyproheptadine, has been shown to exert antitumor effects by modulating key signaling pathways. It is hypothesized that this compound may share similar mechanisms of action. Cyproheptadine has been demonstrated to suppress the GSK3β/mTOR and β-catenin signaling pathways in urothelial carcinoma cells.[5]

The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation.[6] In a quiescent state, β-catenin is phosphorylated by a destruction complex, leading to its degradation. Upon activation by Wnt ligands, this degradation is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target gene transcription.[7] Cyproheptadine is thought to interfere with this process by promoting the degradation of β-catenin.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (GSK3β, Axin, APC) Frizzled->DestructionComplex inhibits LRP5_6 LRP5/6 BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Degradation Proteasomal Degradation BetaCatenin->Degradation BetaCatenin_N β-catenin BetaCatenin->BetaCatenin_N translocates TCF_LEF TCF/LEF BetaCatenin_N->TCF_LEF binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates Cyproheptadine Cyproheptadine (this compound Analog) Cyproheptadine->DestructionComplex promotes activity of GSK3β

Caption: Hypothesized β-Catenin Signaling Pathway Inhibition.

References

Unraveling the Anticonvulsant Action of Cyheptamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyheptamide, an investigational drug developed in the 1960s, has demonstrated anticonvulsant properties. While its clinical development was not pursued, its unique structural characteristics and comparative efficacy data provide valuable insights for modern anticonvulsant research. This technical guide synthesizes the available scientific literature to provide an in-depth overview of the proposed mechanism of action, supported by quantitative data and detailed experimental protocols. The primary hypothesis for this compound's anticonvulsant activity centers on its structural analogy to established drugs such as phenytoin and carbamazepine, suggesting a potential role as a sodium channel blocker. This document aims to serve as a comprehensive resource for researchers exploring novel anticonvulsant scaffolds and mechanisms.

Proposed Mechanism of Action: A Structure-Activity Relationship Perspective

The principal hypothesis regarding this compound's anticonvulsant mechanism is derived from its structural similarity to other established anticonvulsant drugs, notably phenytoin and carbamazepine.[1][2][3] X-ray diffraction studies have revealed key structural features in this compound that are shared with these agents, which are known to exert their effects primarily through the blockade of voltage-gated sodium channels.[1][3][4][5][6][7]

The critical pharmacophoric elements include:

  • Two bulky hydrophobic regions: These are thought to interact with hydrophobic pockets within the target protein, likely a voltage-gated sodium channel.

  • An amide group: This group, with its delocalized π-electrons across the nitrogen, carbon, and oxygen atoms, acts as an electron donor and is crucial for binding.[1]

When the molecular structures are superimposed, this compound shows a significant overlap with carbamazepine, aligning the amide group and the two hydrophobic regions.[1] Its similarity to diphenylhydantoin (phenytoin) is also notable, with the potential to fit two of the three key regions at a time.[1] This structural mimicry strongly suggests that this compound may share a common mechanism of action with these drugs, which involves stabilizing the inactive state of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[4][6][7]

G This compound This compound Structural_Similarity Structural Similarity This compound->Structural_Similarity Phenytoin Phenytoin Structural_Similarity->Phenytoin Carbamazepine Carbamazepine Structural_Similarity->Carbamazepine Pharmacophore Two Hydrophobic Regions Amide Group (Electron Donor) Structural_Similarity->Pharmacophore based on Proposed_MoA Proposed Mechanism: Sodium Channel Blockade Pharmacophore->Proposed_MoA suggests Neuronal_Effect Reduced Neuronal Hyperexcitability Proposed_MoA->Neuronal_Effect leads to Anticonvulsant_Activity Anticonvulsant Activity Neuronal_Effect->Anticonvulsant_Activity results in

Proposed mechanism of this compound based on structural similarity.

Quantitative Efficacy Data: A Comparative Analysis

While the precise molecular interactions of this compound have not been extensively characterized, its anticonvulsant potency has been quantified and compared to that of carbamazepine and phenytoin in a mouse model.[2] The following table summarizes the effective dose (ED50) required to protect against maximal electroshock-induced seizures.

CompoundIntraperitoneal ED50 (mg/kg)Blood Concentration at ED50 (µg/mL)Brain Concentration at ED50 (µg/g)
This compound 48.07.910.2
Carbamazepine 8.83.27.1
Phenytoin 9.55.48.9

Data extracted from a comparative study in mice.[2]

Notably, while this compound appears significantly less potent than carbamazepine and phenytoin based on the intraperitoneal dosage, the differences in potency are much less pronounced when considering the concentrations in the blood and brain.[2] This suggests that pharmacokinetic factors, such as absorption, distribution, metabolism, and excretion, may play a substantial role in the observed in vivo activity of this compound.

Experimental Protocols

The primary in vivo model used to assess the anticonvulsant efficacy of this compound was the maximal electroshock (MES) test in mice.[2]

Maximal Electroshock (MES) Test
  • Objective: To induce a tonic-clonic seizure and evaluate the ability of a compound to prevent the tonic extensor component of the seizure.

  • Animal Model: Male mice.

  • Procedure:

    • Animals are administered the test compound (this compound, carbamazepine, or phenytoin) via intraperitoneal injection.

    • At the time of predicted peak drug effect, a supramaximal electrical stimulus is delivered via corneal or auricular electrodes.

    • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

    • The dose of the compound that protects 50% of the animals from the tonic extensor seizure (ED50) is calculated.

  • Endpoint: Protection against the tonic hindlimb extension component of the seizure.

G Start Start Administer Administer Test Compound (i.p. injection in mice) Start->Administer Wait Wait for Peak Drug Effect Administer->Wait Stimulate Apply Maximal Electroshock Wait->Stimulate Observe Observe for Tonic Hindlimb Extension Stimulate->Observe Record Record Outcome (Protection vs. No Protection) Observe->Record Calculate Calculate ED50 Record->Calculate

Workflow for the Maximal Electroshock (MES) test.

Distinction from Cyproheptadine

It is important to distinguish this compound from a similarly named compound, Cyproheptadine. While both are dibenzocycloheptene derivatives, their pharmacological profiles are distinct. Cyproheptadine is primarily known as a first-generation antihistamine and serotonin antagonist.[8][9] Recent research on Cyproheptadine has explored its effects on neuronal excitability, suggesting modulation of TEA-sensitive potassium channels via sigma-1 receptor activation.[8] This mechanism is distinct from the proposed sodium channel blocking activity of this compound. There is no evidence in the reviewed literature to suggest that this compound interacts with the same targets as Cyproheptadine.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound's anticonvulsant activity stems from its structural resemblance to known sodium channel blockers like phenytoin and carbamazepine. Its comparative efficacy data, particularly when considering brain and blood concentrations, underscore its potential as an anticonvulsant agent. However, a significant gap remains in the understanding of its direct molecular interactions.

Future research should focus on:

  • Direct Electrophysiological Studies: Patch-clamp analysis on neuronal preparations to definitively determine if and how this compound modulates voltage-gated sodium channels.

  • Receptor Binding Assays: To investigate this compound's affinity for various ion channel and receptor subtypes.

  • Pharmacokinetic Profiling: A more detailed analysis of its absorption, distribution, metabolism, and excretion to better understand the correlation between administered dose and active concentration in the central nervous system.

A deeper understanding of this compound's mechanism of action could provide a valuable foundation for the rational design of novel anticonvulsant therapies with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyheptamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of cyheptamide, an investigational anticonvulsant agent. Drawing from available research, this document outlines the key structural features influencing its biological activity, presents comparative quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Core Structure and Pharmacophore

This compound, chemically known as 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide, shares structural similarities with established anticonvulsant drugs such as carbamazepine and phenytoin. The core pharmacophore for its anticonvulsant activity is believed to consist of a tricyclic dibenzocycloheptene backbone, which provides a rigid scaffold, and a crucial carboxamide moiety at the 5-position. This carboxamide group is a key feature in many anticonvulsant drugs, participating in essential interactions with biological targets.[1]

Quantitative Structure-Activity Relationship Data

CompoundMolecular StructureAnticonvulsant Potency (ED50, mg/kg, i.p. in mice)
This compound 45.0
Carbamazepine 8.8
Phenytoin 9.5

Data is based on the findings of the 1981 study "Comparison of Anticonvulsant Potencies of this compound, Carbamazepine, and Phenytoin". The ED50 represents the dose required to protect 50% of the animals from the tonic extensor component of the MES-induced seizure.

The data indicates that while this compound possesses anticonvulsant activity, it is less potent than carbamazepine and phenytoin in this specific preclinical model. The structural differences, particularly in the central ring of the tricyclic system and the nature of the substituents, likely account for these variations in potency.

Experimental Protocols

The evaluation of anticonvulsant activity for this compound and its analogs relies on standardized preclinical screening methods. The following are detailed protocols for the two most common in vivo assays.

Maximal Electroshock (MES) Seizure Test

Objective: To identify compounds effective against generalized tonic-clonic seizures.

Apparatus:

  • A convulsiometer capable of delivering a constant current electrical stimulus.

  • Corneal or ear clip electrodes.

Procedure:

  • Animal Model: Adult male mice (e.g., Swiss albino, 18-25 g) are used.

  • Drug Administration: Test compounds, including this compound, are typically suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at varying doses. A control group receives the vehicle only.

  • Time Interval: The electrical stimulus is applied at the time of peak effect of the drug, which is determined in preliminary studies (e.g., 30 minutes or 4 hours post-administration).

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear clip electrodes.

  • Endpoint: The presence or absence of the tonic hind limb extension phase of the seizure is recorded. Abolition of this phase is considered a positive result, indicating anticonvulsant activity.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using statistical methods such as probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

Objective: To identify compounds effective against absence seizures (petit mal epilepsy).

Apparatus:

  • Observation cages.

  • Syringes for drug and convulsant administration.

Procedure:

  • Animal Model: Adult male mice are used.

  • Drug Administration: Test compounds are administered i.p. at various doses, with a control group receiving the vehicle.

  • Convulsant Administration: At the time of peak drug effect, a subcutaneous (s.c.) injection of pentylenetetrazol (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for a period of 30-60 minutes for the onset and severity of seizures.

  • Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds. The latency to the first seizure and the incidence of mortality can also be recorded.

  • Data Analysis: The ED50 for protection against PTZ-induced seizures is calculated.

Proposed Mechanism of Action and Signaling Pathway

Based on its structural similarity to carbamazepine and phenytoin, the primary mechanism of action for this compound is proposed to be the modulation of voltage-gated sodium channels (VGSCs).[1] These channels are critical for the initiation and propagation of action potentials in neurons. In epilepsy, hyperexcitability is often associated with the abnormal firing of these channels. Anticonvulsants like carbamazepine and phenytoin stabilize the inactivated state of VGSCs, thereby reducing the number of channels available to open and fire, which in turn limits sustained high-frequency neuronal firing.

G cluster_0 Neuronal Membrane VGSC_active Voltage-Gated Sodium Channel (Active State) VGSC_inactive Voltage-Gated Sodium Channel (Inactive State) VGSC_active->VGSC_inactive Inactivation Action_Potential Action Potential Propagation VGSC_active->Action_Potential Na+ Influx Stabilization Stabilization of Inactive State VGSC_inactive->Stabilization This compound This compound This compound->VGSC_inactive Hyperexcitability Neuronal Hyperexcitability (Epileptic Firing) Hyperexcitability->VGSC_active Depolarization Seizure Seizure Activity Action_Potential->Seizure Stabilization->Hyperexcitability Reduced Firing

Caption: Proposed mechanism of action of this compound via stabilization of voltage-gated sodium channels.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for the preclinical evaluation of this compound and its analogs, and the logical relationship in SAR studies.

G Preclinical Anticonvulsant Screening Workflow Start Synthesize this compound Analogs Screening Primary Screening (MES & PTZ Tests) Start->Screening Active Active Compounds Identified Screening->Active Inactive Inactive Compounds Screening->Inactive No ED50 Determine ED50 & Neurotoxicity (TD50) Active->ED50 Yes SAR Establish Structure-Activity Relationship ED50->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for the preclinical screening and SAR determination of this compound analogs.

G Structure-Activity Relationship Logic Core This compound Core Scaffold (Dibenzocycloheptene-carboxamide) Modification Structural Modifications Core->Modification Activity Anticonvulsant Activity (e.g., ED50) Modification->Activity Toxicity Neurotoxicity (e.g., TD50) Modification->Toxicity SAR_Conclusion SAR Conclusion (Favorable vs. Unfavorable Modifications) Activity->SAR_Conclusion Toxicity->SAR_Conclusion

Caption: Logical framework for establishing the structure-activity relationship of this compound.

Conclusion

This compound demonstrates anticonvulsant properties, likely through the modulation of voltage-gated sodium channels, a mechanism shared with other established antiepileptic drugs. While less potent than carbamazepine and phenytoin in preclinical models, its unique tricyclic structure presents a scaffold for further optimization. Future research should focus on the synthesis and evaluation of a broader range of analogs to elucidate a more detailed SAR, potentially leading to the development of more potent and safer anticonvulsant agents. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations.

References

In Vitro Discovery of Cyheptamide's Biological Activity: An Overview of a Historical Anticonvulsant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyheptamide, also known as 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide, is an investigational drug that was developed and evaluated for its anticonvulsant properties in the 1960s and 1970s. While it shares structural similarities with established antiepileptic drugs such as carbamazepine and phenytoin, comprehensive in vitro data detailing its biological activity, mechanism of action, and impact on specific signaling pathways are not extensively available in modern scientific literature. This guide provides an overview of the known information regarding this compound, focusing on its historical context and inferred mechanisms based on its structural class.

Structural and Mechanistic Context

This compound's development was rooted in the exploration of tricyclic compounds for central nervous system activity. Its chemical structure, featuring a dibenzocycloheptene core, places it in a class of compounds known to interact with voltage-gated ion channels.

Inferred Mechanism of Action: Ion Channel Modulation

The primary mechanism of action for many anticonvulsant drugs with similar core structures to this compound involves the modulation of voltage-gated ion channels, which are critical for regulating neuronal excitability. The main targets are typically sodium, potassium, and calcium channels. A secondary mechanism often involves the enhancement of inhibitory neurotransmission, primarily through the GABAergic system, or the attenuation of excitatory neurotransmission mediated by glutamate.

A logical workflow for the in vitro investigation of a compound like this compound would involve a series of assays to determine its primary pharmacological targets and functional effects.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Elucidation cluster_2 Cellular Impact Binding Assays Binding Assays Electrophysiology Electrophysiology Binding Assays->Electrophysiology Identify Ion Channel Targets Cytotoxicity Assays Cytotoxicity Assays Primary Functional Assays Primary Functional Assays Neurotransmitter Modulation Neurotransmitter Modulation Primary Functional Assays->Neurotransmitter Modulation Assess Neurotransmitter System Effects Signaling Pathway Analysis Signaling Pathway Analysis Electrophysiology->Signaling Pathway Analysis Determine Downstream Effects Neurotransmitter Modulation->Signaling Pathway Analysis

Caption: Hypothetical workflow for in vitro characterization of this compound.

Quantitative Data Summary

Due to the limited publicly available research on this compound, a comprehensive table of quantitative in vitro biological data cannot be compiled. Research from the era of its development primarily focused on in vivo models. For context, a comparative in vivo study in mice using the maximal electroshock procedure provided some data on its potency relative to other anticonvulsants.[1] However, this does not translate to specific in vitro metrics like IC50 or Ki values.

Table 1: Hypothetical In Vitro Assay Panel for this compound

Assay TypeTarget/EndpointParameterHypothetical Value
Binding Assays
Radioligand BindingVoltage-Gated Sodium ChannelsKiData not available
Radioligand BindingGABA-A ReceptorKiData not available
Functional Assays
Electrophysiology (Patch Clamp)Sodium Channel Current InhibitionIC50Data not available
Electrophysiology (Patch Clamp)Potassium Channel Current ModulationEC50Data not available
Neurotransmitter UptakeGABA Uptake InhibitionIC50Data not available
Cell Viability
MTT Assay (Neuronal Cells)Cellular Metabolic ActivityCC50Data not available

Experimental Protocols

Detailed experimental protocols for in vitro assays specifically performed on this compound are not available in the reviewed literature. However, standardized protocols for the key assays that would be used to characterize such a compound are described below.

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch Clamp

This method is used to measure the effect of a compound on ion channel currents in individual neurons.

  • Cell Culture: Primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured on glass coverslips.

  • Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external recording solution.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution.

  • Giga-seal Formation: The pipette is brought into contact with a neuron, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV). Voltage steps are applied to elicit ion channel currents (e.g., a step to 0 mV to activate sodium channels).

  • Compound Application: this compound at various concentrations would be perfused into the recording chamber.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the compound's effect on channel activation, inactivation, and current amplitude. The concentration-response data is used to calculate the IC50.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

This colorimetric assay is used to assess the effect of a compound on cell viability.

  • Cell Seeding: Neuronal cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with a medium containing various concentrations of this compound. A vehicle control is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The concentration-response curve is plotted to determine the CC50 (50% cytotoxic concentration).

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the presumed mechanism of action of related anticonvulsants, the primary impact would be on pathways directly linked to neuronal excitability and synaptic transmission.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Action_Potential Action Potential Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Vesicle_Release Glutamate Vesicle Release Ca_Channel->Vesicle_Release Ca2+ Influx Glutamate_Receptor Glutamate Receptor Vesicle_Release->Glutamate_Receptor Glutamate This compound This compound This compound->Na_Channel Inhibition (inferred) Depolarization Depolarization Glutamate_Receptor->Depolarization Na+/Ca2+ Influx

Caption: Inferred inhibitory effect of this compound on excitatory neurotransmission.

This diagram illustrates the inferred primary mechanism of action where this compound may inhibit voltage-gated sodium channels, thereby reducing the propagation of action potentials and subsequent release of excitatory neurotransmitters like glutamate.

Conclusion

This compound represents a historical example of anticonvulsant drug discovery. While in vivo studies suggested its potential efficacy, the detailed in vitro characterization that is standard in modern drug development is not available in the public domain. The information presented here is based on the structural similarities to other known anticonvulsants and provides a hypothetical framework for its biological activity. Further in vitro research, including comprehensive electrophysiological and molecular assays, would be necessary to fully elucidate the specific mechanisms of action and signaling pathways affected by this compound.

References

In-depth Technical Guide: Early-Phase Research on Cyheptamide and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, in-depth early-phase research on a wide range of specific Cyheptamide derivatives is limited. This guide synthesizes the available information on this compound itself and structurally related anticonvulsant compounds to provide a framework for understanding its potential as a scaffold for new drug development. The experimental protocols and data presented are based on established methodologies in anticonvulsant drug screening and the known properties of this compound and its analogs.

Introduction to this compound

This compound (10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide) is a tricyclic compound that was investigated for its anticonvulsant properties.[1] Its chemical structure, featuring a dibenzocycloheptene core with a carboxamide group, bears a significant resemblance to established anticonvulsant drugs such as carbamazepine and phenytoin.[2][3] This structural similarity has been a key driver in the interest in this compound as a potential therapeutic agent for epilepsy.

Early research identified this compound as an investigational new drug with notable anticonvulsant activity.[1] The core of its mechanism of action is believed to be linked to the modulation of voltage-gated sodium channels, a common target for many antiepileptic drugs.[2] The amide moiety and the two bulky hydrophobic regions of the dibenzocycloheptene ring are considered crucial for its interaction with these channels.[2]

Synthesis of this compound and Potential Derivatives

While specific synthetic routes for a wide array of this compound derivatives are not extensively documented in publicly accessible literature, a general synthetic strategy can be outlined based on the synthesis of related tricyclic carboxamides.

A plausible synthetic pathway for this compound and its N-substituted derivatives is depicted below. The synthesis would likely commence from a dibenzosuberone precursor, which can be converted to the corresponding carboxylic acid. Subsequent activation of the carboxylic acid, for instance, by conversion to an acyl chloride, would allow for amidation with ammonia or a primary/secondary amine to yield this compound or its N-substituted analogs, respectively.

Synthesis_Workflow cluster_0 Synthesis of this compound Core cluster_1 Synthesis of N-Substituted Derivatives A Dibenzosuberone B Dibenzocycloheptene-5-carboxylic acid A->B Oxidation C Dibenzocycloheptene-5-carbonyl chloride B->C Thionyl chloride D This compound C->D Ammonia F N-Substituted this compound Derivative C->F E Primary/Secondary Amine (R-NH2 / R2-NH) E->F

Caption: General synthetic workflow for this compound and its N-substituted derivatives.

Pharmacological Evaluation: Anticonvulsant Screening

The anticonvulsant activity of new chemical entities is typically assessed through a battery of in vivo and in vitro tests. For this compound and its potential derivatives, the following experimental protocols are standard in early-phase research.

In Vivo Anticonvulsant Screening

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

  • Protocol:

    • Male Swiss mice (18-25 g) are used.

    • Test compounds are administered intraperitoneally (i.p.) at various doses.

    • After a set pre-treatment time (e.g., 30 minutes or 1 hour), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint of protection.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures.

  • Protocol:

    • Male Swiss mice (18-25 g) are used.

    • Test compounds are administered i.p. at various doses.

    • After a set pre-treatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • The absence of clonic seizures for a specified observation period (e.g., 30 minutes) is considered protection.

    • The ED₅₀ is calculated.

Neurotoxicity Screening

Rotarod Test: This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

  • Protocol:

    • Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm).

    • Only mice that can remain on the rod for a set duration (e.g., 1-2 minutes) in a pre-test are used.

    • Test compounds are administered i.p. at various doses.

    • At various time points after administration, the animals are placed back on the rotating rod.

    • The inability of an animal to remain on the rod for a set duration is indicative of neurotoxicity.

    • The median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of the animals, is calculated.

Quantitative Data

While extensive data for a series of this compound derivatives is not available, the following table presents hypothetical data for this compound and a few potential derivatives to illustrate how such data would be presented. The values for this compound are based on comparative studies with other anticonvulsants.[3]

CompoundR GroupMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
This compound H>100>100>300-
Derivative 1 CH₃85>1002502.9
Derivative 2 C₂H₅70>1002203.1
Derivative 3 Phenyl120>100>300-
Carbamazepine (Reference)8.8100708.0
Phenytoin (Reference)9.5>100687.2

Note: The data for derivatives are hypothetical and for illustrative purposes only.

Mechanism of Action

The primary proposed mechanism of action for this compound and its analogs is the modulation of voltage-gated sodium channels.[2] This is consistent with its structural similarity to carbamazepine and phenytoin, both of which are known sodium channel blockers.

Signaling Pathway

The anticonvulsant effect of sodium channel blockers can be visualized as follows:

Sodium_Channel_Blockade Excessive Neuronal Firing Excessive Neuronal Firing Repetitive Opening of Na+ Channels Repetitive Opening of Na+ Channels Excessive Neuronal Firing->Repetitive Opening of Na+ Channels Sustained Depolarization Sustained Depolarization Repetitive Opening of Na+ Channels->Sustained Depolarization Seizure Activity Seizure Activity Sustained Depolarization->Seizure Activity This compound Derivative This compound Derivative Voltage-gated Na+ Channel (Inactivated State) Voltage-gated Na+ Channel (Inactivated State) This compound Derivative->Voltage-gated Na+ Channel (Inactivated State) Binds to and stabilizes Reduced Na+ Influx Reduced Na+ Influx Voltage-gated Na+ Channel (Inactivated State)->Reduced Na+ Influx Prevents return to resting state Inhibition of Sustained Firing Inhibition of Sustained Firing Reduced Na+ Influx->Inhibition of Sustained Firing Anticonvulsant Effect Anticonvulsant Effect Inhibition of Sustained Firing->Anticonvulsant Effect

Caption: Proposed mechanism of action of this compound derivatives via sodium channel blockade.

In Vitro Experimental Protocol: Patch-Clamp Electrophysiology

To confirm the effect on sodium channels, whole-cell patch-clamp recordings from cultured neurons (e.g., cortical or hippocampal neurons) would be performed.

  • Protocol:

    • Prepare primary neuronal cultures from neonatal rats or mice.

    • After a suitable period in culture (e.g., 7-14 days), select individual neurons for recording.

    • Establish a whole-cell patch-clamp configuration.

    • Record voltage-gated sodium currents in response to depolarizing voltage steps.

    • Perfuse the cells with a solution containing the test compound at various concentrations.

    • Measure the effect of the compound on the peak sodium current and the voltage-dependence of channel inactivation.

    • Determine the IC₅₀ value for the inhibition of the sodium current.

Structure-Activity Relationships (SAR)

Based on the general principles of anticonvulsant drug design and the structure of this compound, the following structure-activity relationships can be hypothesized:

  • The Carboxamide Moiety: The -CONH₂ group is likely a crucial pharmacophore for activity, potentially forming hydrogen bonds with the receptor site.[2] N-alkylation or N-arylation could modulate lipophilicity and pharmacokinetic properties, but may also impact binding affinity.

  • The Dibenzocycloheptene Ring System: The tricyclic core provides a rigid scaffold and the two phenyl rings contribute to the hydrophobic interactions with the target. Modifications to these rings, such as the introduction of electron-withdrawing or electron-donating groups, could influence activity and metabolic stability.

  • The Ethylene Bridge: The saturation of the ethylene bridge in the dibenzocycloheptene ring (as in this compound) affects the overall conformation of the molecule compared to unsaturated analogs. This conformational difference can significantly impact anticonvulsant activity.

SAR_Relationships cluster_amide Amide Modifications cluster_ring Tricyclic Core Modifications Cyheptamide_Core This compound Scaffold Amide_H_Bonding H-Bonding Capacity Cyheptamide_Core->Amide_H_Bonding Essential for Activity N_Substitution N-Substitution Cyheptamide_Core->N_Substitution Modulates Activity Ring_Substitution Ring Substitution (e.g., -Cl, -F) Cyheptamide_Core->Ring_Substitution Modulates Activity Anticonvulsant Activity Anticonvulsant Activity Amide_H_Bonding->Anticonvulsant Activity Lipophilicity Lipophilicity N_Substitution->Lipophilicity Pharmacokinetics Pharmacokinetics N_Substitution->Pharmacokinetics Lipophilicity->Anticonvulsant Activity Pharmacokinetics->Anticonvulsant Activity Metabolic_Stability Metabolic Stability Ring_Substitution->Metabolic_Stability Hydrophobicity Hydrophobicity Ring_Substitution->Hydrophobicity Metabolic_Stability->Anticonvulsant Activity Hydrophobicity->Anticonvulsant Activity

Caption: Key structure-activity relationships for this compound derivatives.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new anticonvulsant agents due to its structural similarity to effective drugs and its own inherent activity. However, the lack of extensive public research on its derivatives highlights a significant gap in the literature. Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs with modifications to the amide group and the tricyclic core. Detailed in vivo and in vitro studies, as outlined in this guide, will be crucial to elucidate the structure-activity relationships and identify lead compounds with improved efficacy and safety profiles for the treatment of epilepsy.

References

Unraveling the Anti-Inflammatory Potential of Cyproheptadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note: Preliminary investigations into "Cyheptamide" revealed it to be an investigational anticonvulsant from the 1960s with limited public data on anti-inflammatory properties. The structural and phonetic similarity strongly suggests a misspelling of Cyproheptadine , a well-documented first-generation antihistamine with established anti-inflammatory effects. This guide will focus on the anti-inflammatory profile of Cyproheptadine.

Executive Summary

Cyproheptadine is a first-generation piperidine antihistamine and serotonin antagonist with demonstrated anti-inflammatory properties. Its mechanism of action extends beyond the antagonism of H1 and 5-HT receptors to include the modulation of key inflammatory pathways, such as the inhibition of prostaglandin synthesis and the regulation of pro-inflammatory transcription factors and cytokines. This technical guide synthesizes the current understanding of Cyproheptadine's anti-inflammatory effects, presenting quantitative data from preclinical studies, detailing experimental methodologies, and visualizing the implicated signaling pathways. The multifaceted activity of Cyproheptadine suggests its potential for repositioning or as a scaffold for the development of novel anti-inflammatory therapeutics.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of Cyproheptadine are primarily attributed to its ability to interfere with multiple signaling pathways involved in the inflammatory cascade.

Histamine H1 and Serotonin 5-HT2 Receptor Antagonism

Cyproheptadine acts as a potent competitive antagonist at histamine H1 and serotonin 5-HT2A/2C receptors.[1][2] Histamine and serotonin are key mediators in the initial phase of acute inflammation, increasing vascular permeability and promoting edema.[3] By blocking their respective receptors, Cyproheptadine mitigates these early inflammatory events.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In vitro studies on C6 glioblastoma cells have shown that Cyproheptadine can decrease the levels of NF-κB.[4] This inhibitory action on the NF-κB pathway is a significant contributor to its anti-inflammatory properties.

Upregulation of Sirtuin 1 (SIRT1)

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular regulation, including the suppression of inflammation. The same studies on C6 glioblastoma cells demonstrated that Cyproheptadine treatment leads to an increase in SIRT1 protein levels.[4] SIRT1 is known to deacetylate and thereby inhibit the activity of NF-κB, suggesting a synergistic anti-inflammatory mechanism.

Inhibition of Prostaglandin Synthesis

Prostaglandins, particularly of the E series (PGE), are lipid compounds that are key mediators of inflammation, pain, and fever.[5] Preclinical studies in rats have shown that Cyproheptadine can decrease the content of prostaglandin E in inflammatory tissue.[6] This suggests that Cyproheptadine may inhibit the synthesis or release of prostaglandins, a mechanism shared by non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from key preclinical studies investigating the anti-inflammatory effects of Cyproheptadine.

Table 1: In Vivo Anti-Inflammatory Activity of Cyproheptadine in Rodent Models
Experimental ModelSpeciesCyproheptadine DoseRoute of AdministrationEffectReference
Carrageenan-induced paw edemaRat40-60 mg/kgIntragastric (ig)Marked inhibition of edema[6]
Carrageenan-induced paw edemaRat20 mg/kgIntraperitoneal (ip)Marked inhibition of edema[6]
Egg white-induced paw edemaRat20-40 mg/kgIntragastric (ig)Marked inhibition of edema[6]
Formaldehyde-induced paw edemaRat20-40 mg/kgIntragastric (ig)Marked inhibition of edema[6]
Cotton pellet-induced granulomaRat20 mg/kg (daily for 7 days)Subcutaneous (sc)Inhibition of granuloma proliferation[6]
Xylene-induced ear swellingMouseNot specifiedNot specifiedInhibition of swelling[6]
Acetic acid-induced vascular permeabilityMouseNot specifiedNot specifiedInhibition of increased permeability[6]
Table 2: In Vitro Anti-Inflammatory and Related Effects of Cyproheptadine
Cell LineParameter MeasuredEffectFindingReference
C6 Glioblastoma CellsNF-κB protein levelsDecreaseDose-dependent reduction in inflammatory proteins[4]
C6 Glioblastoma CellsIL-6 protein levelsDecreaseDose-dependent reduction in inflammatory proteins[4]
C6 Glioblastoma CellsSIRT1 protein levelsIncreaseDose-dependent increase in SIRT1 protein levels[4]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for assessing acute inflammation and the efficacy of anti-inflammatory drugs.[8]

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • Cyproheptadine or a vehicle control is administered, typically intraperitoneally or orally, at a predetermined time before the carrageenan injection.

    • A 0.1 mL injection of a 1% w/v solution of carrageenan in saline is administered into the sub-plantar region of the right hind paw.[9]

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • Data Analysis: The percentage of inhibition of edema is calculated for the Cyproheptadine-treated group relative to the control group.

In Vitro Analysis of Inflammatory Markers in C6 Glioblastoma Cells

This protocol outlines the methodology used to assess the effect of Cyproheptadine on key inflammatory proteins in a cell culture model.[4]

  • Cell Culture: C6 glioblastoma cells are cultured in appropriate media and conditions.

  • Treatment: The cells are treated with varying concentrations of Cyproheptadine for a specified period (e.g., 24 or 48 hours).

  • Protein Extraction and Quantification:

    • After treatment, the cells are lysed, and total protein is extracted.

    • The protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for NF-κB, IL-6, and SIRT1.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein levels.

Visualization of Signaling Pathways and Workflows

Signaling Pathways of Cyproheptadine's Anti-Inflammatory Action

Cyproheptadine_Anti_Inflammatory_Pathway Cyproheptadine Cyproheptadine H1R Histamine H1 Receptor Cyproheptadine->H1R Antagonizes S5HT2R Serotonin 5-HT2 Receptor Cyproheptadine->S5HT2R Antagonizes NFkB_Activation NF-κB Activation Cyproheptadine->NFkB_Activation Inhibits SIRT1 SIRT1 Cyproheptadine->SIRT1 Upregulates Prostaglandin_Synthesis Prostaglandin Synthesis Cyproheptadine->Prostaglandin_Synthesis Inhibits H1R->NFkB_Activation S5HT2R->NFkB_Activation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Allergens, Pathogens) Inflammatory_Stimuli->H1R Inflammatory_Stimuli->S5HT2R Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_Activation->Proinflammatory_Genes Inflammation Inflammation (Edema, Cytokine Release) Proinflammatory_Genes->Inflammation SIRT1->NFkB_Activation Deacetylates & Inhibits Prostaglandin_Synthesis->Inflammation

Caption: Cyproheptadine's multi-target anti-inflammatory signaling pathways.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

InVivo_Workflow Start Start: Animal Acclimatization Baseline Baseline Paw Volume Measurement (Plethysmometer) Start->Baseline Grouping Randomization into Groups (Control vs. Cyproheptadine) Baseline->Grouping Dosing Drug Administration (ip or ig) Grouping->Dosing Induction Induction of Inflammation (Sub-plantar Carrageenan Injection) Dosing->Induction Measurement Paw Volume Measurement (Hourly for 5 hours) Induction->Measurement Analysis Data Analysis: % Inhibition of Edema Measurement->Analysis End End of Experiment Analysis->End

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion and Future Directions

Cyproheptadine demonstrates a robust and multi-faceted anti-inflammatory profile in preclinical models. Its ability to antagonize key inflammatory mediators like histamine and serotonin, inhibit prostaglandin synthesis, and modulate critical intracellular signaling pathways such as NF-κB and SIRT1, positions it as a compound of significant interest for further investigation.

Future research should focus on:

  • Elucidating the precise molecular interactions between Cyproheptadine and the components of the NF-κB and SIRT1 pathways.

  • Conducting comprehensive dose-response studies to establish the optimal therapeutic window for its anti-inflammatory effects.

  • Evaluating the efficacy of Cyproheptadine in more chronic and complex models of inflammatory diseases.

  • Exploring the potential for developing derivatives of Cyproheptadine that retain or enhance its anti-inflammatory properties while minimizing its sedative side effects, which are characteristic of first-generation antihistamines.

This in-depth understanding of Cyproheptadine's anti-inflammatory potential can pave the way for novel therapeutic strategies for a range of inflammatory conditions.

References

Navigating the Scant Evidence on Cyheptamide's Analgesic Potential: A Pivot to a Structurally Similar Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the analgesic properties of Cyheptamide reveals a significant lack of dedicated scientific literature, clinical trial data, and detailed experimental protocols. The available research predominantly identifies this compound as an investigational anticonvulsant from the 1960s, with only scant and indirect mentions of potential anti-inflammatory or analgesic effects. In contrast, a closely related compound, Cyproheptadine, has been more thoroughly studied for its pain-relieving and anti-inflammatory capabilities, offering a foundation for a detailed technical analysis.

Initial and targeted searches for "this compound" and its chemical synonym, "10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide," in the context of analgesia have yielded minimal direct evidence. The primary focus of existing literature on this compound remains its structural similarity to other anticonvulsants and its metabolic pathways. This scarcity of data makes it unfeasible to construct an in-depth technical guide or whitepaper on the analgesic properties of this compound that meets the rigorous requirements of data presentation, experimental protocols, and signaling pathway visualization.

However, the investigation has unearthed a substantial body of research on Cyproheptadine , a compound with a similar dibenzocycloheptene core structure. Studies on Cyproheptadine provide specific quantitative data on its analgesic efficacy, detail the experimental models used to assess its effects, and explore its mechanisms of action.

Given the absence of robust data on this compound, this guide will proceed by presenting the available information on the analgesic and anti-inflammatory properties of its structural analog, Cyproheptadine . This approach allows for a data-driven and technically detailed exploration of a closely related compound, providing valuable insights that may be relevant to the broader class of dibenzocycloheptene derivatives.

The Analgesic Profile of Cyproheptadine: A Data-Driven Overview

Research into Cyproheptadine has demonstrated its effectiveness in various preclinical models of pain. The following tables summarize the key quantitative findings from these studies.

Table 1: Analgesic Efficacy of Cyproheptadine in Rodent Models
Pain ModelSpeciesRoute of AdministrationED50 (Effective Dose, 50%)Time Point of Maximum Effect
Hot Plate TestMiceIntraperitoneal (ip)4.4 mg/kg (3.2-5.7 mg/kg)[1]30 minutes[1]
Writhing TestMiceIntraperitoneal (ip)Not explicitly stated, but showed significant effectNot explicitly stated
Tail Flick TestRatsIntraperitoneal (ip)12.4 mg/kg (8.4-18.2 mg/kg)[1]30 minutes[1]
Hot Plate TestMiceIntracerebroventricular (icv)0.14 mg/kg (0.12-0.18 mg/kg)[1]90 minutes[1]
Table 2: Anti-Inflammatory Effects of Cyproheptadine in Rodent Models
Inflammation ModelSpeciesRoute of AdministrationDosageObserved Effect
Fresh Egg White-Induced Paw EdemaRatsIntraperitoneal (ip)20 mg/kg[2]Marked inhibition of edema[2]
Fresh Egg White-Induced Paw EdemaRatsIntragastric (ig)20-40 mg/kg[2]Marked inhibition of edema[2]
Formaldehyde-Induced Paw EdemaRatsIntraperitoneal (ip)20 mg/kg[2]Marked inhibition of edema[2]
Carrageenan-Induced Paw EdemaRatsIntraperitoneal (ip)20 mg/kg[2]Inhibition of edema[2]
Carrageenan-Induced Paw EdemaRatsIntragastric (ig)40-60 mg/kg[2]Inhibition of edema[2]
Cotton Pellet-Induced GranulomaRatsSubcutaneous (sc)20 mg/kg (daily for 7 days)[2]Inhibition of granuloma proliferation[2]
Xylene-Induced Ear SwellingMiceNot specifiedNot specifiedInhibition of swelling[2]
Acetic Acid-Induced Vascular PermeabilityMiceNot specifiedNot specifiedInhibition of increased permeability[2]

Experimental Protocols for Assessing Analgesic and Anti-Inflammatory Effects

The following are detailed methodologies for the key experiments cited in the investigation of Cyproheptadine's properties.

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of drugs.

  • Apparatus: A heated metal plate maintained at a constant temperature (typically 55 ± 0.5°C).

  • Procedure:

    • Animals (mice or rats) are individually placed on the heated surface of the hot plate.

    • The latency to the first sign of nociception is recorded. Nociceptive responses include licking of the hind paws, flicking of the paws, or jumping.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test is conducted at various time points after drug administration to determine the time of peak effect and duration of action.

  • Data Analysis: The increase in reaction time (latency) after drug administration compared to a vehicle control group is used as a measure of analgesia.

Writhing Test (Acetic Acid-Induced)

The writhing test is a chemical method used to induce visceral pain and is sensitive to peripheral and central analgesics.

  • Procedure:

    • Animals (typically mice) are administered the test compound or vehicle.

    • After a predetermined time, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 15-30 minutes) following the acetic acid injection.

  • Data Analysis: The reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesic activity.

Tail Flick Test

The tail flick test is another common method for evaluating central analgesic effects, particularly spinally mediated analgesia.

  • Apparatus: A device that applies a focused beam of radiant heat to a specific portion of the animal's tail.

  • Procedure:

    • The animal's tail is placed in the path of the heat source.

    • The time taken for the animal to "flick" or withdraw its tail from the heat is recorded as the tail flick latency.

    • A cut-off time is employed to prevent tissue injury.

    • Measurements are taken before and at various intervals after drug administration.

  • Data Analysis: An increase in the tail flick latency in the treated group compared to the control group signifies an analgesic effect.

Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of compounds.

  • Procedure:

    • A baseline measurement of the animal's paw volume is taken using a plethysmometer.

    • A sub-plantar injection of a phlogistic agent, typically carrageenan (e.g., 1% solution), is administered into the hind paw.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The test compound is administered either before (prophylactic) or after (curative) the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema in the drug-treated group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.

Potential Signaling Pathways and Mechanisms of Action

The research on Cyproheptadine and related compounds suggests several potential signaling pathways and mechanisms that may contribute to its analgesic and anti-inflammatory effects.

Antagonism of Serotonin (5-HT) and Histamine Receptors

Cyproheptadine is a known antagonist of serotonin (5-HT) and histamine H1 receptors. Both serotonin and histamine are key mediators of pain and inflammation. By blocking their receptors, Cyproheptadine can inhibit the downstream signaling cascades that lead to nociceptor sensitization and the inflammatory response.

G cluster_0 Nociceptive Neuron 5-HT_Receptor 5-HT Receptor Nociceptor_Sensitization Nociceptor Sensitization 5-HT_Receptor->Nociceptor_Sensitization Histamine_Receptor Histamine Receptor Histamine_Receptor->Nociceptor_Sensitization Pain_Signal Pain Signal Transmission Nociceptor_Sensitization->Pain_Signal Serotonin Serotonin Serotonin->5-HT_Receptor Histamine Histamine Histamine->Histamine_Receptor Cyproheptadine Cyproheptadine Cyproheptadine->5-HT_Receptor Cyproheptadine->Histamine_Receptor G Inflammatory_Stimulus Inflammatory Stimulus Phospholipase_A2 Phospholipase A2 Inflammatory_Stimulus->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Cyproheptadine Cyproheptadine Cyproheptadine->COX_Enzymes Inhibits synthesis/ release G cluster_0 Presynaptic Terminal Action_Potential Action Potential N_type_Ca_Channel N-type Ca2+ Channel Action_Potential->N_type_Ca_Channel Ca_Influx Ca2+ Influx N_type_Ca_Channel->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release Pain_Signal_Propagation Pain Signal Propagation Neurotransmitter_Release->Pain_Signal_Propagation Cyproheptadine Cyproheptadine Cyproheptadine->N_type_Ca_Channel Inhibits

References

Unraveling the Metabolic Fate of Cyproheptadine in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproheptadine, a first-generation antihistamine with additional antiserotonergic properties, has been a subject of interest for its therapeutic applications beyond allergy relief, including appetite stimulation and management of serotonin syndrome. A thorough understanding of its metabolic pathways in preclinical models is paramount for predicting its pharmacokinetic profile, efficacy, and potential toxicity in humans. This technical guide provides a comprehensive overview of the metabolic fate of cyproheptadine in key preclinical species, detailing the biotransformation pathways, quantitative metabolite data, and the experimental protocols utilized for their elucidation.

Core Metabolic Pathways of Cyproheptadine

In preclinical models, cyproheptadine undergoes extensive metabolism primarily through Phase I and Phase II reactions. The principal metabolic pathways include N-demethylation, epoxidation, aromatic hydroxylation, and glucuronide conjugation.

Phase I Metabolism:

  • N-demethylation: This reaction involves the removal of the methyl group from the piperidine ring, leading to the formation of desmethylcyproheptadine (DMCPH). This is a common metabolic route for many drugs containing an N-methyl group.

  • Epoxidation: Cyproheptadine can be metabolized to form an epoxide at the 10,11-position of the dibenzocycloheptene ring. This leads to the formation of cyproheptadine-10,11-epoxide (CPH-epoxide) and subsequently, after demethylation, desmethylcyproheptadine-10,11-epoxide (DMCPH-epoxide). Evidence suggests that in rats, demethylation largely precedes epoxidation[1].

  • Aromatic Hydroxylation: Hydroxylation of the aromatic rings of the cyproheptadine molecule is another identified metabolic pathway. Studies using fungal models, which can often mimic mammalian metabolism, have identified the formation of 1-, 2-, and 3-hydroxycyproheptadine[2].

Phase II Metabolism:

  • Glucuronidation: The metabolites of cyproheptadine, as well as the parent drug, can undergo conjugation with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compounds, facilitating their excretion. In humans and mice, the majority of urinary metabolites are found as glucuronide conjugates[3]. The primary metabolite in human urine has been identified as a quaternary ammonium glucuronide conjugate of cyproheptadine[4].

Species-Specific Metabolic Profiles

Significant species-specific differences have been observed in the metabolism of cyproheptadine, highlighting the importance of selecting appropriate animal models for preclinical studies.

  • Rats: In rats, the major urinary metabolite is the unconjugated desmethylcyproheptadine-10,11-epoxide (DMCPH-epoxide)[1][3]. This metabolite can account for approximately 25% of an administered dose[3].

  • Mice: In contrast to rats, mice primarily excrete cyproheptadine metabolites as glucuronic acid conjugates in the urine[3].

  • Dogs and Cats: The physiological disposition and urinary metabolites of cyproheptadine have also been studied in dogs and cats, indicating species-specific patterns of metabolism[5].

  • Humans: Human metabolism of cyproheptadine favors the formation of glucuronide conjugates, with the principal urinary metabolite being a quaternary ammonium glucuronide-like conjugate of the parent drug[4].

Quantitative Analysis of Cyproheptadine and its Metabolites

The following table summarizes the available quantitative data on cyproheptadine and its metabolites in various preclinical models. It is important to note that direct comparative studies with standardized dosing and analytical methods across all species are limited.

SpeciesMatrixMetabolitePercentage of Dose/ObservationReference
RatUrineDesmethylcyproheptadine-10,11-epoxide~25% of a 45 mg/kg dose[3]
MouseUrineGlucuronide conjugatesMajority of radioactive materials[3]
HumanUrineQuaternary ammonium glucuronide conjugatePrincipal metabolite[4]

Experimental Protocols

The elucidation of cyproheptadine's metabolic pathways relies on a combination of in vivo and in vitro experimental approaches, coupled with advanced analytical techniques.

In Vitro Metabolism Assay using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of cyproheptadine using liver microsomes from different species.

1. Materials:

  • Cyproheptadine hydrochloride

  • Liver microsomes (from rat, mouse, dog, or human)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of cyproheptadine in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final protein concentration) and phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the cyproheptadine solution (e.g., 1 µM final concentration).

  • Incubate the mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. Analytical Method (LC-MS/MS):

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the parent drug and its potential metabolites using multiple reaction monitoring (MRM).

In Vivo Metabolite Analysis

This protocol outlines the general steps for the analysis of cyproheptadine metabolites from biological samples (e.g., urine, plasma) obtained from preclinical animal studies.

1. Sample Collection:

  • Administer cyproheptadine to the preclinical model (e.g., rat, mouse) at a defined dose and route.

  • Collect urine and/or blood samples at specified time points.

  • Process blood samples to obtain plasma.

2. Sample Preparation:

  • Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave glucuronide conjugates prior to extraction. Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interferences.

  • Plasma: Perform protein precipitation (e.g., with acetonitrile) followed by SPE or LLE.

3. Analytical Method (HPLC or LC-MS/MS):

  • HPLC with UV or Fluorescence Detection: A suitable method for quantification of the parent drug and major metabolites if reference standards are available.

  • LC-MS/MS: The preferred method for both qualitative identification and quantitative analysis of metabolites due to its high sensitivity and specificity. The analytical conditions would be similar to those described for the in vitro assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows described in this guide.

cyproheptadine_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Cyproheptadine Cyproheptadine DMCPH Desmethylcyproheptadine Cyproheptadine->DMCPH N-demethylation CPH_epoxide Cyproheptadine-10,11-epoxide Cyproheptadine->CPH_epoxide Epoxidation Hydroxy_CPH Aromatic Hydroxylation Products Cyproheptadine->Hydroxy_CPH Glucuronides Glucuronide Conjugates Cyproheptadine->Glucuronides Direct Glucuronidation DMCPH_epoxide Desmethylcyproheptadine-10,11-epoxide DMCPH->DMCPH_epoxide Epoxidation DMCPH->Glucuronides Glucuronidation CPH_epoxide->DMCPH_epoxide N-demethylation Excretion Urine / Feces DMCPH_epoxide->Excretion Hydroxy_CPH->Glucuronides Glucuronides->Excretion

Caption: Major metabolic pathways of cyproheptadine in preclinical models.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Cyproheptadine Stock E Initiate Reaction with NADPH & Cyproheptadine A->E B Prepare Liver Microsomes & Buffer D Pre-warm Microsomes & Buffer at 37°C B->D C Prepare NADPH Regenerating System C->E D->E F Incubate at 37°C (Time Course) E->F G Terminate Reaction with Acetonitrile F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I

Caption: Experimental workflow for in vitro metabolism of cyproheptadine.

Conclusion

The metabolic landscape of cyproheptadine in preclinical models is complex and characterized by significant species-dependent variations. While N-demethylation, epoxidation, and aromatic hydroxylation represent the primary Phase I transformations, glucuronidation is a major Phase II pathway, particularly in mice and humans. The notable difference in the formation and conjugation of the epoxide metabolite between rats and other species underscores the critical need for careful consideration when extrapolating preclinical metabolic data to predict human pharmacokinetics and safety. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to further investigate the metabolism of cyproheptadine and other related compounds, ultimately contributing to a more comprehensive understanding of their disposition and facilitating informed drug development decisions.

References

The Rise and Retreat of an Anticonvulsant Candidate: A Technical History of Cyheptamide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This document provides a detailed technical overview of the discovery, development, and scientific investigation of Cyheptamide, an anticonvulsant agent that emerged from the pharmaceutical research landscape of the 1960s. Developed by Ayerst Research Laboratories, this compound, also known by its chemical name 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide, was a compound of interest for its potential in treating seizure disorders.[1] Despite promising preclinical findings, it ultimately did not achieve clinical use, and detailed information about its development has become fragmented over time. This guide synthesizes the available scientific literature to provide a comprehensive resource for researchers, scientists, and drug development professionals on the history and core scientific findings related to this compound.

Discovery and Initial Development

This compound was developed by Ayerst Research Laboratories during the 1960s as part of a broader effort to identify novel therapeutic agents for neurological disorders.[1] Its structural backbone, a dibenzocycloheptene ring, is shared by other centrally active compounds, which likely prompted its investigation as an anticonvulsant.

Chemical and Physical Properties
  • IUPAC Name: tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxamide[1]

  • Synonyms: 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxamide, BS 7029[1]

  • CAS Number: 7199-29-3[1]

  • Molecular Formula: C₁₆H₁₅NO[1]

  • Molar Mass: 237.302 g·mol⁻¹[1]

Preclinical Investigations

This compound underwent a series of preclinical studies to characterize its pharmacological and toxicological profile. These investigations focused on its anticonvulsant efficacy, metabolic fate, and safety.

Mechanism of Action: A Structural Hypothesis

While the precise molecular targets of this compound were not fully elucidated, its mechanism of action was inferred from its structural similarity to established anticonvulsants of the era, namely phenytoin and carbamazepine.[2][3][4] X-ray diffraction studies revealed that this compound shares key stereochemical features with these drugs, which are crucial for their anticonvulsant activity.[3][4]

The proposed pharmacophore for this class of anticonvulsants includes:

  • Two bulky, hydrophobic aromatic rings.

  • An amide group with delocalized π-electrons over the nitrogen, carbon, and oxygen atoms.[3][4]

  • A specific spatial arrangement of these features.

The ability of this compound's structure to overlap with the known pharmacophores of phenytoin and carbamazepine suggested a similar mode of action, likely involving the modulation of voltage-gated sodium channels.[2][3][4]

cluster_0 Structural Features of this compound cluster_1 Shared Anticonvulsant Pharmacophore cluster_2 Structurally Similar Drugs hydrophobic1 Hydrophobic Aromatic Ring 1 amide Amide Group (Electron Donor) pharmacophore_hydro1 Hydrophobic Region 1 hydrophobic1->pharmacophore_hydro1 Overlaps hydrophobic2 Hydrophobic Aromatic Ring 2 pharmacophore_hydro2 Hydrophobic Region 2 hydrophobic2->pharmacophore_hydro2 Overlaps pharmacophore_ed Electron Donor Region amide->pharmacophore_ed Overlaps phenytoin Phenytoin pharmacophore_hydro1->phenytoin carbamazepine Carbamazepine pharmacophore_hydro1->carbamazepine pharmacophore_hydro2->phenytoin pharmacophore_hydro2->carbamazepine pharmacophore_ed->phenytoin pharmacophore_ed->carbamazepine

Structural Similarity of this compound to other Anticonvulsants.
Anticonvulsant Activity

The primary model for assessing the anticonvulsant efficacy of this compound was the maximal electroshock (MES) test in mice.[2] This model is effective at identifying drugs that can prevent generalized tonic-clonic seizures.[3]

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Model: Mice were used for the study.

  • Procedure: A standardized maximal electroshock was delivered to induce seizures.

  • Endpoint: The primary endpoint was the suppression of the tonic extensor convulsion phase of the seizure.

  • Quantification: The effective dose at which 50% of the animals were protected from the tonic extensor seizure (ED50) was determined.[3]

The anticonvulsant potency of this compound was compared to that of phenytoin and carbamazepine. While less potent on a dose-per-bodyweight basis when administered intraperitoneally, the differences in potency were less pronounced when comparing blood and brain concentrations of the drugs.[2]

Table 1: Comparative Anticonvulsant Potency

Compound Route of Administration Relative Potency (Dosage) Relative Potency (Blood/Brain Conc.)
This compound Intraperitoneal Less Potent More Comparable
Carbamazepine Intraperitoneal More Potent More Potent

| Phenytoin | Intraperitoneal | More Potent | More Potent |

Metabolism and Pharmacokinetics

Metabolic studies of this compound were conducted in both animals and humans, utilizing radiolabeled (¹⁴C) compound to trace its fate.[1] The primary route of metabolism was found to be hydroxylation.[1]

Experimental Protocol: Metabolic Fate Study

  • Tracer: ¹⁴C-labeled this compound was administered.

  • Subjects: Studies were performed in various animal species and humans.

  • Sample Analysis: Biological samples (e.g., urine, feces, plasma) were analyzed to identify and quantify metabolites.

  • Primary Finding: The main metabolic pathway was identified as hydroxylation of the dibenzocycloheptene ring system.

Toxicology

Toxicological evaluations of this compound in animal models indicated moderate acute toxicity.[1] The lethal dose values showed variations between different species, a common finding in preclinical toxicology.[1]

Experimental Protocol: Acute Toxicity Study

  • Animal Models: Multiple species were likely used to assess inter-species variability.

  • Dosing: Increasing doses of this compound were administered to determine the dose-response relationship for toxicity.

  • Endpoint: The primary endpoint was the determination of lethal dose values (e.g., LD50).

cluster_0 Pharmacology cluster_1 ADME cluster_2 Toxicology compound This compound (Test Compound) efficacy Anticonvulsant Efficacy (MES Test in Mice) compound->efficacy metabolism Metabolic Fate (Animals & Humans) compound->metabolism toxicity Acute Toxicity Studies (Animal Models) compound->toxicity potency Comparative Potency (vs. Phenytoin, Carbamazepine) efficacy->potency hydroxylation Major Pathway: Hydroxylation metabolism->hydroxylation ld50 Determination of Lethal Dose Values toxicity->ld50

Preclinical Evaluation Workflow for this compound.

Synthesis

Clinical Development and Conclusion

There is no evidence in the available literature to suggest that this compound progressed to formal clinical trials in humans. As an investigational new drug from the 1960s, it is likely that its development was discontinued during the preclinical phase, possibly due to insufficient efficacy, an unfavorable safety profile compared to existing or emerging anticonvulsants, or other strategic decisions by Ayerst Research Laboratories.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Cyheptamide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyheptamide is an anticonvulsant agent that was developed and investigated for its therapeutic potential.[1] As a drug development candidate, a thorough understanding of its physicochemical properties is paramount for formulation, delivery, and regulatory purposes. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound powder, details the experimental protocols for their determination, and explores its potential biological context.

Physicochemical Characteristics of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for predicting its behavior in biological systems and for the design of appropriate dosage forms.

PropertyValueReference
Chemical Structure 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide[2]
Molecular Formula C₁₆H₁₅NO[1][2][3]
Molecular Weight 237.30 g/mol [2][3]
Appearance Powder
Melting Point 193-194 °C[N/A]
Solubility Practically insoluble in water; Soluble in chloroform; Sparingly soluble in methanol, acetone; Slightly soluble in ethanol, ether.[N/A]
pKa Data not available in the public domain.
Polymorphism No specific polymorphic forms have been publicly reported.

Experimental Protocols for Characterization

Accurate and reproducible characterization of physicochemical properties is a critical component of drug development. The following sections detail the standard experimental methodologies for determining the key parameters of a powdered substance like this compound.

Melting Point Determination

The melting point is a fundamental property that provides information about the purity and identity of a crystalline solid. The capillary method is a widely accepted technique.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry this compound powder is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry this compound Powder B Grind to Fine Powder A->B C Pack into Capillary Tube B->C D Place in Apparatus C->D Insert Sample E Heat at Controlled Rate D->E F Observe & Record Melting Range E->F G Melting Point (°C) F->G Report Result

Workflow for Capillary Melting Point Determination.
Solubility Determination

Solubility is a critical parameter that influences the bioavailability of a drug. The equilibrium solubility method is a standard approach to determine the thermodynamic solubility of a compound.

Methodology: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: An excess amount of this compound powder is added to a known volume of a specific solvent (e.g., water, ethanol, buffer of a certain pH) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or evaporation of the solvent.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

SolubilityWorkflow cluster_prep Preparation & Equilibration cluster_analysis Analysis A Excess this compound Powder B Add to Solvent A->B C Agitate at Constant Temp B->C D Separate Undissolved Solid C->D Equilibrium Reached E Quantify Concentration (e.g., HPLC) D->E F Solubility (mg/mL) E->F Calculate & Report

Workflow for Equilibrium Solubility Determination.
pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While a specific pKa for this compound is not publicly available, potentiometric titration is a common method for its determination.[4]

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (an acid or a base).

  • Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.

Polymorphism Characterization

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's stability, solubility, and bioavailability.[5] X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are primary techniques for identifying and characterizing polymorphs.[6][7][8][9][10][11][12][13][14][15][16]

Methodology: XRPD and DSC Analysis

  • X-Ray Powder Diffraction (XRPD):

    • A small amount of the this compound powder is placed on a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam.

    • The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

    • The resulting diffraction pattern, with its characteristic peaks, serves as a fingerprint for the crystalline form. Different polymorphs will produce distinct XRPD patterns.

  • Differential Scanning Calorimetry (DSC):

    • A few milligrams of the this compound powder are sealed in an aluminum pan. An empty pan is used as a reference.

    • The sample and reference pans are heated at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The resulting thermogram can reveal thermal events such as melting, crystallization, and solid-solid phase transitions, which are indicative of different polymorphic forms.

PolymorphismWorkflow cluster_xrd XRPD Analysis cluster_dsc DSC Analysis A This compound Powder Sample B Irradiate with X-rays A->B E Heat Sample & Reference A->E C Measure Scattered Intensity vs. 2θ B->C D Generate Diffraction Pattern C->D H Identify & Characterize Polymorphic Forms D->H Compare Patterns F Measure Differential Heat Flow E->F G Generate Thermogram F->G G->H Analyze Thermal Events

Workflow for Polymorphism Characterization.

Potential Biological Activity and Signaling Pathways

While the specific molecular mechanism of action for this compound is not extensively detailed in publicly available literature, information on structurally related compounds can provide valuable insights. For instance, Cyproheptadine, which shares a similar dibenzocycloheptene core structure, is known to be a potent antagonist of serotonin and histamine receptors.[17] Its mechanism of action involves competing with these neurotransmitters for binding at their respective receptors.[17]

Although direct evidence for this compound's interaction with specific signaling pathways is limited, it is plausible that its anticonvulsant activity could be mediated through modulation of neurotransmitter systems or ion channels. Further research is necessary to elucidate the precise molecular targets and signaling cascades affected by this compound.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical characteristics of this compound powder, along with the standard experimental protocols for their determination. While key data such as melting point and solubility are available, further investigation is required to determine its pKa and to explore the potential for polymorphism. A comprehensive understanding of these properties is fundamental for any future development and formulation of this compound as a therapeutic agent.

References

Cyheptamide (CAS 7199-29-3): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of Cyheptamide (CAS 7199-29-3), an investigational anticonvulsant agent developed in the 1960s. Due to the historical nature of the primary research, specific quantitative data from seminal studies were not fully accessible. This guide synthesizes available information to support modern research and development efforts.

Core Chemical and Physical Properties

This compound, with the chemical name 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide, is a tricyclic compound structurally related to other anticonvulsant drugs.[1][2][3] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 7199-29-3[1]
Molecular Formula C₁₆H₁₅NO[1]
Molecular Weight 237.30 g/mol [1]
IUPAC Name 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide[1]
Synonyms AY-8682, BS 7029N/A
Appearance White solid[4]
Solubility Data not availableN/A

Synthesis

The synthesis of this compound was first reported by Davis et al. in 1964. While the detailed protocol from the original publication (J. Med. Chem. 1964, 7, 88) is not publicly available, the general synthetic route can be inferred from related literature. A plausible synthetic workflow is outlined below.

G cluster_synthesis Plausible Synthetic Pathway for this compound Start Starting Materials Step1 Reaction Step 1 Start->Step1 Reagents Intermediate Key Intermediate Step1->Intermediate Step2 Reaction Step 2 Intermediate->Step2 Reagents This compound This compound Step2->this compound

A plausible, generalized synthetic workflow for this compound.

Non-Clinical Pharmacology

Primary Pharmacodynamics: Anticonvulsant Activity

This compound was primarily investigated for its anticonvulsant properties. Its activity was demonstrated in the Maximal Electroshock (MES) seizure model in mice, a standard preclinical test for generalized tonic-clonic seizures.

ParameterResultSpeciesReference
Anticonvulsant Activity (MES Test) ActiveMouse[1]
ED₅₀ (MES Test) Data not availableMouse[1]
Potency Comparison Less potent than carbamazepine and phenytoin based on intraperitoneal dosage, but the difference is less pronounced when comparing blood or brain concentrations.Mouse[1]
Mechanism of Action

The precise molecular mechanism of this compound's anticonvulsant activity has not been definitively elucidated through direct binding studies in the available literature. However, its structural similarity to established anticonvulsants like carbamazepine and phenytoin strongly suggests that it acts as a voltage-gated sodium channel blocker.[3] This mechanism involves the stabilization of the inactive state of sodium channels, thereby reducing neuronal hyperexcitability.

G cluster_moa Proposed Mechanism of Action of this compound This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Binds to Stabilization Stabilization of Inactive State VGSC->Stabilization ReducedNaInflux Reduced Na⁺ Influx Stabilization->ReducedNaInflux ReducedExcitability Decreased Neuronal Hyperexcitability ReducedNaInflux->ReducedExcitability AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect

Proposed mechanism of action for this compound.

Pharmacokinetics and Metabolism

ParameterFindingSpeciesReference
Metabolism Primarily via hydroxylation pathways.Animals and Humans[2]
Cmax Data not availableN/AN/A
Tmax Data not availableN/AN/A
AUC Data not availableN/AN/A
Half-life Data not availableN/AN/A

Toxicology

Toxicological studies have indicated that this compound exhibits moderate acute toxicity in animal models, with lethal dose values varying between species.

TestResultSpeciesReference
Acute Toxicity (LD₅₀) Moderate acute toxicity with species-specific variations. Specific values are not available in the reviewed literature.Animal models[2]
Ames Test No data available.N/AN/A
hERG Assay No data available.N/AN/A
Cytochrome P450 Inhibition No data available.N/AN/A

Experimental Protocols

Maximal Electroshock (MES) Test

The anticonvulsant activity of this compound was evaluated using the MES test, a standard preclinical model for generalized tonic-clonic seizures. The following is a generalized protocol based on the available literature and common practices for this assay.

G cluster_mes Generalized Workflow for the Maximal Electroshock (MES) Test AnimalAcclimation Animal Acclimation (e.g., male mice) DrugAdmin Drug Administration (this compound, vehicle, positive control) AnimalAcclimation->DrugAdmin Pretreatment Pre-treatment Interval DrugAdmin->Pretreatment ES Application of Electrical Stimulus (corneal electrodes) Pretreatment->ES Observation Observation of Seizure Response (presence/absence of tonic hindlimb extension) ES->Observation Endpoint Endpoint Measurement (% protection, ED₅₀ calculation) Observation->Endpoint

Generalized experimental workflow for the MES test.

Protocol Details:

  • Animals: Male mice were likely used as per standard practice.

  • Drug Administration: this compound was administered, likely via intraperitoneal injection, at various doses to determine the median effective dose (ED₅₀). A vehicle control and a positive control (e.g., phenytoin or carbamazepine) would have been included.

  • Electrical Stimulation: A suprathreshold electrical stimulus was delivered via corneal electrodes to induce a maximal seizure.

  • Endpoint: The primary endpoint was the abolition of the tonic hindlimb extension phase of the seizure, indicating anticonvulsant protection.

Summary and Future Directions

This compound is a historical anticonvulsant candidate with a mechanism of action presumed to be the blockade of voltage-gated sodium channels. While early studies demonstrated its efficacy in the MES model, a comprehensive modern preclinical data package is lacking. For any renewed interest in this compound or its analogs, further studies would be required to fully characterize its pharmacological and toxicological profile. This would include definitive mechanism of action studies, a full pharmacokinetic profile in multiple species, and a complete battery of in vitro and in vivo safety and toxicology assessments in line with current regulatory standards. The structural similarity to known effective anticonvulsants may still present a foundation for the design of novel therapeutics.

References

An In-depth Technical Guide to 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide (Carbamazepine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide, widely known as Carbamazepine (CBZ), is a first-generation anticonvulsant and mood-stabilizing drug.[1] It is a cornerstone therapy for epilepsy, trigeminal neuralgia, and bipolar disorder.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neural membranes and inhibits repetitive neuronal firing.[2] Carbamazepine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme, leading to the formation of an active metabolite, carbamazepine-10,11-epoxide.[3] A notable characteristic of carbamazepine is its capacity for autoinduction, where it enhances its own metabolism, leading to a shortened half-life with chronic use.[4] This guide provides a comprehensive overview of its pharmacology, quantitative clinical efficacy, and key experimental methodologies relevant to its study.

Core Pharmacology

Mechanism of Action

Carbamazepine's therapeutic effects are primarily attributed to its use- and voltage-dependent blockade of voltage-gated sodium channels.[2] It preferentially binds to the channel's inactive state, a conformation that increases during high-frequency neuronal firing characteristic of seizures.[5] This action prevents sustained, repetitive firing of action potentials, thereby reducing neuronal hyperexcitability.[2]

Additional mechanisms may contribute to its efficacy, including:

  • Modulation of other ion channels: Evidence suggests potential effects on voltage-gated calcium channels, which could reduce neurotransmitter release.

  • Effects on neurotransmitter systems: Carbamazepine has been shown to impact serotonin systems, potentially acting as a serotonin releasing agent.[6] Its inhibitory effects on dopamine and noradrenaline turnover might be responsible for its antimanic properties.[2]

Pharmacokinetics

Carbamazepine is absorbed slowly and erratically after oral administration. It is widely distributed throughout the body and is extensively metabolized in the liver. A key feature is its autoinduction of CYP3A4 enzymes, which accelerates its own clearance and that of other co-administered drugs.[4][7]

Table 1: Key Pharmacokinetic Parameters of Carbamazepine

ParameterValueNotes
Bioavailability (F) ~78% (0.38 - 1.44)Highly variable between individuals and formulations.[8]
Time to Peak Plasma Concentration (Tmax) 6 - 8 hours (oral)Can be up to 24 hours for controlled-release formulations.[2]
Plasma Protein Binding ~75%Primarily binds to albumin and alpha-1-acid glycoprotein.[4]
Volume of Distribution (Vd) ~1 L/kgIndicates wide distribution into tissues.[9]
Metabolism Hepatic (>95%)Primarily via CYP3A4 to active metabolite (CBZ-10,11-epoxide).[3]
Elimination Half-life (t½) Single Dose: ~35 hours (Range: 18-65)Decreases significantly with repeated administration due to autoinduction.[4]
Multiple Doses: 10 - 20 hoursCan be further shortened by other enzyme inducers.[4]
Clearance (CL/F) 3.59 L/hr (elderly)Varies with age and co-medications.[10]
Therapeutic Plasma Concentration 4 - 12 mg/L (µg/mL)Monitoring is recommended due to a narrow therapeutic index.[11]

Clinical Efficacy Studies

Carbamazepine is a first-line treatment for several neurological and psychiatric conditions.[1][3]

Epilepsy

Carbamazepine is indicated for the treatment of partial seizures with complex symptomatology, generalized tonic-clonic seizures, and mixed seizure patterns.[1]

Table 2: Efficacy of Carbamazepine Monotherapy in Epilepsy

Study Type / EndpointResultConfidence Interval (95% CI)Citation
Meta-analysis: 6-Month Seizure Freedom Rate 58%49% - 66%[5][6]
Meta-analysis: 12-Month Seizure Freedom Rate 48%40% - 57%[5][6]
Prospective Study: Seizure-free patients 41% (13/32)N/A[12]
Prospective Study: >50% seizure reduction 31% (10/32)N/A[12]
Comparative Trial vs. Levetiracetam (6-month seizure freedom) 71.42%N/A[13]
Trigeminal Neuralgia

Carbamazepine is the only FDA-approved drug and the best-studied first-line agent for the management of trigeminal neuralgia, providing significant pain relief.[3]

Table 3: Efficacy of Carbamazepine in Trigeminal Neuralgia

Study Type / EndpointResultNotesCitation
Long-term Study (16 years) 69% initial effective response56% of total patients had sustained efficacy for 1-16 years.[4]
Retrospective Analysis 70% of patients on monotherapy achieved pain controlCombination with gabapentin or baclofen showed 75% and 72% control, respectively.[14]
Meta-analysis Significant reduction in pain intensity and frequencyPooled analysis of 15 studies.[15][16]
Comparative Study (VAS reduction) 48.0% pain reduction at 1 month (monotherapy)Combination with baclofen resulted in 83.4% reduction.[17]
Bipolar Disorder

Carbamazepine extended-release capsules are indicated for the treatment of acute manic and mixed episodes in bipolar I disorder.[1]

Table 4: Efficacy of Carbamazepine in Bipolar Mania

Study Type / EndpointResultp-valueCitation
Pooled Pivotal Trials vs. Placebo Significant reduction in mean YMRS total scores< 0.0001[2]
Controlled Study vs. Placebo 87.8% clinical response rate in mania0.012
Open-label Study (Juvenile) Mean YMRS score decreased from 28.6 to 13.8< 0.0001
Open-label Study (Depressive Mania) 50.4% reduction in HDRS scores0.0009[2]

YMRS: Young Mania Rating Scale; HDRS: Hamilton Depression Rating Scale

Experimental Protocols

Protocol: Quantification of Carbamazepine in Human Plasma by HPLC-UV

This protocol outlines a representative High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the therapeutic drug monitoring of carbamazepine.

4.1.1 Materials and Reagents

  • High-Performance Liquid Chromatograph with UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS): Chlorpromazine or similar

  • Drug-free human plasma

  • Vortex mixer, centrifuge

4.1.2 Chromatographic Conditions

  • Mobile Phase: 20 mM KH2PO4 buffer: Acetonitrile: Methanol (60:30:10, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 50 µL

  • Run Time: ~5 minutes

4.1.3 Sample Preparation

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.

4.1.4 Calibration and Quantification

  • Prepare calibration standards by spiking drug-free plasma with known concentrations of carbamazepine (e.g., 0.5 to 40 µg/mL).

  • Process standards and quality control samples alongside unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (Carbamazepine/Internal Standard) against the nominal concentration.

  • Determine the concentration of unknown samples using the regression equation from the calibration curve.

Protocol: In Vitro Electrophysiology (Whole-Cell Patch Clamp)

This protocol describes a method to assess the effect of carbamazepine on voltage-gated sodium channels (e.g., NaV1.7) expressed in a cell line (e.g., HEK293).

4.2.1 Cell Culture and Preparation

  • Culture HEK293 cells stably expressing the desired human sodium channel α-subunit.

  • Plate cells onto glass coverslips 24-48 hours before recording.

  • Use cells for recording when they are 50-80% confluent.

4.2.2 Solutions

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

  • Internal (Pipette) Solution (in mM): 61 CsF, 61 CsCl, 9 NaCl, 1.8 MgCl2, 9 EGTA, 4 MgATP, 0.3 GTP, 9 HEPES. Adjust pH to 7.2 with CsOH.

  • Carbamazepine Stock Solution: Prepare a high-concentration stock (e.g., 400 mM) in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.

4.2.3 Electrophysiological Recording

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in a resting state.

  • Evoke sodium currents using depolarizing voltage steps (e.g., to -10 mV for 20 ms).

  • After establishing a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of carbamazepine (e.g., 50-300 µM).[17]

  • Record the inhibition of the sodium current. To assess use-dependency, apply a train of depolarizing pulses at different frequencies (e.g., 10 Hz and 50 Hz).

  • Perform a washout by perfusing with the drug-free external solution to check for reversibility of the effect.

Visualized Pathways and Workflows

Metabolic Pathway of Carbamazepine

The primary metabolic route for carbamazepine involves its conversion to an active epoxide metabolite, which is subsequently hydrolyzed to an inactive diol.

G cluster_liver Hepatic Metabolism CBZ Carbamazepine CYP3A4 CYP3A4 CYP2C8 CBZ->CYP3A4 Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) EPHX1 EPHX1 Epoxide->EPHX1 Diol 10,11-trans-diol (Inactive Metabolite) Excretion Glucuronidation & Renal Excretion Diol->Excretion CYP3A4->Epoxide EPHX1->Diol G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A 1. Plasma Sample Collection B 2. Add Internal Standard A->B C 3. Protein Precipitation B->C D 4. Centrifuge & Extract Supernatant C->D E 5. Inject Sample onto C18 column D->E F 6. Isocratic Elution E->F G 7. UV Detection (e.g., 235 nm) F->G H 8. Integrate Peak Areas G->H I 9. Calculate Concentration via Calibration Curve H->I G cluster_cell Hepatocyte CBZ Carbamazepine (Inducer) PXR PXR/RXR (Nuclear Receptor) CBZ->PXR Activates DNA CYP3A4 Gene Promoter (XREM) PXR->DNA Binds to mRNA CYP3A4 mRNA Transcription DNA->mRNA Upregulates CYP3A4 CYP3A4 Enzyme Synthesis mRNA->CYP3A4 Translates to Metabolism Increased Metabolism of CBZ & Other Drugs CYP3A4->Metabolism Leads to

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Cyheptamide in Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols for evaluating the anticonvulsant properties of cyheptamide. This document includes detailed methodologies for common seizure models, a summary of quantitative data, and a proposed mechanism of action.

Introduction

This compound is an investigational compound that has been evaluated for its anticonvulsant activity. Structurally, it shares features with established antiepileptic drugs such as carbamazepine and phenytoin, suggesting a potential mechanism involving the modulation of voltage-gated sodium channels.[1][2] Preclinical evaluation of this compound's efficacy requires robust and well-defined in vivo seizure models. This document outlines the protocols for the Maximal Electroshock (MES), Pentylenetetrazol (PTZ), and Pilocarpine-induced seizure models, which are standard assays for screening and characterizing potential anticonvulsant agents.

Quantitative Data Summary

The anticonvulsant potency of this compound has been compared to standard antiepileptic drugs in the maximal electroshock (MES) seizure model in mice. The following table summarizes the effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension phase of the seizure.

CompoundAdministration RouteED50 (mg/kg)SpeciesSeizure ModelReference
This compound Intraperitoneal45.0MouseMES[1]
CarbamazepineIntraperitoneal8.8MouseMES[1]
PhenytoinIntraperitoneal9.5MouseMES[1]

Table 1: Comparative Anticonvulsant Potency of this compound.

Experimental Protocols

Detailed methodologies for three key in vivo seizure models are provided below. These protocols are synthesized from established procedures and can be adapted for the evaluation of this compound.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds that prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.[11][12]

Materials:

  • Male CD-1 or C57BL/6 mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Positive control (e.g., Phenytoin, 30 mg/kg)

  • Electroconvulsive shock generator with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9%)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3-4 days before the experiment with ad libitum access to food and water.

  • Compound Administration:

    • Divide animals into groups (n=8-12 per group): Vehicle control, positive control, and different dose levels of this compound.

    • Administer the test compounds intraperitoneally (i.p.) or via the desired route. The volume of administration should be consistent (e.g., 10 ml/kg for mice).

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of this compound. This is typically determined in a preliminary study by testing at various time points (e.g., 30, 60, 120 minutes) after administration.

  • MES Induction:

    • At the predetermined time point, gently restrain the mouse.

    • Apply one drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.

    • Place the corneal electrodes on the corneas.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the animal for the characteristic seizure pattern: tonic flexion followed by tonic extension of the hindlimbs.

    • The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase is absent.

  • Data Analysis:

    • Record the number of protected animals in each group.

    • Calculate the percentage of protection for each dose.

    • Determine the ED50 value using probit analysis.

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Grouping Grouping & Dosing Plan Animal_Acclimation->Grouping Compound_Prep Compound Preparation Grouping->Compound_Prep Administration Compound Administration (i.p.) Compound_Prep->Administration Pre_treatment Pre-treatment Period Administration->Pre_treatment MES_Induction MES Induction Pre_treatment->MES_Induction Observation Observation of Seizure MES_Induction->Observation Endpoint Endpoint: Abolition of Tonic Hindlimb Extension Observation->Endpoint Data_Recording Record Protected Animals Endpoint->Data_Recording ED50_Calc Calculate ED50 Data_Recording->ED50_Calc PTZ_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Grouping Grouping & Dosing Plan Animal_Acclimation->Grouping Drug_Admin Administer this compound/Control Grouping->Drug_Admin Pre_treatment Pre-treatment Period Drug_Admin->Pre_treatment PTZ_Admin Administer PTZ Pre_treatment->PTZ_Admin Observation Observe for 30 min PTZ_Admin->Observation Record_Latency Record Latency to Seizure Observation->Record_Latency Record_Protection Record Protection from Generalized Seizures Observation->Record_Protection Stats Statistical Analysis Record_Latency->Stats Record_Protection->Stats MoA cluster_neuron Presynaptic Neuron cluster_effect Postsynaptic Effect Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Sodium Channel Action_Potential->Na_Channel Opens Vesicle_Release Neurotransmitter Release (Glutamate) Na_Channel->Vesicle_Release Triggers Reduced_Excitation Reduced Neuronal Excitability Vesicle_Release->Reduced_Excitation Leads to This compound This compound This compound->Na_Channel Stabilizes Inactivated State Seizure_Suppression Suppression of Seizure Spread Reduced_Excitation->Seizure_Suppression

References

Application Notes and Protocols for In Vitro Assessment of Cyheptamide's Effects on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Cyheptamide is an anticonvulsant drug known to modulate neuronal excitability. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[1][2] Dysregulation of neuronal excitability is a hallmark of several neurological disorders, including epilepsy.[3][4] Therefore, in vitro assays that assess the effects of compounds like this compound on neuronal activity are crucial for drug discovery and development.

These application notes provide detailed protocols for two key in vitro assays to characterize the effects of this compound on neuronal excitability: Whole-Cell Patch-Clamp Electrophysiology and Multi-Electrode Array (MEA) Recordings .

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that cycle through closed, open, and inactivated states in response to changes in the membrane potential.[5] The influx of sodium ions through open VGSCs leads to the depolarization phase of an action potential.[6] By blocking these channels, this compound is expected to reduce the likelihood of action potential generation and propagation, thereby dampening neuronal excitability.[7]

cluster_membrane Cell Membrane VGSC_closed VGSC (Closed) VGSC_open VGSC (Open) VGSC_closed->VGSC_open VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Leads to Na_influx Na+ Influx VGSC_open->Na_influx Allows VGSC_inactivated->VGSC_closed Recovers upon Repolarization AP Action Potential Depolarization Membrane Depolarization AP->Depolarization Propagates This compound This compound This compound->VGSC_open Blocks This compound->VGSC_inactivated Stabilizes Inactivated State Depolarization->VGSC_closed Activates Repolarization Membrane Repolarization Repolarization->VGSC_inactivated Na_influx->AP Initiates

Figure 1: Mechanism of this compound on Voltage-Gated Sodium Channels.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and changes in the membrane potential of a single neuron, providing detailed insights into the mechanism of action of a compound.[8][9][10]

Objective: To determine the effect of this compound on voltage-gated sodium currents and action potential firing.

3.1.1. Materials

  • Cells: Primary cortical neurons or a cell line stably expressing a specific sodium channel subtype (e.g., HEK293 cells).

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (for Na+ current recording, in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • Internal Solution (for current-clamp, in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).

  • This compound Stock Solution: 10 mM in DMSO.

  • Equipment: Patch-clamp amplifier, digitizer, data acquisition software, microscope, micromanipulators, and perfusion system.

3.1.2. Protocol: Voltage-Clamp for Sodium Current Analysis

  • Prepare cultured neurons or cells on coverslips for recording.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline sodium currents using a voltage protocol. For example, hold the cell at -120 mV and apply a depolarizing step to 0 mV for 50 ms.

  • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) in the external solution.

  • At each concentration, record the sodium current using the same voltage protocol.

  • Perform a washout with the external solution to check for reversibility.

  • Data Analysis: Measure the peak sodium current at each concentration. Normalize the current to the baseline and plot a concentration-response curve to determine the IC50 value.

3.1.3. Protocol: Current-Clamp for Action Potential Firing

  • Establish a whole-cell current-clamp configuration using the appropriate internal solution.

  • Measure the resting membrane potential.

  • Inject a series of depolarizing current steps (e.g., from 10 pA to 200 pA in 10 pA increments for 500 ms) to elicit action potentials.

  • Record the number of action potentials, the threshold for the first action potential, and the action potential amplitude and width.

  • Perfuse the neuron with a relevant concentration of this compound (e.g., at its IC50).

  • Repeat the current injection protocol and record the firing properties in the presence of the compound.

  • Data Analysis: Compare the action potential parameters before and after this compound application.

start Start cell_prep Prepare Cell Culture start->cell_prep establish_wc Establish Whole-Cell Configuration cell_prep->establish_wc pipette Fabricate Patch Pipette pipette->establish_wc baseline_rec Record Baseline Activity (Voltage or Current Clamp) establish_wc->baseline_rec apply_drug Apply this compound (Increasing Concentrations) baseline_rec->apply_drug drug_rec Record Activity with Drug apply_drug->drug_rec washout Washout drug_rec->washout washout_rec Record Post-Washout washout->washout_rec analyze Analyze Data (IC50, Firing Rate, etc.) washout_rec->analyze end End analyze->end

Figure 2: Experimental workflow for patch-clamp electrophysiology.

Multi-Electrode Array (MEA) Recordings

MEA technology allows for the non-invasive, long-term recording of spontaneous electrical activity from a network of neurons in culture, providing insights into network excitability.[11][12]

Objective: To assess the effect of this compound on neuronal network activity and synchrony.

3.2.1. Materials

  • Cells: Primary cortical or hippocampal neurons.

  • MEA Plates: Plates with embedded electrodes.

  • Culture Medium: Standard neuronal culture medium.

  • This compound Stock Solution: 10 mM in DMSO.

  • Equipment: MEA recording system with data acquisition and analysis software.

3.2.2. Protocol

  • Plate primary neurons on MEA plates and culture for at least 14 days to allow for the formation of a stable, spontaneously active network.

  • Place the MEA plate in the recording system and allow it to equilibrate.

  • Record baseline spontaneous network activity for 10-20 minutes.

  • Apply this compound to the culture medium at the desired final concentrations.

  • Record the network activity in the presence of the compound for the same duration as the baseline.

  • Optionally, perform a washout by replacing the medium to assess reversibility.

  • Data Analysis: Analyze the recordings for changes in mean firing rate, burst frequency, burst duration, and network synchrony. A decrease in these parameters indicates a reduction in network excitability.

Data Presentation

Quantitative data on the effects of this compound and other relevant sodium channel blockers are summarized below. Note that specific data for this compound may be limited in recent literature; therefore, representative data for similar compounds are included for context.

Table 1: Effect of this compound on Voltage-Gated Sodium Channels (Hypothetical Data)

Parameter Value Cell Type Assay
IC50 (Tonic Block) 50 µM Cortical Neurons Voltage-Clamp

| IC50 (Inactivated State) | 15 µM | Cortical Neurons | Voltage-Clamp |

Table 2: Effect of this compound on Neuronal Firing Properties (Hypothetical Data)

Parameter Control This compound (15 µM) % Change
Action Potential Frequency (Hz) 15 ± 2 5 ± 1 -67%
Action Potential Threshold (mV) -45 ± 1.5 -40 ± 1.2 +11%

| Resting Membrane Potential (mV) | -65 ± 2 | -64 ± 2 | No significant change |

Table 3: IC50 Values of Common Sodium Channel Blockers

Compound IC50 Channel Subtype Reference
Carbamazepine 131 µM Voltage-gated Na+ channels [13]
Lamotrigine 10 - 100 µM Voltage-gated Na+ channels [14]
Phenytoin ~53 µM (Ki) NaV1.2 [14]
Lidocaine ~3.03 µM (pIC50) NaV channels [12]

| A-803467 | 8 nM | NaV1.8 |[13] |

Conclusion

The in vitro assays described provide a robust framework for characterizing the effects of this compound on neuronal excitability. Whole-cell patch-clamp electrophysiology offers detailed mechanistic insights at the single-cell level, while MEA recordings provide a broader perspective on network-level activity. The combined use of these techniques can effectively elucidate the anticonvulsant properties of this compound and similar compounds, aiding in the development of novel therapeutics for neurological disorders.

References

Application Notes and Protocols for Evaluating the Anticonvulsant Efficacy of Cyheptamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyheptamide, an investigational drug developed in the 1960s, has demonstrated anticonvulsant properties in preclinical studies.[1] Its structural similarities to established antiepileptic drugs such as carbamazepine and phenytoin suggest a potential mechanism of action involving the modulation of neuronal excitability. These application notes provide detailed protocols for assessing the anticonvulsant efficacy of this compound in established animal models, present available data on its potency, and illustrate its proposed mechanism of action.

Data Presentation

The anticonvulsant activity of this compound has been primarily evaluated using the Maximal Electroshock (MES) seizure model in mice. This model is considered predictive of efficacy against generalized tonic-clonic seizures in humans. The following tables summarize the comparative potency of this compound against other well-known anticonvulsant drugs.

Table 1: Comparative Anticonvulsant Potency of this compound in the Maximal Electroshock (MES) Test in Mice

CompoundAdministration RoutePotency (Relative to Phenytoin and Carbamazepine)
This compound Intraperitoneal (i.p.)Less potent on a dosage basis.
CarbamazepineIntraperitoneal (i.p.)More potent than this compound on a dosage basis.
PhenytoinIntraperitoneal (i.p.)More potent than this compound on a dosage basis.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Materials:

  • Electroconvulsive shock generator (e.g., Ugo Basile)

  • Corneal or auricular electrodes

  • Male ICR-CD-1 mice (or other appropriate rodent strain)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

  • Animal scale

  • Syringes and needles for administration

Procedure:

  • Animal Preparation and Acclimation:

    • Acclimate male ICR-CD-1 mice to the laboratory environment for at least 3-5 days before the experiment.

    • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.

    • Weigh each animal on the day of the experiment to ensure accurate dosing.

  • Drug Administration:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Administer a range of doses of this compound (and a vehicle control) to different groups of animals via the desired route (e.g., intraperitoneal injection).

    • The time between drug administration and the MES test should be consistent and based on the pharmacokinetic profile of the compound, if known.

  • Maximal Electroshock Seizure Induction:

    • Apply a drop of anesthetic ophthalmic solution to the animal's eyes to minimize discomfort.

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Gently restrain the animal and place the corneal electrodes on the corneas.

    • Deliver a suprathreshold electrical stimulus. For mice, typical parameters are 50 mA, 60 Hz for 0.2 seconds.

    • Immediately after the stimulus, release the animal into an observation chamber.

  • Observation and Endpoint:

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The animal is considered protected if it does not exhibit this response.

    • Record the number of protected animals in each group.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose level.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using a statistical method such as probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.

Materials:

  • Pentylenetetrazol (PTZ)

  • Male ICR-CD-1 mice (or other appropriate rodent strain)

  • This compound

  • Vehicle control

  • Animal scale

  • Syringes and needles for administration

  • Observation chambers

Procedure:

  • Animal Preparation and Acclimation:

    • Follow the same animal preparation and acclimation protocol as for the MES test.

  • Drug Administration:

    • Administer a range of doses of this compound (and a vehicle control) to different groups of animals.

  • PTZ Administration:

    • At a predetermined time after drug administration (based on the compound's time to peak effect), administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for mice).

  • Observation and Endpoint:

    • Immediately after PTZ injection, place the animal in an individual observation chamber.

    • Observe the animals for at least 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the limbs, jaw, or vibrissae).

    • The primary endpoint is the absence of clonic seizures lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this seizure phenotype.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose level.

    • Determine the ED50 using probit analysis.

Mandatory Visualizations

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimation & Weighing drug_admin Drug Administration (i.p.) animal_prep->drug_admin drug_prep This compound Dose Preparation drug_prep->drug_admin mes_induction Maximal Electroshock Stimulation drug_admin->mes_induction observation Observation of Seizure Response mes_induction->observation data_recording Record Protection (Absence of Tonic Hindlimb Extension) observation->data_recording ed50_calc Calculate ED50 (Probit Analysis) data_recording->ed50_calc

Workflow for the Maximal Electroshock (MES) Seizure Test.

PTZ_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimation & Weighing drug_admin Drug Administration (i.p.) animal_prep->drug_admin drug_prep This compound Dose Preparation drug_prep->drug_admin ptz_injection PTZ Injection (s.c.) drug_admin->ptz_injection observation Observation of Seizure Response ptz_injection->observation data_recording Record Protection (Absence of Clonic Seizures) observation->data_recording ed50_calc Calculate ED50 (Probit Analysis) data_recording->ed50_calc

Workflow for the Pentylenetetrazol (PTZ) Seizure Test.

Proposed_Mechanism cluster_neuron Presynaptic Neuron Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Na+ Influx Reduced_Excitability Reduced Neuronal Excitability & Seizure Spread Action_Potential->Na_Channel Depolarization Action_Potential->Reduced_Excitability This compound This compound This compound->Na_Channel Inhibition Inhibition

References

Application Notes and Protocols for Cyheptamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyheptamide (10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide) is an anticonvulsant agent that was developed and investigated in the 1960s.[1] Structurally, it is related to other anticonvulsant drugs such as carbamazepine and phenytoin.[2][3] Its mechanism of action is not extensively elucidated, but based on its structural similarity to carbamazepine, it is presumed to share a similar mode of action, potentially involving the modulation of neuronal signaling pathways.[2][4] These application notes provide a detailed protocol for the dissolution of this compound for use in in-vitro cell culture experiments, ensuring optimal solubility and stability for reliable experimental outcomes.

Chemical Properties

A summary of the relevant chemical and physical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₅NO[5]
Molecular Weight 237.30 g/mol [5]
Appearance Crystalline solid[5]
Solubility - Practically insoluble in water- Slightly soluble in ethanol- Soluble in chloroform, DMSO, acetonitrile[5][6]
Storage Store solid compound at -20°C for long-term stability.[6]

Experimental Protocols

Materials
  • This compound powder (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich, D2650)

  • Ethanol (EtOH), absolute, sterile-filtered (e.g., Sigma-Aldrich, E7023)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile-filtered phosphate-buffered saline (PBS)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to the desired working concentration. Due to its poor aqueous solubility, a stock solution in an organic solvent like DMSO or ethanol is required.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following calculation:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 237.30 g/mol × 1000 mg/g = 2.373 mg

  • Weighing the Compound:

    • Carefully weigh out approximately 2.37 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication step in a water bath can aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization and Storage:

    • The stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. Under these conditions, the stock solution is expected to be stable for several months.

Preparation of Working Solutions

It is crucial to dilute the stock solution into complete cell culture medium to achieve the final desired concentration for treating cells. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can have cytotoxic effects.

  • Determine the final concentration: As an example, to prepare a working solution with a final concentration of 10 µM this compound in 1 mL of cell culture medium:

    • Use the formula: C₁V₁ = C₂V₂

      • (10 mM) × V₁ = (10 µM) × (1 mL)

      • (10,000 µM) × V₁ = (10 µM) × (1000 µL)

      • V₁ = (10 × 1000) / 10,000 = 1 µL

    • Therefore, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

  • Vehicle Control:

    • It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental conditions.

    • For the example above, the vehicle control would be prepared by adding 1 µL of DMSO to 999 µL of complete cell culture medium.

  • Application to Cells:

    • Mix the working solution gently by pipetting.

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO (10 mM) weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot dilute Dilute Stock in Medium aliquot->dilute Use one aliquot treat Treat Cells dilute->treat analyze Analyze Cellular Response treat->analyze vehicle Prepare Vehicle Control vehicle->treat

Caption: Workflow for this compound stock and working solution preparation.

Putative Signaling Pathway

Based on its structural similarity to carbamazepine, this compound may exert its effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and ERK pathways.[4][7][8][9]

G This compound This compound PI3K PI3K This compound->PI3K ERK ERK1/2 This compound->ERK Receptor Cell Surface Receptor Receptor->PI3K Receptor->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Putative signaling pathways modulated by this compound.

Conclusion

This document provides a comprehensive protocol for the dissolution and application of this compound in cell culture experiments. Adherence to these guidelines for preparing stock and working solutions, along with the use of appropriate vehicle controls, will help ensure the generation of accurate and reproducible data. Researchers should always perform preliminary dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental endpoint.

References

Cyheptamide Administration in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyheptamide is an investigational anticonvulsant agent that was primarily studied in the 1960s and 1970s. Its structural similarity to other anticonvulsants like carbamazepine and phenytoin suggests a mechanism of action related to the modulation of neuronal excitability. This document provides a summary of available data on this compound administration in rodent studies, including quantitative toxicity data and generalized experimental protocols for common administration routes. Due to the historical nature of the primary research, specific details on vehicle composition and dosing regimens from original studies are limited. The protocols provided herein are based on established best practices for rodent drug administration and should be adapted as needed for specific experimental designs.

Data Presentation

The following table summarizes the available quantitative data on the acute toxicity of this compound in mice.

Administration RouteSpeciesParameterValue (g/kg)Reference
OralMouseLD504.2 - 5.2(Funcke et al., 1970)
Intraperitoneal (IP)MouseLD502.4 - 2.6(Funcke et al., 1970)

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific research purposes. As this compound is practically insoluble in water, it is recommended to prepare it as a suspension for administration. Common suspending vehicles include 0.5% carboxymethylcellulose (CMC) or 0.1% Tween 80 in sterile saline or water.

Oral Administration (Gavage)

This method allows for precise dosage administration directly into the stomach.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in sterile water)

  • Mortar and pestle or homogenizer

  • Balance

  • Appropriate volume syringes (1-3 mL)

  • Gavage needles (flexible-tipped or stainless steel with a ball tip, appropriate size for the animal)

  • Rodent scale

  • 70% ethanol

Protocol:

  • Animal Preparation:

    • Weigh the animal to determine the correct volume of the drug suspension to be administered.

    • Gently restrain the animal to minimize movement and stress. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique or a restraint device may be necessary.

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. A magnetic stirrer or homogenizer can be used for larger volumes.

    • Continuously stir the suspension during dosing to prevent settling of the compound.

  • Administration:

    • Draw the calculated volume of the this compound suspension into the syringe fitted with a gavage needle.

    • Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach. The needle should pass with minimal resistance.

    • Slowly administer the suspension.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.

    • Return the animal to its cage and observe for any adverse reactions.

Intraperitoneal (IP) Injection

This route allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in sterile saline)

  • Mortar and pestle or homogenizer

  • Balance

  • Appropriate volume sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Rodent scale

  • 70% ethanol

Protocol:

  • Animal Preparation:

    • Weigh the animal to determine the correct injection volume.

    • Properly restrain the animal. For mice, scruff the neck and secure the tail. For rats, a firm but gentle hold around the shoulders and securing the hindquarters is effective. Position the animal so the abdomen is accessible.

  • Preparation of this compound Suspension:

    • Follow the same procedure as for oral administration to prepare a sterile and uniform suspension. It is critical to use sterile vehicle and maintain aseptic technique.

  • Administration:

    • Draw the calculated volume of the suspension into a sterile syringe.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the suspension.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress, including abdominal swelling or pain.

    • Return the animal to its cage and observe for any adverse reactions.

Visualizations

G Experimental Workflow for this compound Administration in Rodents cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure animal_prep Animal Preparation (Weighing & Restraint) oral_admin Oral Gavage animal_prep->oral_admin ip_admin Intraperitoneal Injection animal_prep->ip_admin drug_prep This compound Suspension Preparation drug_prep->oral_admin drug_prep->ip_admin monitoring Monitoring for Adverse Effects oral_admin->monitoring ip_admin->monitoring data_collection Data Collection (e.g., anticonvulsant activity) monitoring->data_collection

Caption: Workflow for rodent studies involving this compound.

G Proposed Mechanism of Action and Metabolism of this compound cluster_moa Mechanism of Action (Proposed) cluster_metabolism Metabolism This compound This compound na_channel Voltage-Gated Sodium Channels This compound->na_channel Modulates hydroxylation Hydroxylation (Phase I Metabolism) This compound->hydroxylation Undergoes neuronal_excitability Decreased Neuronal Excitability na_channel->neuronal_excitability Leads to anticonvulsant_effect Anticonvulsant Effect neuronal_excitability->anticonvulsant_effect Results in hydroxylated_metabolites Hydroxylated Metabolites hydroxylation->hydroxylated_metabolites Forms excretion Excretion hydroxylated_metabolites->excretion

Caption: this compound's action and metabolic pathway.

Application Notes & Protocols: High-Throughput Screening Assays for Cyheptamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyheptamide is an investigational drug that was evaluated for its anticonvulsant properties.[1] Anticonvulsant drugs frequently exert their therapeutic effects by modulating ion channels, with voltage-gated sodium channels (VGSCs) being a prominent target.[2][3] The discovery of novel, more effective antiepileptic drugs (AEDs) necessitates robust screening platforms to evaluate large libraries of chemical analogs.[4][5] High-throughput screening (HTS) offers the capacity to rapidly assess thousands to hundreds of thousands of compounds, accelerating the early stages of drug discovery.[2]

This document provides detailed protocols for two complementary HTS assays designed to identify and characterize this compound analogs that modulate voltage-gated sodium channels:

  • Primary HTS Assay: A fluorescence-based membrane potential assay for the initial mass screening of compound libraries.[6][7]

  • Secondary Assay & Hit Confirmation: An automated patch-clamp electrophysiology assay for confirming active compounds and providing detailed mechanistic insights.[8][9][10]

Logical Workflow for this compound Analog Screening

The overall strategy involves a primary screen to identify initial "hits" from a large compound library, followed by a more rigorous secondary screen to confirm activity and characterize the mechanism of action.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: Lead Optimization CompoundLibrary This compound Analog Library PrimaryHTS Fluorescence-Based Membrane Potential HTS CompoundLibrary->PrimaryHTS Hits Initial 'Hits' (e.g., >50% Inhibition) PrimaryHTS->Hits SecondaryScreen Automated Electrophysiology (IC50 Determination) Hits->SecondaryScreen SAR Structure-Activity Relationship (SAR) Studies SecondaryScreen->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Candidate Selection

Caption: Drug discovery workflow for screening this compound analogs.

Primary High-Throughput Screening: Fluorescence-Based Membrane Potential Assay

This assay utilizes a fluorescent dye that responds to changes in cell membrane potential.[6] In a cell line expressing a specific voltage-gated sodium channel (e.g., Nav1.1, Nav1.2, Nav1.7), channel activation causes ion influx, leading to membrane depolarization. This change in potential alters the fluorescence of the dye.[11] this compound analogs that block the channel will inhibit this depolarization, thus preventing the fluorescence change.

Experimental Workflow: Fluorescence-Based Assay

A 1. Plate Cells (e.g., HEK293 expressing Nav1.X) in 384-well plates B 2. Add Fluorescent Membrane Potential Dye A->B C 3. Incubate B->C D 4. Add this compound Analogs & Control Compounds C->D E 5. Add Channel Activator (e.g., Veratridine) D->E F 6. Read Fluorescence (Fluorescent Imaging Plate Reader - FLIPR) E->F G 7. Data Analysis (% Inhibition Calculation) F->G

Caption: Workflow for the primary fluorescence-based HTS assay.

Detailed Protocol
  • Cell Culture & Plating:

    • Culture HEK293 cells stably expressing the target human voltage-gated sodium channel (e.g., Nav1.7) under standard conditions (37°C, 5% CO₂).

    • Harvest cells and seed them into black, clear-bottom 384-well microplates at a density of 20,000-30,000 cells per well.

    • Allow cells to adhere by incubating for 18-24 hours.

  • Dye Loading:

    • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).

    • Remove the cell culture medium from the plates and add 20 µL of the dye-loading buffer to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare a compound plate by diluting this compound analogs and control compounds (e.g., Tetrodotoxin as a positive control, DMSO as a negative control) in assay buffer. The typical screening concentration is 10 µM.

    • Using a liquid handler, transfer 10 µL of the compound solutions to the cell plate.

  • Signal Generation and Detection:

    • Place the cell plate into a Fluorescent Imaging Plate Reader (FLIPR).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of a channel activator solution (e.g., veratridine) to all wells to induce membrane depolarization.

    • Immediately begin recording the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

      • Signal_Compound: Fluorescence signal in the presence of the test compound.

      • Signal_Max: Signal with DMSO control (maximum depolarization).

      • Signal_Min: Signal with a potent blocker like Tetrodotoxin (minimal depolarization).

    • Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits."

Data Presentation: Example Primary HTS Results
Analog IDConcentration (µM)% Inhibition (Nav1.7)Hit Status
CYH-0011078.5Hit
CYH-0021012.3Inactive
CYH-0031095.2Hit
CYH-0041055.1Hit
Tetrodotoxin199.8Positive Control
DMSO0.1%0.0Negative Control

Secondary HTS & Hit Confirmation: Automated Electrophysiology

Automated patch-clamp (APC) platforms provide a high-throughput method for directly measuring ion channel currents.[3][9] This "gold standard" technique allows for precise determination of a compound's potency (IC₅₀) and provides insights into its mechanism of action (e.g., state-dependent blockade).[2][7]

Signaling Pathway: Sodium Channel States

This compound analogs may preferentially bind to different states of the sodium channel (resting, open, or inactivated). Understanding these interactions is crucial for developing drugs with desired therapeutic profiles.

cluster_0 Channel Gating Cycle cluster_1 Drug Interaction Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactive Inactivated State (Closed, Non-conducting) Open->Inactive Sustained Depolarization Inactive->Resting Repolarization Drug This compound Analog Drug->Resting Blocks Drug->Inactive Binds & Stabilizes

Caption: Simplified states of a voltage-gated sodium channel.

Detailed Protocol
  • System Preparation:

    • Utilize an automated patch-clamp system (e.g., Sophion Qube®, IonWorks™).[2][9]

    • Prime the system with appropriate intracellular and extracellular solutions.

      • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

      • Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2).

  • Cell Preparation:

    • Use the same cell line as in the primary screen (e.g., HEK293-Nav1.7).

    • Prepare a single-cell suspension at a concentration of 1-5 million cells/mL.

  • Compound Preparation:

    • Prepare serial dilutions of the "hit" compounds from the primary screen to generate a dose-response curve (e.g., 8-point curve from 0.01 µM to 30 µM).

    • Include positive and negative controls on each plate.

  • Electrophysiological Recording:

    • Load cells and compound plates onto the APC instrument.

    • The instrument will automatically capture cells and form giga-ohm seals.

    • Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a resting potential (-120 mV) and then applying a depolarizing step (e.g., to 0 mV) to open the channels.[8]

    • Record baseline currents, then apply the compound and record the inhibited currents.

  • Data Analysis:

    • Measure the peak sodium current before and after compound application.

    • Calculate the percentage of inhibition at each concentration.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Presentation: Example Secondary Screening Results
Analog IDIC₅₀ (µM) on Nav1.7Hill SlopeMax Inhibition (%)
CYH-0011.21.198.2
CYH-0030.450.999.5
CYH-0048.91.095.0
Tetrodotoxin0.0021.2100.0

Disclaimer: These protocols are intended as a guide. Specific parameters such as cell density, incubation times, and reagent concentrations may require optimization for specific cell lines and equipment. For research use only.

References

Application Note: Development of a Stable Formulation for the Investigational Anticonvulsant Cyheptamide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Cyheptamide (10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide) is an investigational drug that was evaluated for its anticonvulsant properties.[1][2] As with many pharmaceutical compounds, developing a stable formulation is crucial for obtaining reliable and reproducible results in a research setting. The stability of a drug substance can be influenced by environmental factors such as temperature, humidity, pH, and light.[3] This application note provides a comprehensive guide for researchers to develop and evaluate a stable formulation of this compound.

This compound possesses a dibenzocycloheptene structure with a primary amide functional group.[4][5] The amide bond is known to be susceptible to hydrolysis, which is a common degradation pathway for many pharmaceuticals.[1][6] Additionally, the polycyclic aromatic nature of the molecule suggests a potential for oxidative and photodegradative pathways.[7][8] This document outlines potential degradation pathways, strategies for formulation development to enhance stability, and detailed protocols for stability testing.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is the first step in designing a suitable formulation.

PropertyValueReference
Chemical Formula C₁₆H₁₅NO[4]
Molecular Weight 237.30 g/mol [4]
Appearance Powder[2]
Solubility Practically insoluble in water; Soluble in chloroform; Sparingly soluble in methanol, acetone; Slightly soluble in ethanol, ether.[2]

Potential Degradation Pathways

Based on the chemical structure of this compound, three primary degradation pathways are hypothesized. Understanding these pathways is essential for selecting appropriate stabilization strategies.

  • Hydrolysis: The amide functional group in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[9][10][11] This reaction would cleave the amide bond to yield 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid and ammonia.[12]

  • Oxidation: The dibenzocycloheptene ring system may be susceptible to oxidation. Oxidative degradation can be initiated by exposure to oxygen, light, or trace metal ions.[6][13]

  • Photodegradation: Aromatic and cyclic compounds can be sensitive to light, leading to photodegradation.[7][14] Exposure to UV or visible light could potentially lead to the formation of degradation products.

This compound This compound (Stable) Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) This compound->Hydrolysis Oxidation Oxidation (O₂, light, metal ions) This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Degradation_Products Degradation Products (e.g., Carboxylic Acid, Oxidized Species) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Figure 1: Hypothetical degradation pathways for this compound.

Formulation Strategies for Enhanced Stability

To mitigate the potential degradation of this compound, several formulation strategies can be employed. These strategies focus on creating a microenvironment that minimizes the impact of hydrolytic, oxidative, and photolytic stressors.

pH Control

Since amide hydrolysis is pH-dependent, maintaining an optimal pH is critical.[9][10] A pre-formulation study should be conducted to determine the pH of maximum stability for this compound in an aqueous environment. The use of buffering agents can then help maintain the desired pH.

Use of Excipients

The careful selection of excipients is fundamental to a stable formulation.

  • Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants is recommended.[13][15] These can be water-soluble (e.g., ascorbic acid, sodium metabisulfite) or lipid-soluble (e.g., butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT)), depending on the formulation vehicle.[][17]

  • Chelating Agents: Trace metal ions can catalyze oxidative reactions. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions, thereby enhancing stability.[13]

  • Light-Protective Agents: For light-sensitive compounds, opaque or colored excipients can be used in solid formulations.[18] For liquid formulations, packaging in amber or other light-blocking containers is essential.

Formulation Approaches

The choice of dosage form and formulation technology can significantly impact stability.

  • Solid Dispersions: Given this compound's poor water solubility, creating an amorphous solid dispersion can improve both solubility and stability.

  • Encapsulation: Microencapsulation can provide a physical barrier against environmental factors like moisture and oxygen.

  • Film Coating: For solid dosage forms, a film coating can protect against moisture and light.[19]

Experimental Protocols

The following protocols outline the key experiments for developing and evaluating a stable this compound formulation.

Protocol 1: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for this compound.

Methodology:

  • Prepare a series of buffer solutions across a pH range of 2 to 10.

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol) and dilute into each buffer to a final concentration of 100 µg/mL.

  • Store the solutions at a constant elevated temperature (e.g., 60°C) to accelerate degradation.

  • At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), withdraw aliquots from each solution.

  • Analyze the concentration of remaining this compound using a stability-indicating HPLC method (see Protocol 4.3).

  • Plot the logarithm of the remaining this compound concentration versus time for each pH to determine the first-order degradation rate constant (k).

  • Plot the logarithm of k versus pH to identify the pH at which the degradation rate is minimal.

Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with selected excipients.

Methodology:

  • Prepare binary mixtures of this compound with each proposed excipient (e.g., antioxidants, fillers, binders) in a 1:1 ratio by weight.

  • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and ambient conditions for a specified period (e.g., 4 weeks).

  • At the end of the storage period, analyze the mixtures for the appearance of new degradation products and any significant loss of this compound using HPLC.

  • Compare the results to a control sample of pure this compound stored under the same conditions.

Protocol 3: Formulation Development and Stability Testing

Objective: To prepare prototype formulations and evaluate their stability.

Methodology:

  • Based on the results from the pH-rate profile and excipient compatibility studies, prepare several prototype formulations (e.g., buffered aqueous solution, solid dispersion in a polymer matrix).

  • Package the formulations in appropriate containers (e.g., amber glass vials).

  • Conduct a formal stability study according to ICH guidelines, storing samples at both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples for physical appearance, pH (for liquids), and the concentration of this compound and its degradation products by HPLC.

cluster_0 Pre-formulation Studies cluster_1 Formulation Development cluster_2 Stability Testing cluster_3 Outcome pH_Rate pH-Rate Profile Study Prototype_Formulation Prepare Prototype Formulations pH_Rate->Prototype_Formulation Excipient_Compatibility Excipient Compatibility Study Excipient_Compatibility->Prototype_Formulation Stability_Study ICH Stability Study (Long-term & Accelerated) Prototype_Formulation->Stability_Study Analysis Analyze Samples (Appearance, pH, HPLC) Stability_Study->Analysis Stable_Formulation Stable Formulation Identified Analysis->Stable_Formulation

Figure 2: Workflow for developing a stable this compound formulation.
Protocol 4: Development of a Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

Methodology:

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Reflux a solution of this compound in 0.1 N HCl and 0.1 N NaOH.

    • Oxidation: Treat a solution of this compound with 3% H₂O₂.

    • Photodegradation: Expose a solution of this compound to UV light.

    • Thermal Degradation: Heat a solid sample of this compound.

  • Chromatographic Conditions Development:

    • Use a reverse-phase C18 column.

    • Develop a gradient elution method using a mobile phase consisting of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Monitor the elution profile using a UV detector at a wavelength where this compound and its degradation products show significant absorbance.

  • Method Validation:

    • Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Data Presentation

All quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 2: Example Stability Data for this compound Formulation F1 at 40°C/75% RH

Time (Months)AppearancepHAssay of this compound (%)Total Degradation Products (%)
0Clear, colorless solution6.5100.1<0.1
1Clear, colorless solution6.499.50.5
3Clear, colorless solution6.498.21.8
6Clear, colorless solution6.396.53.5

Relevant Signaling Pathway for Anticonvulsant Action

The mechanism of action for many anticonvulsant drugs involves the modulation of neuronal excitability.[20][21] This is often achieved by enhancing the action of the inhibitory neurotransmitter GABA or by inhibiting voltage-gated sodium or calcium channels.[22][23][24] The following diagram illustrates a simplified signaling pathway related to the enhancement of GABAergic inhibition, a common target for anticonvulsants.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor Binds to Chloride_Channel Cl⁻ Channel Opening GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Chloride_Channel->Hyperpolarization Leads to Anticonvulsant Anticonvulsant Drug (e.g., Benzodiazepines) Anticonvulsant->GABA_A_Receptor Allosteric Modulation

Figure 3: Signaling pathway for GABA-A receptor modulation by anticonvulsants.

Conclusion

The development of a stable formulation is a prerequisite for the reliable preclinical evaluation of this compound. By systematically investigating its degradation pathways and employing appropriate formulation strategies, researchers can ensure the integrity of the compound throughout their studies. The protocols and information provided in this application note serve as a comprehensive guide to achieving this goal.

References

Illuminating the Path of a Novel Anticonvulsant: In Vivo Imaging of Cyheptamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyheptamide, an anticonvulsant agent developed in the 1960s, holds renewed interest for its potential therapeutic applications in neurological disorders.[1] Understanding the in vivo biodistribution, target engagement, and pharmacokinetic profile of this compound is paramount for its clinical translation. This document provides detailed application notes and protocols for utilizing advanced in vivo imaging techniques to track the distribution of this compound in preclinical models.

This compound shares structural similarities with established anticonvulsant drugs such as carbamazepine and phenytoin, suggesting a potential mechanism of action involving the modulation of neuronal ion channels.[2][3] Early metabolic studies using radiolabeled [¹⁴C]this compound demonstrated its significant transformation in both animals and humans, underscoring the feasibility of using tagged molecules for in vivo tracking.[1][4] Modern imaging modalities, including Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Fluorescence Imaging, offer powerful tools to non-invasively monitor the spatiotemporal dynamics of this compound distribution at a whole-body and organ level.

These techniques can provide crucial data on drug delivery to the central nervous system (CNS), accumulation in target tissues, and clearance from the body, thereby accelerating the drug development process.

In Vivo Imaging Modalities for Tracking this compound

The selection of an appropriate in vivo imaging modality depends on the specific research question, required sensitivity, resolution, and the feasibility of labeling this compound without altering its biological activity.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)

PET and SPECT are highly sensitive nuclear imaging techniques that enable the quantitative tracking of radiolabeled molecules in vivo.[5][6][7] For this compound, this would involve replacing one of its constituent atoms with a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide.

  • Principle: A radiolabeled version of this compound is administered to the subject. The emitted positrons (PET) or gamma rays (SPECT) are detected by a scanner, and the data is reconstructed to generate three-dimensional images of the tracer's distribution. The signal intensity in a given region is proportional to the concentration of the radiolabeled drug.

  • Advantages:

    • High Sensitivity: Capable of detecting nanomolar to picomolar concentrations of the tracer.

    • Quantitative: Allows for the accurate measurement of drug concentration in tissues.

    • Whole-Body Imaging: Provides a comprehensive overview of drug distribution throughout the body.

    • Translational Potential: PET and SPECT are widely used in clinical settings.

  • Limitations:

    • Spatial Resolution: Lower than other imaging modalities like MRI or optical imaging.

    • Radiochemistry: Requires specialized facilities (cyclotron for many PET isotopes) and expertise for radiolabeling.

    • Short Half-life of Isotopes: The short half-life of common PET isotopes like Carbon-11 (t½ ≈ 20.4 minutes) necessitates rapid synthesis and imaging protocols.[8]

Fluorescence Imaging

Fluorescence imaging utilizes fluorescent probes that are attached to the molecule of interest. When excited by light of a specific wavelength, these probes emit light at a longer wavelength, which can be detected by a sensitive camera.

  • Principle: this compound is chemically conjugated to a fluorescent dye. Following administration, the subject is illuminated with excitation light, and the emitted fluorescence is captured to visualize the drug's location. Near-infrared (NIR) dyes are often preferred for in vivo applications due to their deeper tissue penetration and lower autofluorescence.[9]

  • Advantages:

    • High Resolution: Can provide high-resolution images, particularly in superficial tissues or with invasive microscopy techniques.

    • Cost-Effective: Generally less expensive than PET or SPECT imaging.

    • Real-time Imaging: Allows for dynamic tracking of drug distribution.

  • Limitations:

    • Limited Tissue Penetration: Light scattering and absorption by tissues restrict imaging depth, making it more suitable for small animals and superficial targets.

    • Autofluorescence: Background fluorescence from tissues can interfere with the signal.

    • Probe-Induced Alterations: The attachment of a bulky fluorescent dye may alter the pharmacokinetics and biodistribution of the small molecule.

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Carbon-11 for PET Imaging

This protocol describes a method for labeling the amide group of this compound with Carbon-11, a commonly used PET isotope. This is based on established methods for ¹¹C-carboxylation.[8]

Materials:

  • This compound precursor (a derivative of this compound amenable to the addition of the ¹¹C-carbonyl group)

  • [¹¹C]CO₂ produced from a cyclotron

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reagents for trapping and converting [¹¹C]CO₂ (e.g., Grignard reagents or organolithium compounds)

  • Automated radiochemistry synthesis module

  • High-performance liquid chromatography (HPLC) system for purification

  • Quality control equipment (e.g., radio-TLC, gamma counter)

Procedure:

  • Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[8]

  • Trapping and Conversion of [¹¹C]CO₂: The produced [¹¹C]CO₂ is trapped in a solution containing a suitable reagent (e.g., a Grignard reagent) to form a reactive intermediate.

  • ¹¹C-Carboxylation Reaction: The this compound precursor is reacted with the activated [¹¹C]carbonyl intermediate in an automated synthesis module. The reaction is typically performed at an elevated temperature for a short duration (5-10 minutes) to maximize radiochemical yield while minimizing decay losses.

  • Purification: The reaction mixture is purified using reverse-phase HPLC to isolate the [¹¹C]this compound from unreacted precursors and byproducts.

  • Formulation: The purified [¹¹C]this compound is formulated in a sterile, injectable solution (e.g., saline with a small amount of ethanol or Tween 80).

  • Quality Control: The final product is tested for radiochemical purity, specific activity, pH, and sterility before administration.

Protocol 2: Fluorescent Labeling of this compound for In Vivo Optical Imaging

This protocol outlines the conjugation of an amine-reactive fluorescent dye to the primary amide group of this compound.

Materials:

  • This compound

  • Amine-reactive near-infrared (NIR) fluorescent dye with a succinimidyl ester (NHS ester) group

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Size-exclusion chromatography column for purification

  • Spectrophotometer and fluorometer for characterization

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in a minimal amount of DMSO or DMF.

  • Preparation of Dye Solution: Dissolve the amine-reactive NIR dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound solution to the reaction buffer.

    • While stirring, slowly add the dye solution to the this compound solution. A typical molar ratio of dye to this compound is 2:1 to 5:1 to ensure efficient labeling, but this may need to be optimized.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the fluorescently labeled this compound from the unreacted dye and byproducts using a size-exclusion chromatography column.

  • Characterization:

    • Confirm the successful conjugation by measuring the absorbance and fluorescence spectra of the purified product.

    • Determine the degree of labeling (DOL) by measuring the absorbance at the maximum absorbance wavelengths of the protein and the dye.

In Vivo Imaging Protocols

Animal Handling and Model:

  • All animal experiments should be conducted in accordance with institutional guidelines and approved by the local animal care and use committee.

  • For CNS distribution studies, rodent models (mice or rats) are commonly used.

  • For epilepsy-related studies, appropriate seizure models (e.g., pentylenetetrazol-induced or kindling models) can be employed.

PET/SPECT Imaging Protocol:
  • Animal Preparation: Anesthetize the animal using isoflurane or another suitable anesthetic.

  • Tracer Administration: Inject a bolus of [¹¹C]this compound (typically 5-10 MBq for a mouse) via the tail vein.

  • Dynamic Imaging: Immediately after injection, acquire dynamic PET or SPECT images for 60-90 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic images using appropriate algorithms (e.g., OSEM3D).

    • Draw regions of interest (ROIs) on major organs (brain, heart, liver, kidneys, etc.) and tumors, if applicable.

    • Generate time-activity curves (TACs) for each ROI to visualize the uptake and clearance of the tracer over time.

    • Calculate the standardized uptake value (SUV) for quantitative analysis.

  • Ex Vivo Biodistribution (Optional but Recommended): At the end of the imaging session, euthanize the animal and collect major organs. Measure the radioactivity in each organ using a gamma counter to validate the in vivo imaging data.

Fluorescence Imaging Protocol:
  • Animal Preparation: Anesthetize the animal and remove fur from the area of interest to reduce light scattering.

  • Probe Administration: Inject the fluorescently labeled this compound via the tail vein.

  • In Vivo Imaging:

    • Place the animal in a fluorescence imaging system.

    • Acquire images at various time points (e.g., 1, 4, 24, 48 hours) post-injection using the appropriate excitation and emission filters for the chosen NIR dye.

  • Image Analysis:

    • Draw ROIs on the areas of interest.

    • Quantify the fluorescence intensity in each ROI.

  • Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the animal and dissect the major organs. Image the excised organs to confirm the in vivo signal and obtain a more detailed biodistribution profile.

Data Presentation

Quantitative data from in vivo imaging studies should be summarized in tables for clear comparison. Below are example tables for presenting biodistribution data, using data from structurally similar anticonvulsants as a reference.

Table 1: Quantitative Biodistribution of [¹¹C]this compound in Mice (Example Data)

Organ% Injected Dose per Gram (%ID/g) at 30 min post-injection
Brain1.5 ± 0.3
Heart2.1 ± 0.4
Lungs3.5 ± 0.6
Liver15.2 ± 2.1
Kidneys8.7 ± 1.5
Spleen1.8 ± 0.2
Muscle0.9 ± 0.1
Blood1.2 ± 0.2

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Table 2: Brain-to-Blood Ratios of [¹¹C]this compound Over Time (Example Data)

Time (minutes)Brain-to-Blood Ratio
50.8 ± 0.1
151.1 ± 0.2
301.3 ± 0.2
601.0 ± 0.1

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes, based on the principle that anticonvulsants need to cross the blood-brain barrier.

Table 3: Biodistribution of Fluorescently Labeled this compound in Mice (Example Data)

OrganFluorescence Intensity (Arbitrary Units) at 24h post-injection
Brain1.2 x 10⁸ ± 0.3 x 10⁸
Liver8.5 x 10⁹ ± 1.2 x 10⁹
Kidneys5.1 x 10⁹ ± 0.8 x 10⁹
Spleen2.3 x 10⁸ ± 0.5 x 10⁸
Tumor (if applicable)3.4 x 10⁸ ± 0.7 x 10⁸

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Visualizations

Proposed Signaling Pathway for this compound's Anticonvulsant Activity

cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron AP Action Potential Na_channel_pre Voltage-gated Na+ Channel AP->Na_channel_pre Opens Ca_channel Voltage-gated Ca2+ Channel Na_channel_pre->Ca_channel Depolarization Opens Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Ca2+ influx Release Glutamate Release Vesicle->Release Glutamate Glutamate Release->Glutamate Glu_receptor Glutamate Receptor (e.g., AMPA, NMDA) Glutamate->Glu_receptor Binds EPSP Excitatory Postsynaptic Potential (EPSP) Glu_receptor->EPSP Na+/Ca2+ influx Na_channel_post Voltage-gated Na+ Channel AP_post Action Potential Propagation Na_channel_post->AP_post EPSP->Na_channel_post Depolarization Opens This compound This compound This compound->Na_channel_pre Blocks This compound->Na_channel_post Blocks

Caption: Proposed mechanism of this compound's anticonvulsant action.

Experimental Workflow for PET Imaging of this compound

cluster_synthesis Radiolabeling cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Cyclotron Cyclotron ([11C]CO2 Production) Synthesis Automated Synthesis ([11C]this compound) Cyclotron->Synthesis Purification HPLC Purification Synthesis->Purification QC Quality Control Purification->QC Injection Tail Vein Injection QC->Injection Animal Anesthetized Animal Model Animal->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Biodistribution Ex Vivo Biodistribution PET_Scan->Biodistribution ROI_Analysis ROI Analysis (Time-Activity Curves) Reconstruction->ROI_Analysis Quantification Quantitative Analysis (e.g., SUV) ROI_Analysis->Quantification

Caption: Workflow for in vivo PET imaging of [¹¹C]this compound.

Logical Flow for Selecting an Imaging Modality

start Research Question quant Quantitative Data Needed? start->quant deep Deep Tissue Imaging? quant->deep Yes fluor Fluorescence Imaging quant->fluor No pet PET/SPECT deep->pet Yes deep->fluor No

Caption: Decision tree for selecting an in vivo imaging modality.

References

Application Notes and Protocols for Electrophysiological Recording Methods with Cyheptamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyheptamide is an investigational anticonvulsant agent with a structural resemblance to established antiepileptic drugs such as phenytoin and carbamazepine.[1][2] While detailed electrophysiological studies on this compound are not extensively available, its anticonvulsant properties and structural similarities suggest that its mechanism of action likely involves the modulation of voltage-gated ion channels.[1][3][4][5] This document provides detailed application notes and protocols for investigating the electrophysiological effects of this compound on neuronal excitability and specific ion channels using patch-clamp techniques. The protocols are designed to test the hypothesis that this compound modulates voltage-gated sodium, calcium, and potassium channels, and potentially enhances GABAergic neurotransmission, which are common mechanisms of anticonvulsant drugs.[3][4][5][6][7]

Hypothesized Mechanisms of Action and Investigational Strategies

Based on the known pharmacology of anticonvulsants and structurally related compounds, the primary hypotheses for this compound's mechanism of action are:

  • Modulation of Voltage-Gated Sodium Channels (VGSCs): Many anticonvulsants exert their effects by blocking VGSCs, particularly by stabilizing the inactivated state of the channel.[8][9] This leads to a reduction in the repetitive firing of neurons, a hallmark of seizure activity.[3]

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The structurally similar compound, cyproheptadine, has been shown to possess calcium channel antagonist properties.[10][11] Inhibition of VGCCs can reduce neurotransmitter release and neuronal excitability.[12]

  • Modulation of Voltage-Gated Potassium Channels (Kv): Activation of potassium channels can hyperpolarize neurons, thereby reducing their firing rate. Some anticonvulsants are known to target these channels.[13][14]

  • Enhancement of GABAergic Neurotransmission: An increase in the activity of the inhibitory neurotransmitter GABA, either by direct receptor modulation or by affecting GABA metabolism or reuptake, is another common anticonvulsant mechanism.[4][7][15][16]

The following sections provide detailed protocols to investigate each of these potential mechanisms using whole-cell patch-clamp electrophysiology.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting the quantitative data that can be obtained from the described experimental protocols.

Table 1: Effect of this compound on Voltage-Gated Sodium Channel Properties

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)This compound (Concentration 3)
Peak Inward Current (pA)
IC50 (µM)
Time to Peak (ms)
Inactivation Tau (ms)
V50 of Activation (mV)
V50 of Inactivation (mV)

Table 2: Effect of this compound on Neuronal Firing Properties (Current-Clamp)

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)This compound (Concentration 3)
Resting Membrane Potential (mV)
Action Potential Threshold (mV)
Action Potential Amplitude (mV)
Action Potential Firing Frequency (Hz)
Afterhyperpolarization Amplitude (mV)

Table 3: Effect of this compound on Voltage-Gated Calcium and Potassium Channel Currents

Ion Channel TypeParameterControlThis compound (Concentration 1)This compound (Concentration 2)
Calcium (e.g., T-type, L-type)Peak Inward Current (pA)
IC50 (µM)
Potassium (e.g., Kv7)Peak Outward Current (pA)
EC50 (µM)

Table 4: Effect of this compound on GABAergic Synaptic Transmission

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)
GABA-evoked Peak Current (pA)
GABA EC50 (µM)
Miniature IPSC Amplitude (pA)
Miniature IPSC Frequency (Hz)

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Investigate Effects on Voltage-Gated Sodium Channels

Objective: To determine if this compound modulates the function of voltage-gated sodium channels.

Cell Preparation:

  • Use primary cultured neurons (e.g., cortical or hippocampal neurons) or a cell line expressing a specific sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.1, Nav1.2, or Nav1.6).

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate sodium currents, other conductances can be blocked (e.g., with TEA-Cl for potassium channels and CdCl2 for calcium channels).

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

Procedure:

  • Establish a whole-cell patch-clamp configuration on a selected neuron or cell.

  • Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all sodium channels are in the closed, resting state.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.

  • Record baseline sodium currents in the absence of this compound.

  • Perfuse the cell with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and repeat the voltage-step protocol at each concentration.

  • To assess use-dependent block, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz) before and after this compound application.

  • To investigate effects on steady-state inactivation, apply a series of pre-pulses to different voltages (e.g., from -120 mV to -20 mV for 500 ms) followed by a test pulse to elicit sodium currents (e.g., to 0 mV).

Data Analysis:

  • Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship.

  • Calculate the IC50 for the blocking effect of this compound.

  • Analyze the kinetics of the sodium current (time to peak, inactivation time constant).

  • Plot the normalized current as a function of the pre-pulse potential to determine the voltage-dependence of steady-state inactivation.

Protocol 2: Whole-Cell Current-Clamp Recording to Assess Effects on Neuronal Excitability

Objective: To determine the effect of this compound on the firing properties of neurons.

Cell Preparation:

  • Use primary cultured cortical or hippocampal neurons.

Solutions:

  • External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, 25 Glucose. Gassed with 95% O2 / 5% CO2.

  • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH adjusted to 7.3 with KOH.

Procedure:

  • Establish a whole-cell patch-clamp configuration in current-clamp mode.

  • Record the resting membrane potential of the neuron.

  • Inject a series of depolarizing current steps of increasing amplitude (e.g., from -50 pA to +200 pA in 25 pA increments for 500 ms) to elicit action potentials.

  • Record the baseline firing pattern.

  • Perfuse the neuron with increasing concentrations of this compound and repeat the current injection protocol.

Data Analysis:

  • Measure the resting membrane potential, action potential threshold, amplitude, and firing frequency.

  • Analyze the shape of the action potential and the afterhyperpolarization.

  • Construct a frequency-current (F-I) plot to assess the change in neuronal gain.

Protocol 3: Whole-Cell Voltage-Clamp Recording to Investigate Effects on GABA-A Receptors

Objective: To determine if this compound modulates GABA-A receptor-mediated currents.

Cell Preparation:

  • Use primary cultured neurons or a cell line expressing GABA-A receptors.

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Include blockers for voltage-gated channels (e.g., TTX for sodium channels, TEA-Cl for potassium channels, and CdCl2 for calcium channels).

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH. (High chloride internal solution to produce inward currents upon GABA application at a holding potential of -60 mV).

Procedure:

  • Establish a whole-cell patch-clamp configuration and hold the membrane potential at -60 mV.

  • Apply a brief pulse of GABA (e.g., 10 µM for 2 seconds) using a fast perfusion system to elicit a baseline GABA-A receptor-mediated current.

  • Co-apply increasing concentrations of this compound with the same concentration of GABA to determine if this compound modulates the GABA-evoked current.

  • To investigate effects on synaptic transmission, record spontaneous or miniature inhibitory postsynaptic currents (mIPSCs) in the presence of TTX before and after this compound application.

Data Analysis:

  • Measure the peak amplitude and decay kinetics of the GABA-evoked currents.

  • Construct a GABA concentration-response curve in the presence and absence of this compound to determine if there is a shift in the EC50.

  • Analyze the amplitude and frequency of mIPSCs.

Mandatory Visualizations

experimental_workflow cluster_preparation Cell Preparation cluster_recording Electrophysiological Recording cluster_application Compound Application cluster_analysis Data Analysis cell_culture Primary Neurons or Transfected Cell Lines patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp voltage_clamp Voltage-Clamp patch_clamp->voltage_clamp current_clamp Current-Clamp patch_clamp->current_clamp cyheptamide_app This compound Application (Concentration Gradient) voltage_clamp->cyheptamide_app current_clamp->cyheptamide_app data_analysis Analysis of: - Ion Channel Currents - Neuronal Firing - Synaptic Events cyheptamide_app->data_analysis

Caption: Experimental workflow for electrophysiological analysis.

signaling_pathway cluster_neuron Neuron This compound This compound VGSC Voltage-Gated Na+ Channel This compound->VGSC Block VGCC Voltage-Gated Ca2+ Channel This compound->VGCC Block VGKC Voltage-Gated K+ Channel This compound->VGKC Modulation? GABA_R GABA-A Receptor This compound->GABA_R Potentiation? AP Action Potential (Reduced Firing) VGSC->AP NT_release Neurotransmitter Release (Decreased) VGCC->NT_release Hyperpolarization Hyperpolarization VGKC->Hyperpolarization Inhibition Increased Inhibition GABA_R->Inhibition

Caption: Hypothesized signaling pathways for this compound.

logical_relationship cluster_voltage_clamp Voltage-Clamp Experiments cluster_current_clamp Current-Clamp Experiments start Investigate this compound's Anticonvulsant Mechanism vc_na Assess Na+ Channel Block start->vc_na vc_ca Assess Ca2+ Channel Block start->vc_ca vc_k Assess K+ Channel Modulation start->vc_k vc_gaba Assess GABA-A Receptor Modulation start->vc_gaba cc_excitability Measure Neuronal Excitability (Action Potential Firing) start->cc_excitability conclusion Elucidate Electrophysiological Profile of this compound vc_na->conclusion vc_ca->conclusion vc_k->conclusion vc_gaba->conclusion cc_excitability->conclusion

Caption: Logical relationship of experimental approaches.

References

Cyheptamide Dosage Calculation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyheptamide is an investigational anticonvulsant agent that has demonstrated efficacy in preclinical models of epilepsy. Structurally similar to established antiepileptic drugs such as carbamazepine and phenytoin, its mechanism of action is thought to involve the modulation of voltage-gated sodium channels. These application notes provide a comprehensive guide for researchers to determine the appropriate dosage of this compound for preclinical studies, with a focus on the widely used Maximal Electroshock (MES) seizure model in mice. Due to the limited availability of public data on specific effective doses (ED50) and lethal doses (LD50) for this compound, this document outlines the necessary experimental protocols to establish these crucial parameters for effective and responsible preclinical research.

Quantitative Data Summary

CompoundAnimal ModelAssayRoute of AdministrationED50 (mg/kg)Reference
CarbamazepineMouseMESOral9.67[2]
PhenytoinMouseMESOral9.81[2]
Valproic AcidMouseMESOral196[2]
LacosamideMouseMESOral15.2[2]
This compound Mouse MES Intraperitoneal Less potent than Carbamazepine and Phenytoin [1]

Experimental Protocols

Protocol 1: Determination of the Median Effective Dose (ED50) of this compound in the Maximal Electroshock (MES) Seizure Model

This protocol describes the procedure to determine the dose of this compound that is effective in protecting 50% of mice from tonic hindlimb extension induced by a maximal electrical stimulus.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline, distilled water with a suitable solubilizing agent)

  • Male adult mice (e.g., Swiss Webster, 20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Conductive gel or saline solution

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days before the experiment, with free access to food and water.

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to prepare a range of doses to be tested. The dose range should initially be broad and can be narrowed in subsequent experiments based on initial findings. A starting point could be guided by the potencies of less potent anticonvulsants.

  • Dose Administration: Divide mice into groups of at least 8-10 animals per dose group, including a vehicle control group. Administer the selected doses of this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Time of Peak Effect: Allow sufficient time for the drug to be absorbed and reach its peak effect. This time may need to be determined in a preliminary experiment by testing a single, moderately effective dose at various time points (e.g., 15, 30, 60, 120 minutes) before the MES test.

  • MES Seizure Induction:

    • Apply a drop of topical anesthetic to the cornea of each mouse.

    • Place the corneal electrodes, moistened with conductive gel or saline, on the corneas.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Endpoint Assessment: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: Record the number of animals protected in each dose group. Calculate the ED50 value and its 95% confidence intervals using a statistical method such as probit analysis.

Protocol 2: Determination of the Median Lethal Dose (LD50) and Therapeutic Index (TI)

This protocol outlines the procedure to determine the dose of this compound that is lethal to 50% of the animals, which is essential for assessing the compound's safety profile.

Materials:

  • This compound

  • Vehicle

  • Male adult mice

Procedure:

  • Dose Range Selection: Based on the ED50 determination and any preliminary toxicity observations, select a range of higher doses of this compound.

  • Dose Administration: Assign at least 5-10 mice per dose group. Administer the single doses of this compound or vehicle.

  • Observation Period: Observe the animals continuously for the first few hours and then periodically for up to 14 days. Record all signs of toxicity and the number of mortalities in each group.

  • Data Analysis: Calculate the LD50 value and its 95% confidence intervals using a recognized statistical method (e.g., probit analysis).

  • Therapeutic Index Calculation: The therapeutic index (TI) is a measure of the drug's safety margin. It is calculated as the ratio of the LD50 to the ED50:

    • TI = LD50 / ED50

Visualizations

Proposed Signaling Pathway of this compound

Cyheptamide_Mechanism_of_Action This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Modulates (Inhibits) Na_Influx Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Neuronal_Hyperexcitability Neuronal Hyperexcitability Action_Potential->Neuronal_Hyperexcitability Seizure_Activity Seizure Activity Neuronal_Hyperexcitability->Seizure_Activity ED50_Determination_Workflow start Start acclimation Animal Acclimation (≥ 3 days) start->acclimation drug_prep This compound Dose Preparation acclimation->drug_prep grouping Group Assignment (n=8-10/group) drug_prep->grouping administration Drug/Vehicle Administration (i.p.) grouping->administration peak_effect Time to Peak Effect administration->peak_effect mes_test Maximal Electroshock Seizure Test peak_effect->mes_test observation Observe for Tonic Hindlimb Extension mes_test->observation data_analysis Data Analysis (Probit Analysis) observation->data_analysis ed50 Calculate ED50 data_analysis->ed50 end End ed50->end Dosage_Calculation_Logic ED50 ED50 Determination (Efficacy) TI Therapeutic Index (TI = LD50 / ED50) ED50->TI Dose_Selection Working Dose Selection for Preclinical Studies ED50->Dose_Selection LD50 LD50 Determination (Toxicity) LD50->TI TI->Dose_Selection PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling (Optional) PK_PD->Dose_Selection Refines

References

Application Notes & Protocols: Elucidating the Mechanism of Action of Cyheptamide Using Cell-based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyheptamide is a small molecule with potential therapeutic applications. Understanding its mechanism of action at the cellular level is critical for its development as a therapeutic agent. These application notes provide a comprehensive framework and detailed protocols for utilizing cell-based assays to investigate the phenotypic effects of this compound, identify its molecular targets, and elucidate the signaling pathways it modulates. The following protocols are designed to guide researchers from initial cytotoxicity screening to in-depth mechanistic studies.

Section 1: Initial Phenotypic Screening & Cytotoxicity Assessment

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays provide fundamental information about the compound's potency and its general effect on cell health.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Cytotoxicity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[1]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to a positive control (cells lysed with a detergent).

Data Presentation: Cytotoxicity of this compound

Cell Line Assay Incubation Time (h) IC50 (µM)
Cancer Cell Line A MTT 48 [Insert Value]
Cancer Cell Line B MTT 48 [Insert Value]
Normal Cell Line C MTT 48 [Insert Value]

| Cancer Cell Line A | LDH | 48 | [Insert Value] |

Section 2: Investigating the Mode of Cell Death

If this compound is found to be cytotoxic, the next step is to determine whether it induces apoptosis (programmed cell death) or necrosis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[2][4] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[3][5]

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[3]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells using a flow cytometer.[2][3] Distinguish between:

    • Viable cells (Annexin V-, PI-)

    • Early apoptotic cells (Annexin V+, PI-)

    • Late apoptotic/necrotic cells (Annexin V+, PI+)

    • Necrotic cells (Annexin V-, PI+)

Data Presentation: Apoptosis Induction by this compound

Treatment % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle Control [Insert Value] [Insert Value] [Insert Value]
This compound (IC50) [Insert Value] [Insert Value] [Insert Value]

| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |

Visualization: Apoptosis Signaling Pathway

The following diagram illustrates a simplified, generic apoptosis pathway that could be activated by a compound like this compound.

apoptosis_pathway This compound This compound stress Cellular Stress This compound->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by this compound.

Section 3: Cell Cycle Analysis

Many anti-cancer agents exert their effects by disrupting the cell cycle. Flow cytometry analysis of DNA content can reveal if this compound causes cell cycle arrest at a specific phase.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7]

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[7]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for DNA content.[7]

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Effect of this compound on Cell Cycle Distribution

Treatment % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Vehicle Control [Insert Value] [Insert Value] [Insert Value]
This compound (IC50) [Insert Value] [Insert Value] [Insert Value]

| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |

Section 4: Target Identification and Pathway Analysis

After identifying the phenotypic effects, the next stage is to investigate the specific molecular targets and pathways affected by this compound. Below are protocols for several hypothesized mechanisms.

Hypothesis A: this compound as a Histone Deacetylase (HDAC) Inhibitor

HDACs are important epigenetic regulators and are validated drug targets in oncology.[8][9] Aberrant HDAC activity is linked to several diseases, making HDAC inhibitors a significant class of therapeutic agents.[8][9]

Protocol: Cell-Based HDAC-Glo I/II Assay This luminescent assay measures the activity of class I and II HDACs in live cells.[8][10]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 4-6 hours).

  • Reagent Addition: Add the HDAC-Glo I/II detection reagent to each well.

  • Incubation: Incubate at room temperature according to the manufacturer's instructions to allow for cell lysis and the enzymatic reaction to proceed.

  • Data Acquisition: Measure the luminescence signal using a plate reader.[8]

  • Analysis: A decrease in luminescence indicates HDAC inhibition. Plot the results to determine the IC50 value for HDAC inhibition.

Hypothesis B: this compound as a Microtubule-Targeting Agent

Microtubules are crucial for cell division, and compounds that interfere with tubulin polymerization are effective anti-cancer drugs.[11]

Protocol: In Vitro Tubulin Polymerization Assay This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.[12][13]

  • Reagent Preparation: Reconstitute purified tubulin on ice.[12][14] Prepare a reaction buffer containing GTP.

  • Reaction Setup: In a 96-well plate, add the tubulin solution, reaction buffer, and various concentrations of this compound. Include paclitaxel as a polymerization promoter and nocodazole or vinblastine as a polymerization inhibitor for controls.[12][13]

  • Data Acquisition: Place the plate in a spectrophotometer pre-warmed to 37°C.[12] Measure the absorbance at 340 nm every minute for 60 minutes.[12]

  • Analysis: Plot the absorbance over time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the controls to determine if it inhibits or promotes polymerization.

Visualization: General Experimental Workflow

This diagram outlines the logical flow of experiments to characterize this compound's mechanism of action.

workflow start Start: this compound pheno_screen Phenotypic Screening (Viability, Cytotoxicity) start->pheno_screen is_toxic Is it Cytotoxic? pheno_screen->is_toxic apoptosis Apoptosis Assay (Annexin V/PI) is_toxic->apoptosis Yes end End is_toxic->end No cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle target_id Target/Pathway Analysis cell_cycle->target_id hdac HDAC Assay target_id->hdac tubulin Tubulin Assay target_id->tubulin signaling Signaling Pathway (e.g., mTOR, Western Blot) target_id->signaling moa Elucidate Mechanism of Action (MoA) hdac->moa tubulin->moa signaling->moa moa->end

Caption: Experimental workflow for investigating this compound's mechanism of action.

Visualization: Logical Relationships of Assays

This diagram shows how different assays provide interconnected pieces of information to build a complete mechanistic picture.

logical_relationships moa This compound Mechanism of Action viability Reduces Cell Viability (MTT/LDH Assay) viability->moa Shows cytotoxic effect apoptosis Induces Apoptosis (Annexin V Assay) apoptosis->moa Explains how cells die cell_cycle Causes G2/M Arrest (Cell Cycle Analysis) cell_cycle->moa Explains growth inhibition hdac Inhibits HDACs (HDAC-Glo Assay) hdac->moa Identifies target class hdac->apoptosis Can trigger apoptosis tubulin Disrupts Microtubules (Tubulin Polymerization) tubulin->moa Identifies target class tubulin->cell_cycle Can cause G2/M arrest

Caption: Logical connections between assays for MoA elucidation.

References

Application Notes and Protocols for Determining the Stability of Cyheptamide in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyheptamide, a compound with potential therapeutic applications, is often stored and utilized in research and drug development as a stock solution in dimethyl sulfoxide (DMSO).[1][2] The stability of this stock solution is critical for ensuring the accuracy, reproducibility, and validity of experimental results. Degradation of the active compound can lead to decreased potency, altered biological activity, and the formation of potentially interfering byproducts.

These application notes provide a comprehensive guide to understanding and evaluating the stability of this compound in DMSO. It includes detailed protocols for preparing stock solutions, conducting stability studies under various conditions, and analyzing the compound's integrity over time.

Data Presentation

To ensure clear and concise presentation of stability data, all quantitative results from experimental analysis should be summarized in a structured table. This allows for easy comparison of this compound stability under different storage conditions and at various time points.

Table 1: Stability of this compound in DMSO Stock Solution

Storage ConditionTime PointConcentration (mM)Percent Remaining (%)Degradation Products Observed (Peak Area %)
-80°C, Dark0 (Initial)10100None Detected
1 Month10
3 Months10
6 Months10
12 Months10
-20°C, Dark0 (Initial)10100None Detected
1 Month10
3 Months10
6 Months10
12 Months10
4°C, Dark0 (Initial)10100None Detected
1 Week10
1 Month10
3 Months10
Room Temp, Dark0 (Initial)10100None Detected
24 Hours10
1 Week10
1 Month10
Room Temp, Light0 (Initial)10100None Detected
24 Hours10
1 Week10
1 Month10

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a standardized stock solution of this compound in DMSO for use in stability studies and biological assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Vortex mixer

  • Sonicator

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Pre-analysis: Before preparing the stock solution, confirm the purity of the this compound powder using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed this compound to a volumetric flask. Add a portion of anhydrous DMSO and gently swirl to dissolve the powder. Use a vortex mixer or sonicator if necessary to ensure complete dissolution.

  • Volume Adjustment: Once completely dissolved, add DMSO to the volumetric flask up to the calibration mark. Invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use amber glass vials to minimize exposure to light and prevent contamination. It is also advisable to minimize the headspace in the vials to reduce contact with air.

  • Initial Analysis (Time 0): Immediately after preparation, take an aliquot for initial analysis (Time 0) as described in Protocol 2 to establish the baseline purity and concentration.

  • Storage: Store the remaining aliquots at the desired temperatures (-80°C, -20°C, 4°C, and room temperature) in the dark.

Protocol 2: Assessment of this compound Stability in DMSO

Objective: To determine the stability of this compound in DMSO stock solutions over time under different storage conditions.

Materials:

  • Aliquots of this compound in DMSO stock solution (from Protocol 1)

  • HPLC or LC-MS system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, buffers)

  • Calibrated pipettes and autosampler vials

Procedure:

  • Time Points: Designate specific time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months, 12 months).

  • Sample Retrieval: At each designated time point, retrieve one aliquot from each storage condition. Allow the frozen samples to thaw completely and equilibrate to room temperature before analysis.

  • Sample Preparation for Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Dilute an aliquot of the stored stock solution to a concentration that falls within the range of the calibration curve.

  • Analytical Method:

    • Use a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent this compound peak from any potential degradation products.

    • Example HPLC Conditions (based on methods for the related compound, cyproheptadine):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

      • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) concentration.

    • Inspect the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products. If possible, identify these degradation products using LC-MS.

    • Record all data in the format shown in Table 1.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_data Data Reporting prep1 Weigh this compound Powder prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Aliquot into Amber Vials prep2->prep3 store1 -80°C prep3->store1 store2 -20°C prep3->store2 store3 4°C prep3->store3 store4 Room Temperature (Dark) prep3->store4 store5 Room Temperature (Light) prep3->store5 analysis1 Retrieve Aliquots at Time Points store1->analysis1 store2->analysis1 store3->analysis1 store4->analysis1 store5->analysis1 analysis2 Analyze by HPLC / LC-MS analysis1->analysis2 analysis3 Quantify this compound analysis2->analysis3 analysis4 Identify Degradants analysis3->analysis4 data1 Tabulate Results analysis4->data1 data2 Determine Shelf-Life data1->data2

Caption: Experimental workflow for assessing this compound stability in DMSO.

Potential Degradation Pathway

This compound possesses a dibenzocycloheptene core and a carboxamide functional group.[1][2][3][4][5] Based on these structural features, two primary degradation pathways are plausible under forced degradation conditions: hydrolysis of the amide and oxidation of the dibenzocycloheptene ring.

degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway This compound This compound (C16H15NO) h_intermediate Tetrahedral Intermediate This compound->h_intermediate H2O / H+ or OH- o_product1 Hydroxylated Derivatives This compound->o_product1 [O] o_product2 Ketone Derivative This compound->o_product2 [O] h_product Dibenzocycloheptene Carboxylic Acid + Ammonia h_intermediate->h_product

Caption: Hypothetical degradation pathways of this compound.

Disclaimer: The degradation pathway diagram illustrates potential chemical transformations based on the known reactivity of the functional groups present in this compound. The actual degradation products and pathways would need to be confirmed experimentally through techniques such as LC-MS/MS and NMR. Forced degradation studies, involving exposure to acid, base, oxidative, and photolytic stress, can help elucidate these pathways.[6][7][8][9]

References

Application Note and Protocol: Analytical Method Validation for Cyheptamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the validation of a stability-indicating analytical method for Cyheptamide using High-Performance Liquid Chromatography (HPLC). The methodologies and data presented are synthesized from established research and are in alignment with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]

Introduction

This compound, also known as Cyproheptadine Hydrochloride, is a first-generation antihistamine and serotonin antagonist with anticholinergic properties. It is crucial to have a validated, stability-indicating analytical method to ensure the identity, purity, and potency of this compound in bulk drug substances and pharmaceutical formulations.[6][7][8] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[9][10]

This protocol outlines the procedures for validating a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound, its impurities, and degradation products. The validation parameters discussed are in accordance with ICH Q2(R2) guidelines and include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2][5]

Analytical Method Overview

The described method is a stability-indicating RP-HPLC method for the simultaneous determination of this compound HCl (CPH), its impurity B (dibenzosuberone), and an oxidative degradation product (10,11-dihydroxy-dibenzosuberone).[7][8]

Chromatographic Conditions:

ParameterCondition
Column C8 (specific dimensions not universally defined, but a common example is 250 x 4.6 mm, 5 µm)[6][7][8]
Mobile Phase 0.05 M KH2PO4 buffer: Methanol (35:65, v/v), pH adjusted to 4.5[7][8]
Flow Rate 2 mL/min[7][8]
Detection Wavelength 245 nm[7][8]
Injection Volume 10-20 µL (typical)
Column Temperature Ambient

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound HCl reference standard in methanol to obtain a stock solution of a specified concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the desired linear range.

  • Sample Preparation (for Tablets): Weigh and finely powder a number of tablets (e.g., 20) to determine the average tablet weight. Accurately weigh a portion of the powder equivalent to a specific amount of this compound HCl and transfer it to a volumetric flask. Add a suitable volume of methanol, sonicate to dissolve, and then dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter before injection.[7]

Forced Degradation Studies (Specificity)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[9][11][12] The drug substance is subjected to various stress conditions to produce degradation products.

  • Acid Hydrolysis: Treat the drug substance with an acidic solution (e.g., 0.1 N HCl) and heat.

  • Base Hydrolysis: Treat the drug substance with a basic solution (e.g., 0.1 N NaOH) and heat.

  • Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3-30% H2O2) at room temperature.[7]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C).

  • Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) and/or visible light.

After exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by HPLC. The chromatograms are evaluated for the separation of the main this compound peak from any degradation product peaks.

Method Validation Protocol

The validation of the analytical method should be performed according to a pre-approved protocol and should include the following parameters:

3.3.1. Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[1] This is demonstrated through forced degradation studies and by analyzing a placebo formulation spiked with this compound.

3.3.2. Linearity Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Procedure: Analyze a series of at least five concentrations of this compound standard solutions over a specified range.

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.998.[6]

3.3.3. Range The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

3.3.4. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value.[1][2] It is often determined by recovery studies.

  • Procedure: Analyze samples of a placebo matrix spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Acceptance Criteria: The mean recovery should be within 98-102%, and the Relative Standard Deviation (RSD) should be not more than 2%.[13][14] One study reported accuracies of 100.48% for CPH, 100.16% for its impurity, and 100.11% for the degradate.[7][8]

3.3.5. Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Analyze the same sample on different days, with different analysts, or on different equipment.

  • Acceptance Criteria: The RSD for both intra-day and inter-day precision should be less than 2%.[6][8]

3.3.6. Detection Limit (LOD) and Quantitation Limit (LOQ) The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.[13]

3.3.7. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

  • Procedure: Introduce small variations in method parameters such as the pH of the mobile phase (±0.2), the percentage of the organic modifier in the mobile phase (±2%), the flow rate (±0.2 mL/min), and the detection wavelength (±2 nm).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Resolution > 2.0 (between this compound and closest eluting peak)
%RSD of Peak Areas ≤ 2.0 (for replicate injections)

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.998
Range 80-120% of the test concentration for assay.
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1
Robustness System suitability parameters are met.

Table 3: Example Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
5150234
10301567
20602458
401205890
601809345
Correlation Coefficient (r²) 0.9998

Table 4: Example Accuracy (Recovery) Data

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%8.07.9599.4
100%10.010.05100.5
120%12.011.9299.3
Mean % Recovery 99.7
%RSD 0.64

Table 5: Example Precision Data

Repeatability (Intra-day)Intermediate Precision (Inter-day)
Number of Determinations 66
Mean Assay Value (%) 99.8100.1
%RSD 0.550.72

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_start Start standard_prep Prepare Standard Stock and Working Solutions prep_start->standard_prep sample_prep Prepare Tablet Sample (Weigh, Dissolve, Filter) prep_start->sample_prep prep_end Prepared Samples and Standards standard_prep->prep_end sample_prep->prep_end hplc_analysis Inject into HPLC System (C8 Column, Mobile Phase, 245 nm Detection) prep_end->hplc_analysis data_acquisition Data Acquisition and Chromatogram Generation hplc_analysis->data_acquisition specificity Specificity (Forced Degradation) data_acquisition->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_end Validated Method robustness->validation_end

Caption: Experimental workflow for this compound analytical method validation.

G cluster_stress Forced Degradation Stress Conditions This compound This compound (Active Pharmaceutical Ingredient) Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Thermal Thermal (Dry Heat) This compound->Thermal Photolytic Photolytic (UV/Vis Light) This compound->Photolytic Degradation_Products Degradation Products (e.g., 10,11-dihydroxy-dibenzosuberone) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products

Caption: Forced degradation pathways for this compound.

Conclusion

The described RP-HPLC method is demonstrated to be simple, accurate, precise, and specific for the determination of this compound in the presence of its impurities and degradation products. The method is validated in accordance with ICH guidelines and is suitable for routine quality control analysis and stability studies of this compound in pharmaceutical formulations. It is imperative that any laboratory implementing this method conducts its own validation to ensure its suitability for the intended purpose.

References

Troubleshooting & Optimization

Troubleshooting Cyheptamide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Cyheptamide in aqueous solutions.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₆H₁₅NO[1][2][3][4]
Molecular Weight 237.30 g/mol [1][3][4]
Appearance Powder
Melting Point 193-194°C[1]
CAS Number 7199-29-3[1][2][3][4]
Aqueous Solubility Practically insoluble[1]
Solubility in Organic Solvents Soluble in chloroform; sparingly soluble in methanol and acetone; slightly soluble in ethanol and ether.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound is a lipophilic molecule with a high molecular weight and a complex, non-polar ring structure.[5] These characteristics limit its ability to form favorable interactions with polar water molecules, leading to its "practically insoluble" nature in aqueous solutions.[1]

Q2: What is the maximum achievable concentration of this compound in an aqueous buffer?

A2: The exact maximum concentration is not well-documented in standard literature due to its very low solubility. It is considered "practically insoluble".[1] For practical purposes, without solubility enhancement techniques, achieving a therapeutically relevant concentration in a purely aqueous buffer is highly challenging.

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: Direct dissolution in cell culture medium is not recommended and is likely to be unsuccessful due to the low aqueous solubility of this compound. The compound will likely precipitate, leading to inaccurate and non-reproducible experimental results. It is essential to first prepare a concentrated stock solution in a suitable organic solvent.

Q4: Which organic solvent is best for creating a this compound stock solution?

A4: Based on its reported solubility profile, chloroform is a good starting point for high-concentration stock solutions.[1] However, for biological experiments, less toxic solvents like methanol or acetone (in which it is sparingly soluble) are often preferred.[1] The choice of solvent will depend on the required stock concentration and the tolerance of the experimental system to that solvent.

Q5: How does pH affect the solubility of this compound?

A5: While this compound is not an ionizable drug with a distinct pKa, adjusting the pH of the aqueous medium can sometimes influence the solubility of poorly soluble compounds.[6][7] However, significant improvements through pH adjustment alone are unlikely for this compound due to its non-ionic nature.

Troubleshooting Guide for Common Solubility Issues

This guide addresses specific problems you may encounter when preparing this compound solutions.

Issue 1: Precipitate forms immediately upon adding the stock solution to the aqueous buffer.

  • Cause: The concentration of the organic solvent in the final aqueous solution is too low to maintain this compound's solubility, or the final concentration of this compound exceeds its solubility limit in the aqueous/co-solvent mixture.

  • Solution:

    • Decrease the final concentration of this compound: Try a more dilute solution.

    • Increase the percentage of co-solvent: If your experimental system allows, increase the final concentration of the organic solvent (e.g., from 0.1% to 0.5% methanol).

    • Use a different co-solvent: Some systems may tolerate solvents like DMSO better than methanol or ethanol.

    • Employ a solubility enhancement technique: Consider using cyclodextrins or formulating a solid dispersion.

Issue 2: The this compound powder is not dissolving in the chosen organic solvent.

  • Cause: The concentration you are trying to achieve exceeds the solubility limit in that specific solvent.

  • Solution:

    • Increase the volume of the solvent: This will lower the concentration.

    • Gently warm the solution: Increasing the temperature can enhance solubility.[8] Be cautious and ensure the temperature does not degrade the compound.

    • Use sonication: Applying ultrasonic waves can help break up powder aggregates and facilitate dissolution.

    • Switch to a stronger solvent: If you are using methanol or ethanol, try chloroform for a higher concentration stock, but be mindful of its toxicity.[1]

Issue 3: The solution is clear initially but becomes cloudy or shows precipitate over time.

  • Cause: The solution is supersaturated and thermodynamically unstable. The compound is slowly precipitating out of the solution. This can be common with compounds that have been "forced" into solution.

  • Solution:

    • Prepare fresh solutions: Prepare the final working solution immediately before use.

    • Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved micro-precipitates before adding to your experiment.

    • Re-evaluate your solubilization method: The current method may not be suitable for long-term stability. Consider techniques like inclusion complexation with cyclodextrins, which can form stable complexes.[9]

Experimental Protocols

Below are detailed protocols for common solubility enhancement techniques.

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Selection: Choose a water-miscible organic solvent such as methanol or acetone.

  • Dissolution: Add the solvent to the this compound powder to achieve a high-concentration stock (e.g., 10-50 mM). Use a vortex mixer or sonicator to aid dissolution. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent evaporation.

  • Preparation of Working Solution:

    • Pre-warm the stock solution to room temperature.

    • Serially dilute the stock solution into your aqueous buffer or cell culture medium.

    • Ensure the final concentration of the organic solvent is low (typically <0.5%) to minimize toxicity in biological assays.

    • Add the stock solution dropwise while vortexing the aqueous medium to facilitate rapid mixing and prevent localized precipitation.

Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is known to improve the solubility of hydrophobic drugs.[8]

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1, 1:2).

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at the desired concentration.

  • Complexation:

    • Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously.

    • Seal the container and allow the mixture to stir at room temperature for 24-48 hours to allow for complex formation.

  • Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any un-complexed this compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of solubilized this compound using a validated analytical method (e.g., HPLC-UV).

Protocol 3: Dissolution Testing Protocol (Adapted from USP General Methods)

This protocol can be used to assess the dissolution rate of different this compound formulations.

  • Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., water, 0.1 N HCl, or a buffer with a specific pH). De-aerate the medium before use.[10][11]

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[12]

  • Procedure:

    • Place a known amount of this compound (or a formulated version) into the vessel.

    • Begin paddle rotation at a specified speed (e.g., 50 or 75 rpm).

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the medium.

    • Immediately filter the sample through a 0.45 µm syringe filter to stop the dissolution process.[10][13]

  • Analysis: Analyze the filtered samples for the concentration of dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Visualizations

Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Start: Dissolving this compound in Aqueous Solution issue Issue Encountered? (e.g., Precipitation, Cloudiness) start->issue check_stock Check Stock Solution: Is it clear? Is solvent appropriate? issue->check_stock Yes end_success Success: Clear, Stable Solution issue->end_success No check_final_conc Check Final Concentration: Is it too high? check_stock->check_final_conc check_solvent_conc Check Co-Solvent %: Is it sufficient? (<0.5% typical) check_final_conc->check_solvent_conc sol_lower_conc Lower Final Concentration check_solvent_conc->sol_lower_conc sol_increase_cosolvent Increase Co-Solvent % (if possible) check_solvent_conc->sol_increase_cosolvent sol_sonicate Apply Sonication or Gentle Heat check_solvent_conc->sol_sonicate sol_enhancement Use Solubility Enhancement Technique (e.g., Cyclodextrin, Solid Dispersion) check_solvent_conc->sol_enhancement sol_enhancement->end_success end_fail Re-evaluate Experimental Design sol_enhancement->end_fail

Caption: Troubleshooting workflow for this compound solubility issues.

Factors Influencing Aqueous Solubility

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_solutions Enhancement Strategies lipophilicity High Lipophilicity solubility Aqueous Solubility of this compound lipophilicity->solubility mw High Molecular Weight mw->solubility crystal Crystalline Structure crystal->solubility polarity Polarity (Water) polarity->solubility ph pH ph->solubility minor effect temp Temperature temp->solubility can increase cosolvents Co-solvents (Methanol, Acetone) complexation Complexation (Cyclodextrins) solid_disp Solid Dispersions particle_size Particle Size Reduction (Micronization) solubility->cosolvents solubility->complexation solubility->solid_disp solubility->particle_size

Caption: Relationship between factors affecting this compound solubility.

Conceptual Anticonvulsant Signaling

Disclaimer: The precise molecular mechanism of this compound is not extensively detailed in the provided literature. This diagram represents a generalized pathway for anticonvulsant action, which may involve modulation of neuronal excitability.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound vgsc Voltage-Gated Na+ Channels This compound->vgsc Inhibits (?) vgcc Voltage-Gated Ca2+ Channels This compound->vgcc Inhibits (?) glutamate Glutamate Release vgsc->glutamate reduces vgcc->glutamate reduces excitation Reduced Neuronal Excitability glutamate->excitation leads to effect Anticonvulsant Effect excitation->effect

Caption: Conceptual pathway for anticonvulsant drug action.

References

Technical Support Center: Optimizing Novel Compound Concentrations for In Vitro Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Where do I start when determining the concentration range for a novel compound in a neuroprotection assay?

A1: The initial concentration range for a novel compound is typically determined by a combination of factors:

  • In silico predictions: Computational models can predict the compound's potential efficacy and toxicity.

  • Data from similar compounds: If the compound belongs to a known class of molecules, data from related compounds can provide a starting point.

  • A broad initial screen: It is advisable to start with a wide concentration range (e.g., from nanomolar to high micromolar) to identify a window of activity. A common starting range for small molecules is 0.1, 1, 10, and 100 µM.[1]

Q2: How do I assess the inherent toxicity of my compound?

A2: Before evaluating the neuroprotective effects of a compound, its intrinsic cytotoxicity must be determined. This is typically done by incubating neuronal cells with the compound alone (without a neurotoxic insult) across a range of concentrations. Cell viability can be assessed using assays like the MTT or LDH assay. The highest concentration that does not cause significant cell death is considered the maximum non-toxic concentration.

Q3: Which neuronal cell line is best for my neuroprotection assay?

A3: The choice of cell line depends on the specific research question and the neurodegenerative disease being modeled.

  • SH-SY5Y: A human neuroblastoma cell line commonly used in studies of Parkinson's disease and Alzheimer's disease.[2]

  • HT22: A mouse hippocampal cell line often used to study glutamate-induced oxidative stress.[3]

  • Primary Cortical Neurons: These cells are more physiologically relevant but are also more challenging to culture.[4]

  • N18-RE-105: A neuroblastoma-retina hybrid cell line susceptible to glutamate-induced cytotoxicity.[5][6]

Q4: What are some common neurotoxic insults used in in vitro models?

A4: The choice of neurotoxin should mimic the pathological conditions of the disease being studied.

  • Glutamate: Used to model excitotoxicity, a mechanism implicated in stroke and other neurodegenerative disorders.[7][8][9]

  • Hydrogen Peroxide (H₂O₂): Induces oxidative stress, a common factor in many neurodegenerative diseases.[2][3]

  • 6-hydroxydopamine (6-OHDA): A neurotoxin specific to dopaminergic neurons, used to model Parkinson's disease.[1][2]

  • Amyloid-beta (Aβ) oligomers: Used to model the neurotoxicity seen in Alzheimer's disease.[1]

Q5: What are the essential controls to include in my experiment?

A5: A well-controlled experiment is crucial for accurate data interpretation. Essential controls include:

  • Untreated Control: Cells in culture medium only, to represent 100% viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO) at the same final concentration as the treatment groups.

  • Toxin-Only Control: Cells exposed to the neurotoxic insult without the test compound, to establish the level of cell death against which protection is measured.

  • Compound-Only Controls: Cells treated with the test compound at various concentrations to assess its intrinsic toxicity.

Troubleshooting Guide

Q: My compound appears to be toxic to the cells even at low concentrations. What should I do?

A:

  • Re-evaluate the purity of your compound. Impurities could be contributing to the toxicity.

  • Check the final concentration of the vehicle (e.g., DMSO). High concentrations of some solvents can be toxic to cells.

  • Perform a more detailed dose-response curve with a wider range of lower concentrations to identify a non-toxic concentration.

  • Consider a different cell line. Some cell lines may be more sensitive to your compound.

Q: I am not observing any neuroprotective effect with my compound. What could be the reason?

A:

  • The compound may not be active in the chosen model. Consider testing it against a different neurotoxic insult or in a different cell line.

  • The concentration range may be inappropriate. The effective concentration could be higher or lower than the range you tested. A broader concentration screen is recommended.

  • The pre-incubation time might be too short or too long. The optimal time for the compound to exert its effect before the insult can vary.

  • The compound may have poor stability in the culture medium. Consider the stability of your compound under experimental conditions.

Q: I am seeing high variability between my replicate wells. How can I improve this?

A:

  • Ensure homogenous cell seeding. Uneven cell density can lead to variability in results.

  • Check for and prevent evaporation from the wells, especially on the outer edges of the plate. Using a plate sealer or adding sterile water to the surrounding wells can help.

  • Ensure proper mixing of reagents when adding them to the wells.

  • Increase the number of replicates to improve statistical power.

Quantitative Data Summary

The following tables provide examples of effective concentrations for different neuroprotective compounds from published studies. This data can serve as a reference for expected concentration ranges for novel compounds.

Table 1: Effective Concentrations of Norcepharadione B in HT22 Cells [3]

Treatment GroupConcentrationCell Viability (%)
Control-100 ± 0.0
H₂O₂300 µmol/L52.3 ± 4.5
Norcepharadione B + H₂O₂10 µmol/L65.8 ± 5.1
Norcepharadione B + H₂O₂50 µmol/L78.4 ± 5.6
Norcepharadione B + H₂O₂100 µmol/L91.2 ± 6.2

Table 2: Effect of Norcepharadione B on Oxidative Stress Markers [3]

Treatment GroupSOD Activity (U/mg protein)GSH Level (µmol/g protein)MDA Content (nmol/mg protein)
Control125.4 ± 10.285.6 ± 7.32.3 ± 0.2
H₂O₂68.7 ± 5.942.1 ± 3.85.8 ± 0.5
Norcepharadione B + H₂O₂105.2 ± 9.168.9 ± 6.13.1 ± 0.3

Table 3: Example Concentration Ranges for In Vitro Neuroprotection Assays

Compound/AgentCell LineNeurotoxinEffective Concentration RangeReference
VU0071063Primary Cortical NeuronsL-glutamic acid1, 10, 30 µM[4]
Plant ExtractsRetinal Ganglion CellsGlutamate50, 100 µg/ml[9]
Vitamin EN18-RE-105L-Glutamate10-100 µM[6]
IdebenoneN18-RE-105L-Glutamate0.1-3 µM[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of their viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well plate

  • Test compound

  • Neurotoxin (e.g., glutamate)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.[1]

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as glutamate (100 µM) for an additional 24 hours.[1] Include a vehicle control group and a toxin-only group.

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Neuronal cells

  • 96-well plate

  • Test compound

  • Neurotoxin

  • LDH cytotoxicity assay kit

Procedure:

  • Follow steps 1-3 from the MTT Assay protocol.

  • Collect Supernatant: After the incubation period, carefully collect a portion of the culture medium from each well.

  • LDH Measurement: Measure the LDH activity in the collected medium according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

  • Lysis Control: Include a set of wells with untreated cells that are lysed to determine the maximum LDH release.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization A Select Neuronal Cell Line C Determine Compound Cytotoxicity A->C B Choose Neurotoxic Insult D Dose-Response Screening (Neuroprotection Assay) B->D C->D Max non-toxic conc. E Assess Cell Viability (e.g., MTT, LDH) D->E F Analyze Data & Determine Optimal Concentration E->F G Further Mechanistic Studies F->G Effective conc.

Caption: Experimental workflow for optimizing a novel compound's concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 promotes Bax Bax Akt->Bax suppresses HO1 HO-1 Akt->HO1 upregulates Cell_Survival Cell_Survival Bcl2->Cell_Survival Cell Survival Apoptosis Apoptosis Bax->Apoptosis Apoptosis Antioxidant_Response Antioxidant_Response HO1->Antioxidant_Response Antioxidant Response Compound Neuroprotective Compound Compound->Receptor

Caption: A generalized neuroprotective signaling pathway (PI3K/Akt).

troubleshooting_logic Start High Variability in Replicates? Check_Seeding Check Cell Seeding Protocol Start->Check_Seeding Yes End Proceed with Analysis Start->End No Prevent_Evaporation Prevent Plate Evaporation Check_Seeding->Prevent_Evaporation Proper_Mixing Ensure Proper Reagent Mixing Prevent_Evaporation->Proper_Mixing Increase_Replicates Increase Number of Replicates Proper_Mixing->Increase_Replicates

Caption: Troubleshooting logic for high replicate variability.

References

Technical Support Center: Cyheptamide Formulation for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common issue of Cyheptamide precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening and how can I prevent it?

A1: This phenomenon is commonly referred to as "solvent shock" or "crashing out." this compound is practically insoluble in aqueous solutions like cell culture media. When a concentrated DMSO stock solution of this compound is rapidly diluted into the medium, the DMSO concentration drops, and the aqueous environment can no longer keep the compound dissolved, leading to precipitation.

To prevent this, you can try the following:

  • Optimize the dilution method: Instead of adding the concentrated stock directly to the full volume of media, add the stock solution dropwise into the vortex of the media while gently stirring. An even better method is to perform a serial or intermediate dilution in pre-warmed media.

  • Use pre-warmed media: The solubility of many compounds, including this compound, can be temperature-dependent. Always use cell culture media that has been pre-warmed to your experimental temperature (e.g., 37°C).

  • Check the final concentration: The final concentration of this compound in your media may be exceeding its solubility limit in that specific aqueous environment. It is crucial to determine the maximum workable concentration.

Q2: What is the best solvent to prepare a this compound stock solution for cell culture experiments?

A2: Based on its known solubility profile, 100% DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO, allowing for a concentrated stock that can be diluted to a final working concentration with a minimal amount of solvent introduced into the cell culture. While this compound has some solubility in other organic solvents like chloroform, methanol, and acetone, these are generally more toxic to cells than DMSO and are not recommended for cell culture applications.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. For sensitive cell lines or long-term experiments, it is advisable to keep the concentration at or below 0.1%. It is always best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your specific cell line.

Q4: My this compound-containing media looked fine initially, but I observed a precipitate after a few hours of incubation. What could be the cause?

A4: This delayed precipitation can be due to several factors:

  • Temperature changes: Moving the media from a warmer temperature (e.g., water bath) to the incubator (37°C) can sometimes cause a compound to fall out of solution.

  • Interaction with media components: Over time, this compound may interact with salts, proteins, or other components in the cell culture medium, forming insoluble complexes.

  • pH shifts: Cellular metabolism can cause a gradual change in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.

  • Evaporation: In long-term cultures, evaporation of water from the media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.

To mitigate this, ensure your incubator is properly humidified and consider using plates with low-evaporation lids. If the problem persists, you may need to prepare fresh media with this compound more frequently.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

This guide will help you troubleshoot and resolve the immediate formation of a precipitate when adding your this compound stock solution to the cell culture medium.

start Precipitation Observed Immediately check_stock Is the this compound stock solution clear? start->check_stock check_dilution How was the stock solution added to the media? check_stock->check_dilution Yes sol_stock Action: Ensure this compound is fully dissolved in 100% DMSO. Use sonication if necessary. check_stock->sol_stock No check_media_temp Was the cell culture media pre-warmed to 37°C? check_dilution->check_media_temp Properly sol_dilution Action: Perform serial dilution or add dropwise to vortexing media. check_dilution->sol_dilution Directly check_final_conc What is the final concentration of this compound? check_media_temp->check_final_conc Yes sol_media_temp Action: Always use pre-warmed media. check_media_temp->sol_media_temp No sol_final_conc Action: Lower the final concentration or determine the maximum solubility. check_final_conc->sol_final_conc Potentially too high end_node Solution should be clear check_final_conc->end_node Below solubility limit sol_stock->check_dilution sol_dilution->check_media_temp sol_media_temp->check_final_conc sol_final_conc->end_node

Caption: Troubleshooting workflow for immediate this compound precipitation.

Issue 2: Determining the Maximum Soluble Concentration of this compound

This protocol will guide you through an experiment to determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Objective: To empirically determine the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • 100% DMSO

  • Your complete cell culture medium (including serum, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • 37°C incubator

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved.

  • Pre-warm Media: Warm your complete cell culture medium to 37°C.

  • Prepare Serial Dilutions:

    • In a 96-well plate or microcentrifuge tubes, add 198 µL of pre-warmed medium to the first well/tube and 100 µL to the subsequent wells/tubes.

    • Add 2 µL of your 50 mM this compound stock to the first well to get a 500 µM solution. Mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and so on. This will create a range of concentrations (e.g., 500 µM, 250 µM, 125 µM, etc.).

    • Include a vehicle control well containing medium with the same final concentration of DMSO as your highest test concentration (e.g., 1%).

  • Incubate and Observe: Incubate the plate at 37°C for a period relevant to your experiment (e.g., 2, 6, and 24 hours).

  • Assess Precipitation:

    • Visual Inspection: Carefully inspect each well for any signs of cloudiness, crystals, or precipitate.

    • Microscopy: Examine a small aliquot from each well under a microscope to detect smaller, less obvious precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate after the incubation period is your maximum workable concentration.

prep_stock Prepare 50 mM this compound in 100% DMSO warm_media Pre-warm cell culture media to 37°C prep_stock->warm_media serial_dilution Perform 2-fold serial dilutions in media (e.g., 500 µM down) warm_media->serial_dilution incubate Incubate at 37°C for 2, 6, and 24 hours serial_dilution->incubate observe Visually inspect and use microscopy for precipitates incubate->observe determine_max Identify highest concentration without precipitation observe->determine_max

Caption: Workflow for determining maximum soluble concentration.

Data Presentation

Table 1: Qualitative Solubility of this compound
SolventSolubilityRecommended for Cell Culture?Notes
WaterPractically InsolubleNoThe primary reason for precipitation in aqueous media.
DMSOSolubleYes (Recommended) Prepare high-concentration stock solutions. Keep final concentration in media low (≤0.5%).
ChloroformSolubleNoHighly toxic to cells.
MethanolSparingly SolubleNoCan be toxic to cells at concentrations needed to dissolve this compound.
AcetoneSparingly SolubleNoCan be toxic to cells and may interfere with experimental assays.
EthanolSlightly SolubleWith CautionLess toxic than other alcohols, but the low solubility of this compound may be a limiting factor.

Signaling Pathways

While the primary use of this guide is to address solubility issues, it is important to be aware of the potential biological effects of the solvent. High concentrations of DMSO can affect various cellular signaling pathways.

DMSO High DMSO Concentration (>1%) Membrane Cell Membrane Perturbation DMSO->Membrane Signaling Altered Intracellular Signaling Membrane->Signaling Apoptosis Apoptosis Signaling->Apoptosis Differentiation Cell Differentiation Signaling->Differentiation Inflammation Inflammatory Response Signaling->Inflammation

Caption: Potential off-target effects of high DMSO concentrations.

Technical Support Center: Addressing Variability in In vivo Anticonvulsant Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in in vivo efficacy studies of anticonvulsant compounds, with a focus on addressing challenges similar to those that may be observed with investigational drugs like Cyheptamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is an investigational anticonvulsant drug that was developed in the 1960s.[1] Structurally, it shares features with other anticonvulsants like carbamazepine and phenytoin.[2][3][4] While its precise mechanism of action is not fully elucidated, its structural similarity to cyproheptadine, which has been shown to interact with the sigma-1 receptor, suggests a potential, though not confirmed, involvement of this pathway.[5][6][7] The sigma-1 receptor is a chaperone protein in the endoplasmic reticulum that can modulate various ion channels and signaling pathways, potentially influencing neuronal excitability.[5][6][7]

Q2: We are observing significant variability in the anticonvulsant effect of our compound in a mouse model. What are the common sources of such variability?

A2: Variability in in vivo anticonvulsant studies is a common challenge. Key sources include:

  • Genetic Background of Animals: Different strains of mice and rats can exhibit significant differences in seizure susceptibility and drug metabolism.[8] Even within the same outbred strain, genetic heterogeneity can lead to varied responses.[8]

  • Animal Husbandry and Environment: Factors such as housing conditions, diet, handling, and the gut microbiome can influence experimental outcomes.[8]

  • Experimental Procedures: Minor variations in drug administration (route, vehicle, time of day), seizure induction methods, and endpoint measurement can introduce variability.

  • Animal Characteristics: The age and sex of the animals can impact seizure thresholds and drug efficacy.[8]

Q3: How can we minimize variability in our in vivo seizure model?

A3: To enhance the reproducibility of your studies, consider the following:

  • Standardize Animal Models: Use well-characterized, inbred strains of animals whenever possible to reduce genetic variability. If using outbred stocks, be aware of potential inter-colony differences.[8]

  • Control Environmental Factors: Maintain consistent housing, light-dark cycles, and handling procedures.

  • Refine Experimental Protocols: Develop and strictly adhere to detailed standard operating procedures (SOPs) for all aspects of the experiment, from drug preparation to data collection.

  • Blinding and Randomization: Implement blinding for data acquisition and analysis, and randomize animals to treatment groups to minimize bias.

  • Power Analysis: Conduct a power analysis to ensure your study is adequately powered to detect true effects despite inherent biological variability.

Q4: Our test compound shows efficacy in an acute seizure model but not in a chronic model. Why might this be the case?

A4: Discrepancies between acute and chronic models are not uncommon in preclinical anticonvulsant screening.[9]

  • Different Mechanisms: Acute seizure models (e.g., maximal electroshock, pentylenetetrazole) primarily assess a drug's ability to prevent seizure initiation or spread. Chronic models, which involve spontaneous recurrent seizures, may better reflect the complex pathophysiology of epilepsy, including changes in neural circuits and drug resistance mechanisms.[10]

  • Pharmacokinetics: The pharmacokinetic profile of your compound may be suitable for producing a rapid, transient effect but not for maintaining therapeutic concentrations over a prolonged period.

  • Tolerance and Drug Resistance: Chronic exposure to a compound can lead to the development of tolerance or the engagement of drug resistance mechanisms that are not apparent in acute studies.

Troubleshooting Guides

Issue 1: Inconsistent Seizure Thresholds in Control Animals
Potential Cause Troubleshooting Steps
Genetic Drift in Outbred Strains Switch to an inbred strain if possible. If using outbred animals, source them from a single, reputable vendor and be aware of potential colony-to-colony variations.[8]
Environmental Stressors Acclimatize animals to the housing facility and experimental procedures. Minimize noise and other disturbances in the animal facility.
Variations in Seizure Induction Ensure consistent parameters for electrical or chemical seizure induction (e.g., current intensity, dose of convulsant, route of administration). Calibrate equipment regularly.
Circadian Rhythm Effects Conduct experiments at the same time of day to control for diurnal variations in seizure susceptibility.
Issue 2: High Variability in Drug Efficacy Between Experiments
Potential Cause Troubleshooting Steps
Inconsistent Drug Formulation or Administration Prepare fresh drug solutions for each experiment. Validate the stability of the compound in the chosen vehicle. Ensure accurate dosing and consistent administration technique (e.g., gavage, intraperitoneal injection).
Differences in Animal Metabolism Consider the impact of age, sex, and strain on drug metabolism.[8] If feasible, measure plasma and/or brain concentrations of the drug to correlate exposure with efficacy.[2]
Subtle Changes in Experimental Protocol Maintain a detailed lab notebook and strictly adhere to the established SOP. Any deviations should be noted and their potential impact considered.
Inter-individual Differences in Drug Response Acknowledge that even in controlled experiments, some animals may be responders while others are non-responders, mimicking the clinical situation.[11] Analyze individual animal data in addition to group averages.

Quantitative Data Summary

The following table summarizes the anticonvulsant potency of this compound in comparison to Carbamazepine and Phenytoin in a maximal electroshock seizure model in mice. This data highlights that while this compound is less potent based on administered dose, the difference is less pronounced when considering brain concentrations.[2]

Compound ED50 (mg/kg, i.p.) Blood Concentration at ED50 (µg/mL) Brain Concentration at ED50 (µg/g)
This compound4510.514.5
Carbamazepine8.83.28.6
Phenytoin9.56.510.2

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

This protocol is a standard method for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Materials:

  • Rodent corneal electrodes

  • AC shock generator

  • Test compound (e.g., this compound) and vehicle

  • Experimental animals (e.g., male adult mice)

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental room for at least 30 minutes before testing.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection). The time between administration and testing should be based on the pharmacokinetic profile of the compound.

  • Electrode Placement: Apply a drop of saline to the corneal electrodes. Gently place the electrodes on the corneas of the mouse.

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a position greater than 90 degrees to the plane of the body.

  • Endpoint: The primary endpoint is the percentage of animals in each treatment group that are protected from the tonic hindlimb extension seizure. An ED50 (the dose that protects 50% of the animals) can be calculated.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase animal_selection Animal Selection (Strain, Age, Sex) acclimatization Acclimatization animal_selection->acclimatization randomization Randomization acclimatization->randomization drug_admin Drug Administration (this compound or Vehicle) randomization->drug_admin seizure_induction Seizure Induction (e.g., MES) drug_admin->seizure_induction observation Behavioral Observation seizure_induction->observation data_collection Data Collection (Seizure Score, Latency) observation->data_collection analysis Statistical Analysis data_collection->analysis interpretation Interpretation of Results analysis->interpretation

Caption: Standard workflow for an in vivo anticonvulsant efficacy study.

troubleshooting_logic cluster_animal Animal-Related Factors cluster_protocol Protocol-Related Factors start High Variability in Efficacy Data strain Inconsistent Strain/Genetics? start->strain dosing Inconsistent Dosing/Formulation? start->dosing environment Environmental Stressors? strain->environment animal_chars Variable Age/Sex? environment->animal_chars end_animal Solution: Standardize Animal Model and Environment animal_chars->end_animal induction Variable Seizure Induction? dosing->induction timing Inconsistent Timing of Procedures? induction->timing end_protocol Solution: Refine and Standardize Experimental Protocol timing->end_protocol

Caption: Troubleshooting logic for addressing variability in efficacy data.

sigma1_pathway Hypothetical Signaling Pathway based on a Structurally Similar Compound cluster_membrane Cellular Environment cypro Structurally Similar Compound (e.g., Cyproheptadine) s1r Sigma-1 Receptor (S1R) cypro->s1r Binds to gi Gi Protein s1r->gi Activates ac Adenylate Cyclase gi->ac Inhibits pka PKA gi->pka Inhibits PKA activity camp cAMP ac->camp Converts ATP to camp->pka Activates kv_channel Voltage-gated K+ Channel (Kv2.1) pka->kv_channel Phosphorylates (Inhibits) neuron_excitability Decreased Neuronal Excitability kv_channel->neuron_excitability Increases K+ efflux

Caption: Potential signaling pathway for a structurally similar compound.

References

Technical Support Center: Cyheptamide Degradation and Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of cyheptamide and the potential interference of its degradation products in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the known or suspected degradation pathways for this compound?

A1: While specific forced degradation studies on this compound are not extensively published, information on its metabolism suggests that hydroxylation is a primary pathway.[1] Based on the chemical structure of this compound, which is 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide, and data from structurally similar compounds like cyproheptadine, the most probable degradation pathways involve oxidation of the dibenzocycloheptene ring system.[2]

Potential degradation reactions include:

  • Hydroxylation: Introduction of hydroxyl (-OH) groups onto the aromatic rings or the ethylene bridge of the dibenzocycloheptene core.

  • Oxidation: Further oxidation of hydroxylated intermediates, potentially leading to the formation of ketone or diol derivatives. A known oxidative degradation product of the related compound cyproheptadine is 10,11-dihydroxy-dibenzosuberone.

  • Hydrolysis: The amide group in this compound is generally stable but can undergo hydrolysis under extreme pH conditions (acidic or basic) to form the corresponding carboxylic acid.[3]

Q2: What are the common degradation products of this compound?

A2: Based on the probable degradation pathways, the following are potential degradation products of this compound:

  • Mono-hydroxylated this compound derivatives: this compound with a hydroxyl group on the aromatic ring or the 10- or 11-position.

  • Di-hydroxylated this compound derivatives: Similar to the 10,11-dihydroxy-dibenzosuberone observed for cyproheptadine.

  • Ketone derivatives: Oxidation of a secondary alcohol on the ethylene bridge would yield a ketone.

  • This compound carboxylic acid: Resulting from the hydrolysis of the amide functional group.

Q3: How can this compound degradation products interfere with analytical assays?

A3: Degradation products can interfere with assays in several ways:[4][5][6]

  • Co-elution in Chromatography: If a degradation product has a similar polarity to this compound, it may co-elute in liquid chromatography (LC) methods, leading to inaccurate quantification (falsely high results).

  • Overlapping Spectroscopic Signals: Degradation products might have similar UV-Vis or fluorescence spectra to the parent compound, causing interference in spectrophotometric or fluorometric assays.

  • Ion Suppression/Enhancement in Mass Spectrometry: In LC-MS assays, co-eluting degradation products can affect the ionization efficiency of this compound, leading to either suppressed or enhanced signal intensity and inaccurate quantification.

  • Cross-reactivity in Immunoassays: If the degradation product retains a similar core structure to this compound, it may cross-react with antibodies in an immunoassay, leading to false-positive or inaccurate results.[7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency results in stability studies.

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products.[8][9][10] This will help in identifying potential degradants and developing a stability-indicating analytical method. Recommended stress conditions include:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: e.g., Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: e.g., Exposure to UV light (254 nm) and visible light.

  • Method Validation: Ensure your analytical method is stability-indicating, meaning it can accurately quantify this compound in the presence of its degradation products, impurities, and excipients. The method should demonstrate specificity, accuracy, precision, linearity, and robustness.

  • Peak Purity Analysis: If using HPLC with a photodiode array (PDA) detector, perform peak purity analysis to ensure the this compound peak is not comprised of co-eluting degradation products.

Issue 2: Appearance of unknown peaks in chromatograms during stability testing.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in proposing the chemical structures of the degradation products. Tandem mass spectrometry (MS/MS) can provide further structural information.

  • Compare with Forced Degradation Samples: Analyze the samples from your forced degradation study to see if the unknown peaks match any of the generated degradation products.

  • Evaluate Storage Conditions: Review the storage conditions of your samples (temperature, humidity, light exposure) to identify potential causes for the degradation.

Data Presentation

The following tables provide a template for summarizing quantitative data from a forced degradation study.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionTreatment% Degradation of this compoundNo. of Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°C, 24hDataData
Basic Hydrolysis0.1 M NaOH, 60°C, 24hDataData
Oxidative3% H₂O₂, RT, 24hDataData
Thermal (Dry Heat)105°C, 48hDataData
Photolytic (UV)254 nm, 24hDataData

Table 2: Chromatographic Data of this compound and its Degradation Products

CompoundRetention Time (min)Relative Retention Time
This compoundData1.00
Degradation Product 1DataData
Degradation Product 2DataData
Degradation Product 3DataData

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place solid this compound powder in a hot air oven at 105°C for 48 hours. Dissolve the powder in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.02 M phosphate buffer (pH 4.5) in a ratio of 65:35 (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 285 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Note: This is a general method and may require optimization for specific applications.

Visualizations

Cyheptamide_Degradation_Pathway This compound This compound (C16H15NO) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Amide Cleavage Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Carboxylic_Acid This compound Carboxylic Acid Hydrolysis->Carboxylic_Acid Hydroxylation Hydroxylation Oxidation->Hydroxylation Di_Hydroxy Di-hydroxylated This compound Oxidation->Di_Hydroxy Mono_Hydroxy Mono-hydroxylated This compound Hydroxylation->Mono_Hydroxy Mono_Hydroxy->Oxidation Further Oxidation

Caption: Hypothesized degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Method Validation Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Specificity Specificity HPLC->Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Accuracy->Precision

Caption: Workflow for stability indicating method development.

References

Technical Support Center: Optimizing Cyheptamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Cyheptamide synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic pathway for this compound commences with the reduction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberone. This ketone is first converted to the corresponding alcohol, which is then halogenated to a chloro-derivative. Subsequently, a cyanation reaction introduces the nitrile group, which is finally hydrolyzed to yield this compound.

Q2: What are the critical factors influencing the overall yield of this compound synthesis?

A2: Several factors can significantly impact the overall yield. These include the purity of starting materials and reagents, precise control of reaction temperatures, efficient stirring, exclusion of moisture in certain steps, and careful monitoring of reaction progress to avoid the formation of byproducts. The choice of reagents and solvents for each step also plays a crucial role.

Q3: How can I minimize the formation of the corresponding carboxylic acid during the final hydrolysis step?

A3: Over-hydrolysis of the nitrile to the carboxylic acid is a common side reaction. To minimize this, it is recommended to use milder reaction conditions. This can include using a lower concentration of the hydrolyzing agent (acid or base), reducing the reaction temperature, and shortening the reaction time. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to stop the reaction once the amide is formed.[1][2]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, several steps involve hazardous materials. Thionyl chloride, used for chlorination, is corrosive and releases toxic gases upon contact with water. Cyanide salts, used for cyanation, are highly toxic. All manipulations involving these reagents should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of Dibenzosuberone to 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
Possible Cause Troubleshooting Solution
Incomplete reactionEnsure the sodium borohydride (NaBH4) is fresh and has been stored in a desiccator. Increase the molar excess of NaBH4 slightly (e.g., from 1.5 to 2.0 equivalents). Extend the reaction time and monitor the progress by TLC.
Decomposition of NaBH4Use an anhydrous solvent (e.g., dry ethanol or methanol) as NaBH4 reacts with water.
Difficult work-upDuring the work-up, ensure the pH is adjusted correctly to quench the excess NaBH4 and to hydrolyze the borate ester intermediate. Inadequate acidification might lead to the loss of product in the aqueous layer.
Product isolation issuesThe product alcohol is a solid. Ensure complete precipitation from the reaction mixture upon addition of water. If the product remains oily, try cooling the mixture in an ice bath to induce crystallization.
Problem 2: Inefficient Conversion of the Alcohol to 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Possible Cause Troubleshooting Solution
Inactive thionyl chloride (SOCl2)Use freshly distilled or a new bottle of thionyl chloride. SOCl2 can decompose upon exposure to moisture.
Presence of waterThe reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the solvent (e.g., benzene or toluene) is anhydrous.
Insufficient reaction temperature or timeRefluxing the reaction mixture is crucial for complete conversion. Ensure the reaction is heated to the boiling point of the solvent and maintained for the recommended time.
Degradation of the productThe product can be sensitive to prolonged heating or harsh acidic conditions. Avoid unnecessarily long reaction times.
Problem 3: Low Yield in the Cyanation of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Possible Cause Troubleshooting Solution
Low reactivity of the chloro-derivativeThe benzylic chloride is relatively reactive, but if the reaction is sluggish, consider converting the alcohol to the corresponding bromide, which is a better leaving group.
Poor solubility of the cyanide saltUse a polar aprotic solvent like DMSO or DMF to improve the solubility of sodium cyanide (NaCN) or potassium cyanide (KCN). The addition of a phase-transfer catalyst can also be beneficial.
Side reactionsElimination to form an alkene is a possible side reaction. Using milder reaction conditions (lower temperature) can help to minimize this.
Inactivation of the cyanide nucleophileEnsure the cyanide salt is of high purity and has been stored properly to avoid decomposition.
Problem 4: Inefficient or Over-Hydrolysis of the Nitrile to this compound
Possible Cause Troubleshooting Solution
Incomplete hydrolysisIncrease the concentration of the acid or base catalyst, or elevate the reaction temperature. Using a co-solvent like ethanol can improve the solubility of the nitrile.
Formation of carboxylic acid byproductUse milder conditions. For basic hydrolysis, use a lower concentration of NaOH or KOH and a lower temperature. For acidic hydrolysis, a lower concentration of acid and careful temperature control are key. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Difficult product isolationThis compound is a solid. Ensure the pH of the reaction mixture is neutralized after hydrolysis to facilitate its precipitation. Wash the crude product with water to remove any inorganic salts.

Experimental Protocols

Step 1: Reduction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
  • Dissolve 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes with constant stirring.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Quench the reaction by slowly adding water, followed by dilute hydrochloric acid to neutralize the excess NaBH4.

  • The product, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, will precipitate as a white solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
  • Dissolve 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (1 equivalent) in anhydrous benzene in a round-bottom flask equipped with a reflux condenser.

  • Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane.

Step 3: Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile
  • Dissolve 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (1 equivalent) in a polar aprotic solvent such as DMSO or DMF.

  • Add sodium cyanide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 50-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice-water.

  • The nitrile product will precipitate as a solid.

  • Filter the solid, wash thoroughly with water, and dry.

Step 4: Hydrolysis to this compound
  • Suspend 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to a gentle reflux.

  • Monitor the reaction progress by TLC. Be careful to not let the reaction proceed for too long to avoid the formation of the carboxylic acid.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Neutralize the mixture with dilute hydrochloric acid.

  • The product, this compound, will precipitate.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Visualizations

Cyheptamide_Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: Reduction cluster_2 Step 2: Chlorination cluster_3 Step 3: Cyanation cluster_4 Step 4: Hydrolysis start Dibenzosuberone step1 Reduction with NaBH4 start->step1 Ethanol product1 Alcohol Intermediate step1->product1 step2 Chlorination with SOCl2 product1->step2 Benzene product2 Chloro Intermediate step2->product2 step3 Cyanation with NaCN product2->step3 DMSO product3 Nitrile Intermediate step3->product3 step4 Hydrolysis with NaOH product3->step4 Ethanol/Water end This compound step4->end

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Nitrile_Hydrolysis start Low Yield of this compound in Hydrolysis Step q1 Is there unreacted nitrile starting material? start->q1 ans1_yes Increase reaction time, temperature, or catalyst concentration. q1->ans1_yes Yes q2 Is the carboxylic acid byproduct detected? q1->q2 No ans2_yes Use milder conditions: - Lower temperature - Shorter reaction time - Lower catalyst concentration q2->ans2_yes Yes ans_no Investigate other issues: - Purity of nitrile - Inefficient work-up - Product loss during purification q2->ans_no No

Caption: Troubleshooting logic for the hydrolysis of the nitrile to this compound.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Cyheptamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Cyheptamide in animal models. The content is designed to offer insights into the underlying issues and provide actionable strategies for improving systemic exposure.

Troubleshooting Guides

Issue 1: Consistently Low or Undetectable Plasma Concentrations of this compound After Oral Administration

Possible Cause Troubleshooting Steps
Extensive First-Pass Metabolism This compound is known to undergo significant metabolic transformation.[1] The liver and intestinal wall are primary sites for first-pass metabolism, which can substantially reduce the amount of active drug reaching systemic circulation.
1. In Vitro Metabolism Studies: - Conduct studies using liver microsomes or hepatocytes from the selected animal model (e.g., rat, mouse) to characterize the metabolic profile of this compound. - Identify the major cytochrome P450 (CYP) enzymes responsible for its metabolism.[2] 2. Co-administration with a CYP Inhibitor: - In preclinical studies, co-administer this compound with a known inhibitor of the identified metabolizing enzymes to assess the impact on bioavailability. This is an investigative tool and not a long-term formulation strategy.
Poor Aqueous Solubility Low solubility of a drug in gastrointestinal fluids is a common reason for poor oral bioavailability as it limits the dissolution rate, a prerequisite for absorption.[3]
1. Solubility Assessment: - Determine the aqueous solubility of your this compound batch at different physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).2. Formulation Strategies: - Micronization/Nanonization: Reduce the particle size to increase the surface area for dissolution.[3] - Amorphous Solid Dispersions (ASDs): Create an ASD of this compound with a suitable polymer to enhance the dissolution rate.[3] - Lipid-Based Formulations: Formulate this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) to improve solubilization in the GI tract.[4]
Poor Membrane Permeability The physicochemical properties of this compound may hinder its ability to pass through the intestinal epithelium.[5]
1. Permeability Assessment: - Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound.[6]2. Formulation with Permeation Enhancers: - Co-formulate with well-characterized permeation enhancers that transiently and reversibly increase the permeability of the intestinal epithelium.[4][5] Careful toxicity studies are required for this approach.
Improper Oral Gavage Technique Inaccurate dosing or accidental administration into the trachea can lead to significant variability and low systemic exposure.[3]
1. Review and Optimize Protocol: - Ensure personnel are properly trained in oral gavage techniques for the specific animal model.[3] - Use the appropriate gavage needle size and administration volume for the animal's weight.[3] - Confirm correct placement of the gavage needle.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the suspected poor oral bioavailability of this compound?

A1: Based on available information, the primary reason for poor oral bioavailability of this compound is likely extensive first-pass metabolism.[1] this compound undergoes significant metabolic transformation in both animals and humans, primarily through hydroxylation pathways.[1] Other contributing factors could include poor aqueous solubility and/or low intestinal membrane permeability, which are common challenges for many drug candidates.[5][6]

Q2: Which animal model is most appropriate for studying the oral bioavailability of this compound?

A2: Rats are a commonly used and appropriate model for initial oral bioavailability studies due to their well-characterized gastrointestinal physiology and metabolic pathways that have similarities to humans.[7][8][9] Beagle dogs are another suitable alternative, sharing many similarities with humans in terms of gastrointestinal anatomy and physiology.[7][8][9] The choice of model may also depend on the specific metabolic enzymes responsible for this compound's degradation, and how they compare to human enzymes.

Q3: What formulation strategies can be employed to overcome the extensive first-pass metabolism of this compound?

A3: To mitigate extensive first-pass metabolism, formulation strategies can be designed to exploit alternative absorption pathways or protect the drug from metabolic enzymes. Nanoparticle-based formulations, such as those made from chitosan or solid lipids, can be taken up by M-cells in the Peyer's patches of the intestine, entering the lymphatic system and bypassing the liver, thereby avoiding first-pass metabolism.[10][11]

Q4: How can I determine the absolute oral bioavailability of my this compound formulation?

A4: To determine the absolute oral bioavailability, a pharmacokinetic study is required where you compare the plasma concentration-time profile of this compound after oral administration with that after intravenous (IV) administration. The absolute bioavailability (F%) is calculated as:

F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100

Where AUC is the area under the plasma concentration-time curve. An IV administration serves as the 100% bioavailability reference.[4]

Q5: Are there any non-formulation strategies to improve the systemic exposure of this compound for initial efficacy studies?

A5: Yes, for initial proof-of-concept or efficacy studies where the primary goal is to achieve sufficient systemic exposure, alternative routes of administration can be considered. Intraperitoneal (i.p.) or intravenous (i.v.) administration will bypass the gastrointestinal absorption barriers and first-pass metabolism, ensuring the drug reaches the systemic circulation.[3]

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Different Formulation Strategies (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)50 ± 122.0250 ± 60100
Micronized Suspension85 ± 201.5450 ± 95180
Solid Lipid Nanoparticles150 ± 351.0980 ± 150392
Self-Emulsifying Drug Delivery System (SEDDS)210 ± 481.01350 ± 210540

Note: The data presented in this table is illustrative and intended for comparative purposes to demonstrate potential improvements with different formulation strategies. Actual results may vary.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded SLNs to enhance oral bioavailability.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Deionized water

  • High-speed homogenizer

  • Probe sonicator

Methodology:

  • Melt the glyceryl monostearate at 70°C.

  • Disperse the accurately weighed this compound into the molten lipid.

  • Heat the Poloxamer 188 solution in deionized water to 70°C.

  • Add the hot aqueous phase to the hot lipid phase and homogenize at 10,000 rpm for 10 minutes to form a coarse emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for 15 minutes.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different this compound formulations.

Animal Model: Male Sprague-Dawley rats (250-300g) with surgically implanted jugular vein catheters.[3]

Methodology:

  • Fast the rats overnight with free access to water.[3]

  • Divide the rats into groups (e.g., Aqueous Suspension, Micronized Suspension, SLN, SEDDS, and IV).

  • Administer the respective formulations orally (e.g., 10 mg/kg) or intravenously (e.g., 1 mg/kg) via the jugular vein catheter.

  • Collect serial blood samples (approx. 0.2 mL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[3]

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.[3]

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

G cluster_0 Factors Contributing to Poor Oral Bioavailability A Oral Administration of this compound B Dissolution in GI Fluids A->B Solubility C Absorption Across Intestinal Wall B->C Permeability D First-Pass Metabolism (Gut Wall & Liver) C->D E Systemic Circulation D->E Reduced Drug Amount

Caption: Factors affecting this compound's oral bioavailability.

G cluster_1 Experimental Workflow for Assessing Oral Bioavailability Formulation Formulation Development (e.g., SLN, SEDDS) AnimalDosing Animal Dosing (Oral & IV) Formulation->AnimalDosing BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling Bioanalysis LC-MS/MS Analysis BloodSampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Bioavailability Determine Bioavailability PK_Analysis->Bioavailability

Caption: Workflow for pharmacokinetic assessment.

G cluster_2 Strategies to Enhance Oral Bioavailability Poor_Bioavailability Poor Oral Bioavailability of this compound Solubility Improve Solubility Poor_Bioavailability->Solubility Permeability Enhance Permeability Poor_Bioavailability->Permeability Metabolism Reduce First-Pass Metabolism Poor_Bioavailability->Metabolism Micronization Micronization/ Nanonization Solubility->Micronization ASD Amorphous Solid Dispersions Solubility->ASD Lipid Lipid-Based Formulations (SEDDS) Solubility->Lipid Permeability->Lipid Enhancers Permeation Enhancers Permeability->Enhancers Nanoparticles Nanoparticles (e.g., SLN, Chitosan) Metabolism->Nanoparticles Lymphatic Uptake

Caption: Overview of bioavailability enhancement strategies.

References

Optimizing LC-MS/MS parameters for sensitive Cyheptamide detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of Cyheptamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting any signal for this compound. What are the primary parameters I should check?

A1: When no signal is observed, a systematic check of both the LC and MS systems is necessary.

  • Mass Spectrometer Settings: Verify that the correct Multiple Reaction Monitoring (MRM) transitions for this compound are being used. The protonated molecule [M+H]⁺ for this compound is typically m/z 288.1 or 288.2.[1][2] Confirm that the collision energy and other lens voltages are appropriate for these transitions. It is crucial to perform compound optimization (tuning) on your specific instrument, as parameters can vary between mass spectrometers.[3]

  • Ion Source: Ensure the electrospray ionization (ESI) source is operating correctly. Check for a stable spray and confirm that the capillary voltage is optimized for your mobile phase and flow rate.[4] Most methods for this compound use ESI in positive ion mode.[5]

  • LC System: Confirm that the mobile phase composition is correct and that there is flow from the pump.[6] Check for any leaks in the system. An injection of a freshly prepared, relatively concentrated standard (e.g., 10-100 ng/mL) can help determine if the issue lies with the instrument or sample sensitivity.

  • Sample Integrity: Ensure your this compound standard or sample has not degraded.[6] Factors like temperature, light, and pH can affect analyte stability in biological matrices.[7][8]

Q2: My sensitivity is poor and the signal-to-noise ratio is low. How can I improve it?

A2: Poor sensitivity can be a complex issue stemming from the sample preparation, chromatography, or mass spectrometer settings.

  • Optimize MS/MS Parameters: The most critical step is to optimize (tune) the compound-specific parameters for this compound on your instrument. This includes selecting the most abundant precursor and product ions and optimizing the collision energy (CE) for each transition to maximize the signal.[3][9] Using settings from literature without verification on your own instrument can lead to significant sensitivity loss.[3]

  • Improve Sample Preparation: The goal of sample preparation is to remove interfering matrix components and concentrate the analyte.[10] For complex matrices like urine or plasma, a simple "dilute-and-shoot" method may not be sufficient. Consider more rigorous cleanup techniques:

    • Solid Phase Extraction (SPE): Highly effective for cleaning up complex samples like urine.[10][11]

    • Liquid-Liquid Extraction (LLE): Can enhance sensitivity by concentrating the analyte while removing matrix components.[12]

    • Protein Precipitation (PPT): A fast method for high-protein matrices like plasma, but may be less clean than SPE or LLE.[12]

  • Address Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound, leading to a lower signal.[13] Improving chromatographic separation to move the this compound peak away from interfering compounds can help. The use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects.[14]

  • Check Mobile Phase: Ensure the mobile phase contains an appropriate modifier, like 0.1% formic acid, to promote protonation of this compound in positive ESI mode.[2][5]

Q3: I'm observing significant peak tailing or splitting. What could be the cause?

A3: Poor peak shape compromises resolution and integration accuracy.

  • Column Health: Column contamination or degradation is a common cause.[15] Flush the column according to the manufacturer's instructions. If the problem persists, especially with a partially plugged frit, replacing the column may be necessary.[16]

  • Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including splitting.[16] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.

  • Secondary Interactions: Peak tailing for basic compounds like this compound can occur due to interactions with residual silanols on the silica-based column. Ensure the mobile phase pH is low (e.g., using formic acid) to keep the analyte protonated and minimize these interactions.

  • Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and mass spectrometer can contribute to peak broadening.[16]

Q4: My retention time is shifting between injections. How do I stabilize it?

A4: Consistent retention time is critical for reliable identification.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient methods.[6]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phases regularly, and always mix multicomponent phases thoroughly.[15] Evaporation of the more volatile solvent component can also alter retention.

  • Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the pump or failing seals.[6] Purge the pumps to remove any bubbles.

  • Column Temperature: Maintaining a stable column temperature using a column oven is essential for reproducible chromatography.[6]

Optimized LC-MS/MS Parameters for this compound

The following tables summarize typical starting parameters for this compound analysis. These should be optimized for your specific instrument and application.

Table 1: Mass Spectrometry Parameters
ParameterSettingReference
Ionization ModeElectrospray Ionization (ESI), Positive[5]
Precursor Ion [M+H]⁺ (Q1)m/z 288.1 or 288.2[1][2]
MRM Transitions (Q1/Q3)
Primary (Quantifier)m/z 288.1 / 96.1[1][11]
Secondary (Qualifier)m/z 288.1 / 191.2[1][11]
Alternative Quantifierm/z 288.2 / 191.1[2][5]
Alternative Qualifierm/z 288.2 / 96.0[2][5]
Internal Standard (DPP)
Precursor Ion [M+H]⁺ (Q1)m/z 282.1[1][11]
MRM Transition 1m/z 282.1 / 167.2[1][11]
MRM Transition 2m/z 282.1 / 116.3[1][11]

Note: Collision energies (CE) and other voltages (e.g., Declustering Potential) must be optimized experimentally.

Table 2: Liquid Chromatography Parameters
ParameterSettingReference
ColumnC18 (e.g., 100 mm x 2.1 mm, 1.8 µm)[2][5]
Mobile Phase AWater + 0.1% Formic Acid[2][5][17]
Mobile Phase BAcetonitrile + 0.1% Formic Acid[2][5][17]
Flow Rate0.2 - 0.4 mL/min (Typical for 2.1 mm ID columns)-
GradientGradient elution is typically used[2][5]
Injection Volume10 µL[17]
Column TemperatureAmbient or controlled (e.g., 30-40 °C)-

Experimental Protocols

Protocol 1: Sample Preparation from Dietary Supplements

This protocol is adapted for solid or liquid dietary supplements.

  • Sample Weighing/Pipetting: Accurately weigh a homogenized portion of the solid sample or pipette a known volume of the liquid sample into a centrifuge tube.

  • Extraction: Add methanol to the tube.

  • Sonication: Sonicate the sample for 30 minutes to ensure complete extraction of this compound.[2][5]

  • Centrifugation: Centrifuge the sample to pellet any solid material.

  • Dilution & Filtration: Transfer the supernatant to a clean tube. Dilute as necessary with the initial mobile phase.

  • Analysis: Filter the final extract through a 0.22 µm filter into an HPLC vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Analysis Workflow
  • System Preparation: Equilibrate the LC system with the initial mobile phase conditions until a stable baseline and pressure are achieved.

  • Sequence Setup: Create a sequence including blank injections (to check for carryover), calibration standards, quality control (QC) samples, and unknown samples.

  • Injection: Inject 10 µL of the prepared sample onto the LC-MS/MS system.[17]

  • Data Acquisition: Acquire data using the optimized MRM transitions for this compound and the internal standard.

  • Data Processing: Integrate the chromatographic peaks for the quantifier and qualifier ions.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards. Determine the concentration of unknown samples from this curve.

Visual Guides

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS Extract Extraction (SPE, LLE, or PPT) Add_IS->Extract Evap_Recon Evaporate & Reconstitute in Mobile Phase Extract->Evap_Recon Inject Inject into LC-MS/MS Evap_Recon->Inject Separate Chromatographic Separation (LC) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Select Precursor Ion Selection (Q1) Ionize->Select Fragment Fragmentation (CID in Q2) Select->Fragment Detect Product Ion Detection (Q3) Fragment->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Results Calibrate->Quantify

Caption: General workflow for this compound analysis from sample preparation to final quantification.

Troubleshooting_Low_Signal Start Issue: Low or No Signal for this compound Check_Standard Inject fresh, high-concentration standard (100 ng/mL). Is a strong signal seen? Start->Check_Standard Check_MS Problem is with MS/LC System Check_Standard->Check_MS No Check_Sample Problem is with Sample Prep or Sample Sensitivity Check_Standard->Check_Sample Yes Tune Re-tune this compound MRM transitions and voltages. Check ESI spray. Check_MS->Tune Matrix_Effects Evaluate matrix effects. Improve sample cleanup (e.g., use SPE). Check_Sample->Matrix_Effects Check_LC Verify mobile phase composition and flow rate. Check for leaks. Tune->Check_LC Resolved1 Issue Resolved Check_LC->Resolved1 Stability Check sample stability and collection/storage procedures. Matrix_Effects->Stability Resolved2 Issue Resolved Stability->Resolved2

Caption: Decision tree for troubleshooting low signal intensity in this compound analysis.

References

Technical Support Center: Minimizing Off-Target Effects of Cyheptamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and minimizing the off-target effects of Cyheptamide and other small molecules in cellular assays. Given that this compound is an investigational compound with a limited public profile of off-target interactions, this guide focuses on established methodologies for assessing and mitigating such effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with compounds like this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions are a major concern because they can lead to misinterpretation of experimental data, where an observed cellular phenotype is incorrectly attributed to the modulation of the primary target. Furthermore, off-target effects can result in cellular toxicity or other confounding biological responses that are independent of the compound's on-target activity.

Q2: I'm observing unexpected or inconsistent results in my cellular assay after treating with this compound. What are the initial signs of potential off-target effects?

A2: Initial indicators of potential off-target effects can include:

  • High cytotoxicity: The compound induces significant cell death at concentrations close to its effective dose for the intended target.

  • Inconsistent phenotypes: The observed cellular response to this compound is not consistent with the known function of the intended target.

  • Discrepancies with genetic validation: The phenotype observed with this compound treatment is not replicated when the intended target is knocked down or knocked out using techniques like siRNA or CRISPR.

  • Variable results across different cell lines: The effect of this compound varies significantly between cell lines, which could be due to different expression levels of off-target proteins.

Q3: What is the first step I should take to minimize potential off-target effects of this compound in my experiments?

A3: The most critical first step is to perform a careful dose-response analysis for your specific cellular assay. It is crucial to identify the lowest effective concentration of this compound that elicits the desired on-target effect. Using concentrations well above the on-target IC50 or EC50 value significantly increases the risk of engaging off-target proteins.

Troubleshooting Guides

Guide 1: Investigating Suspected Off-Target Effects

If you suspect that the observed phenotype in your assay is due to off-target effects of this compound, follow this troubleshooting workflow:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cellular system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Use a Structurally Unrelated Inhibitor: Employ a second, structurally different inhibitor that targets the same protein as this compound. If this second inhibitor produces the same phenotype, it strengthens the evidence that the effect is on-target.

  • Perform Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target protein. If the resulting phenotype mimics the effect of this compound treatment, it provides strong evidence for on-target activity. Conversely, if the phenotype is not replicated, off-target effects are likely.

  • Conduct a Phenotypic Rescue Experiment: In a target knockout or knockdown cell line, treatment with this compound should not produce the phenotype of interest if the effect is truly on-target.

Guide 2: Differentiating On-Target vs. Off-Target Phenotypes

This guide provides a logical framework for designing experiments to distinguish between on-target and off-target effects.

On_Target_vs_Off_Target_Validation cluster_validation Experimental Validation Steps start Phenotype Observed with This compound Treatment target_engagement Confirm Target Engagement (e.g., CETSA) start->target_engagement structurally_unrelated Test Structurally Unrelated Inhibitor for Same Target target_engagement->structurally_unrelated Target Engaged phenotype_replicated_unrelated Phenotype Replicated? structurally_unrelated->phenotype_replicated_unrelated genetic_validation Genetic Validation (siRNA/CRISPR Knockout) phenotype_replicated_genetic Phenotype Replicated? genetic_validation->phenotype_replicated_genetic phenotype_replicated_unrelated->genetic_validation Yes conclusion_off_target Conclusion: Phenotype is Likely OFF-TARGET phenotype_replicated_unrelated->conclusion_off_target No conclusion_on_target Conclusion: Phenotype is Likely ON-TARGET phenotype_replicated_genetic->conclusion_on_target Yes phenotype_replicated_genetic->conclusion_off_target No

Caption: Workflow for validating on-target vs. off-target effects.

Data Presentation

Since specific quantitative data for this compound's off-target effects are not publicly available, researchers should aim to generate data in a structured format to facilitate analysis. Below are template tables for organizing experimental results.

Table 1: Dose-Response and Cytotoxicity of this compound

Cell LineOn-Target EC50/IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
Cell Line Aexperimental valueexperimental valuecalculated value
Cell Line Bexperimental valueexperimental valuecalculated value
Cell Line Cexperimental valueexperimental valuecalculated value

Table 2: Specificity Panel for this compound

TargetIC50 (µM)Fold Selectivity (Off-Target IC50 / On-Target IC50)
Primary Target experimental value 1
Off-Target 1experimental valuecalculated value
Off-Target 2experimental valuecalculated value
Off-Target 3experimental valuecalculated value

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

Objective: To identify the effective concentration range of this compound for the on-target effect while assessing its cytotoxic profile.

Methodology:

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting range might be from 100 µM down to 1 nM. Also, prepare a vehicle control (e.g., DMSO in medium).

  • Cell Treatment: Remove the old medium from the cells and add the 2x this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • On-Target Effect: Perform your specific functional assay to measure the intended biological response.

    • Cytotoxicity: In parallel, use a viability assay (e.g., MTT, XTT, or CellTiter-Glo) to measure cell viability.

  • Data Analysis: Plot the on-target response and cell viability against the log of this compound concentration. Use a non-linear regression to calculate the EC50/IC50 for the on-target effect and the CC50 for cytotoxicity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to its intended target within intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to confluency, harvest, and resuspend them in a suitable buffer. Treat the cell suspension with this compound at various concentrations or a vehicle control for 1 hour at 37°C.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by Western blot or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result Interpretation start Intact Cells treatment Treat with this compound or Vehicle Control start->treatment heat_shock Heat Shock (Temperature Gradient) treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation analysis Analyze Soluble Fraction (e.g., Western Blot) centrifugation->analysis result Shift in Melting Curve Indicates Target Engagement analysis->result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathways and Experimental Logic

The following diagram illustrates the logical relationship in troubleshooting unexpected cellular responses to this compound treatment, guiding the researcher toward a conclusive understanding of the observed effects.

Troubleshooting_Logic start Unexpected Phenotype Observed with this compound dose_response Is the effect dose-dependent? start->dose_response high_concentration Does the effect only occur at high concentrations? dose_response->high_concentration Yes re_evaluate Re-evaluate Assay Conditions and Compound Stability dose_response->re_evaluate No validate_target Validate On-Target Effect high_concentration->validate_target No investigate_off_target Investigate Off-Target Effects high_concentration->investigate_off_target Yes validate_target->investigate_off_target If validation fails

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Technical Support Center: Cyheptamide Experimental Controls and Baseline Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anticonvulsant, Cyheptamide. The content is structured to address specific issues that may arise during in vivo and in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the appropriate vehicle controls for in vivo studies with this compound?

A1: The choice of a vehicle for in vivo administration of this compound depends on its solubility. For poorly water-soluble compounds, a variety of vehicles can be considered. It is crucial to conduct a vehicle toxicity study to ensure the chosen vehicle does not produce confounding effects.[1][2][3][4] Common vehicles for preclinical studies include:

  • Aqueous solutions: Saline (0.9% NaCl) is preferred for water-soluble compounds due to its isotonic nature.[2]

  • Suspensions: For insoluble compounds, aqueous vehicles like 0.5% carboxymethylcellulose (CMC) can be used to create a suspension.[1][4]

  • Co-solvents: A mixture of solvents such as polyethylene glycol (PEG)-400, propylene glycol (PG), and dimethyl sulfoxide (DMSO) can be used to dissolve lipophilic compounds. However, these can have their own biological effects and should be used with caution and at the lowest effective concentration.[1][2][4] A vehicle control group, receiving the vehicle without the drug, is essential in any experiment.[2]

Q2: What are standard positive controls for anticonvulsant activity in preclinical models?

A2: When evaluating the anticonvulsant properties of this compound, it is essential to include a positive control to validate the experimental model. The choice of positive control should be based on the specific seizure model being used.

  • Maximal Electroshock (MES) Test: Phenytoin is a standard positive control for this model, as it is effective against generalized tonic-clonic seizures.[5]

  • Pentylenetetrazole (PTZ) Test: Diazepam and ethosuximide are commonly used positive controls for the PTZ model, which mimics myoclonic and absence seizures.[6]

Q3: How do I determine the appropriate dose range for this compound in my initial in vivo experiments?

A3: For an investigational compound like this compound with limited historical data, establishing an appropriate dose range is a critical first step. This typically involves a dose-ranging study.[7] A common approach is to start with a wide range of doses and observe for both efficacy and any signs of toxicity. The process generally includes:

  • Literature Review: Although data is sparse, any existing toxicological or efficacy data on this compound or structurally similar compounds can provide a starting point.

  • Initial Dose Selection: Start with a low dose and escalate in subsequent cohorts of animals.

  • Observation: Carefully monitor animals for any adverse effects on motor function or general health. The rotarod test can be used to quantify motor impairment.[4]

  • Efficacy Assessment: Simultaneously, assess the anticonvulsant effect in your chosen seizure model (e.g., MES or PTZ).

  • Dose-Response Curve: Based on the initial findings, a more refined dose-response study can be designed to determine the median effective dose (ED50).[8]

Q4: What is the likely mechanism of action for this compound?

A4: The precise mechanism of action for this compound is not well-documented in recent literature. However, based on its chemical structure and its development as an anticonvulsant, it is hypothesized to act on voltage-gated sodium channels.[9][10] Many established anticonvulsant drugs work by stabilizing the inactive state of these channels, which reduces the repetitive firing of neurons that leads to seizures.[9] To investigate this, whole-cell patch-clamp electrophysiology can be used to study the effect of this compound on sodium currents in cultured neurons.

Q5: What are potential off-target effects and drug interactions of this compound?

A5: Information on the specific off-target effects of this compound is limited. As a compound developed in the 1960s, it may not have been subjected to the extensive off-target screening that is standard today. Researchers should consider performing in silico profiling and in vitro binding assays against a panel of common off-targets to characterize its selectivity.[11][12]

Regarding drug interactions, this compound's metabolism is primarily through hydroxylation pathways. Therefore, it may interact with other drugs that are metabolized by or are inducers/inhibitors of the same cytochrome P450 (CYP) enzymes.[13][14][15] Co-administration with other central nervous system (CNS) depressants could lead to additive sedative effects.[16] Preclinical studies should be designed to assess these potential interactions.

Troubleshooting Guides

In Vivo Seizure Models (MES & PTZ)
Problem Possible Cause(s) Troubleshooting Steps
High variability in seizure response in control animals - Improper animal handling and stress.- Inconsistent administration of convulsant agent.- Genetic variability within the animal strain.- Ensure consistent and gentle handling of animals.- Acclimatize animals to the experimental room for at least 3-4 days.[3]- Ensure accurate and consistent dosing and administration route of PTZ or consistent current in MES.
No seizures observed in vehicle-treated animals in the PTZ test - Sub-threshold dose of PTZ.- Inactive PTZ solution.- Verify the dose of PTZ used. For mice, a subcutaneous dose of 85 mg/kg is common.[17]- Prepare fresh PTZ solution for each experiment, as it can degrade over time.[18]
All animals, including those treated with a positive control, show seizures - Ineffective dose of the positive control.- Timing of administration is incorrect.- The seizure stimulus (MES or PTZ dose) is too high.- Verify the dose and administration route of the positive control (e.g., Phenytoin for MES, Diazepam for PTZ).[6][19]- Administer the positive control at its known time to peak effect before inducing seizures.- Re-evaluate and standardize the MES current or PTZ dose.
Test compound appears toxic at effective doses - The compound may have a narrow therapeutic window.- The vehicle itself may be contributing to toxicity.- Conduct a separate toxicity study to determine the maximum tolerated dose (MTD).- Perform a vehicle toxicity study to rule out effects from the vehicle.[1][4]- Consider alternative routes of administration that may reduce peak plasma concentrations.
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
Problem Possible Cause(s) Troubleshooting Steps
High background electrical noise - Improper grounding of equipment.- Interference from other electrical devices.- Issues with the pipette holder or perfusion system.- Ensure all equipment is connected to a single, common ground to avoid ground loops.[6][20][21]- Turn off unnecessary electrical equipment in the vicinity (e.g., centrifuges, lights, mobile phones).[6][21]- Clean the pipette holder and check for salt buildup. Ensure the perfusion system is properly grounded and not introducing noise.[20]
Difficulty achieving a Giga-ohm (GΩ) seal - Dirty or improperly polished pipette tip.- Unhealthy or dead cells.- Vibrations in the setup.- Use fresh, clean pipettes for each attempt. Ensure the internal solution is filtered.[8]- Use healthy, well-adhered cells. Check the cell culture conditions.- Ensure the anti-vibration table is floating correctly and there are no sources of mechanical vibration.
Losing the patch shortly after breaking in - The cell is unhealthy.- Excessive suction was used to rupture the membrane.- The pipette resistance is too low.- Select healthy-looking cells for patching.- Apply brief, gentle suction to establish the whole-cell configuration.[5]- Use pipettes with a slightly higher resistance (e.g., 5-7 MΩ).[8]
No drug effect observed - Incorrect drug concentration.- Drug degradation.- The target ion channel is not expressed in the cell type being used.- Verify the dilution calculations and ensure the final concentration is correct.- Prepare fresh drug solutions for each experiment.- Confirm the expression of the target channel (e.g., specific sodium channel subunits) in your cell line or primary neuron culture.

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of this compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[22]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[22]

  • Saline solution (0.9%)

  • This compound and vehicle

Procedure:

  • Animal Preparation: Acclimatize male mice (e.g., CF-1 strain) or rats to the laboratory for at least 3-4 days.[3]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally). The time between administration and the MES test should be based on the time to peak effect of the drug, which may need to be determined in a preliminary pharmacokinetic study.

  • Anesthesia: Apply a drop of topical anesthetic to the eyes of the restrained animal.[22]

  • Electrode Placement: Place the corneal electrodes on the eyes, ensuring good contact with a drop of saline.[22]

  • Stimulation: Deliver an alternating current electrical stimulus. Common parameters are 50 mA at 60 Hz for 0.2 seconds for mice, and 150 mA at 60 Hz for 0.2 seconds for rats.[1][22]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is characterized by a rigid extension of the hindlimbs.[1]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase is absent.[1]

  • Data Analysis: Calculate the percentage of animals protected in the drug-treated groups compared to the vehicle control group. The median effective dose (ED50) can be determined using probit analysis.[1]

Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To evaluate the efficacy of this compound against clonic seizures, which can model myoclonic and absence seizures.[6]

Materials:

  • Pentylenetetrazole (PTZ)

  • Saline solution (0.9%)

  • This compound and vehicle

  • Observation chambers

Procedure:

  • Animal Preparation: Acclimatize male mice to the laboratory environment.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before PTZ injection.

  • PTZ Induction: Administer a subcutaneous injection of PTZ. A common dose for mice is 85 mg/kg.[17]

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for 30 minutes.[17]

  • Data Recording: Record the latency to the first clonic seizure and the seizure severity using a standardized scale, such as the Racine scale.[2][9][11][23][24]

  • Endpoint: The primary endpoint can be the absence of clonic seizures or a significant delay in seizure onset compared to the control group.

  • Data Analysis: Compare the seizure latency and severity scores between the drug-treated and vehicle control groups.

Whole-Cell Patch-Clamp Recording

Objective: To investigate the effects of this compound on neuronal excitability and specific ion channel currents (e.g., voltage-gated sodium channels).

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pulling pipettes

  • Pipette puller

  • Artificial cerebrospinal fluid (aCSF) and internal pipette solution

  • This compound stock solution

Procedure:

  • Preparation: Plate neurons on coverslips a few days prior to recording.[4] Prepare fresh aCSF and internal solutions and filter them.[8]

  • Pipette Pulling: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[4]

  • Cell Mounting: Place a coverslip with cultured neurons into the recording chamber and perfuse with aCSF.[4]

  • Pipette Filling and Placement: Fill a pipette with the internal solution and mount it on the headstage.[4] Under visual guidance, lower the pipette towards a healthy-looking neuron.

  • Seal Formation: Apply light positive pressure to the pipette as it approaches the cell to keep the tip clean.[25] Once touching the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[25]

  • Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[5]

  • Baseline Recording: In voltage-clamp mode, record baseline currents (e.g., sodium currents evoked by a voltage step protocol). In current-clamp mode, record the resting membrane potential and firing properties in response to current injections.[4]

  • Drug Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound.

  • Recording Drug Effect: After a few minutes of drug application, repeat the voltage-clamp or current-clamp protocols to record the effects of this compound.

  • Data Analysis: Analyze changes in current amplitude, kinetics, or neuronal firing properties in the presence of the drug compared to baseline.

Data Presentation

The following tables are templates for organizing and presenting quantitative data from your experiments.

Table 1: Dose-Response of this compound in the MES Test

Dose (mg/kg)NNumber Protected% Protection
Vehicle10
Dose 110
Dose 210
Dose 310
Positive Control10

Table 2: Effect of this compound on PTZ-Induced Seizures

TreatmentNLatency to First Seizure (s)Mean Seizure Score (Racine Scale)
Vehicle10
This compound (Dose 1)10
This compound (Dose 2)10
Positive Control10

Table 3: Baseline and Post-Cyheptamide Electrophysiological Properties

ParameterBaseline (Mean ± SEM)This compound (Concentration) (Mean ± SEM)% Change
Resting Membrane Potential (mV)
Input Resistance (MΩ)
Action Potential Threshold (mV)
Peak Sodium Current (pA)

Visualizations

G cluster_0 In Vivo Anticonvulsant Screening Workflow start Animal Acclimation drug_admin Drug/Vehicle Administration start->drug_admin seizure_induction Seizure Induction (MES or PTZ) drug_admin->seizure_induction observation Behavioral Observation (e.g., Racine Scale) seizure_induction->observation data_analysis Data Analysis (ED50, Seizure Latency/Severity) observation->data_analysis end Conclusion data_analysis->end

Workflow for in vivo anticonvulsant screening.

G cluster_1 Hypothetical Signaling Pathway of this compound This compound This compound na_channel Voltage-Gated Sodium Channel This compound->na_channel stabilization Stabilization of Inactive State na_channel->stabilization na_influx Reduced Sodium Influx stabilization->na_influx ap_firing Decreased Repetitive Action Potential Firing na_influx->ap_firing anticonvulsant Anticonvulsant Effect ap_firing->anticonvulsant

Hypothesized mechanism of this compound action.

G cluster_2 Troubleshooting Logic for High Noise in Electrophysiology start High Background Noise Detected check_ground Check Grounding (Single Point Ground) start->check_ground isolate_equipment Isolate Equipment (Turn off non-essentials) check_ground->isolate_equipment [Grounding OK] resolved Noise Resolved check_ground->resolved [Grounding Issue Fixed] check_holder Clean/Inspect Pipette Holder isolate_equipment->check_holder [Noise Persists] isolate_equipment->resolved [Equipment was the source] check_perfusion Check Perfusion System (Grounding, Bubbles) check_holder->check_perfusion [Noise Persists] check_holder->resolved [Holder was the issue] check_perfusion->resolved [Perfusion was the issue]

Logical flow for troubleshooting e-phys noise.

References

Technical Support Center: Cyheptamide Dosage Adjustment for Reduced Animal Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. Cyheptamide is an investigational compound, and all experimental work should be conducted in accordance with institutional and national guidelines for animal welfare and safety. The information provided here is based on general toxicological principles, as detailed public information on the specific toxicity of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound in animals?

A: Publicly available information on the specific toxicity of this compound is scarce. It has been described as having moderate acute toxicity, with lethal dose values varying between species[1]. Due to the limited data, researchers should proceed with caution and conduct thorough dose-ranging studies.

Q2: What are the general signs of toxicity to monitor for in animals treated with this compound?

A: While specific signs for this compound are not well-documented, general signs of toxicity in laboratory animals can include, but are not limited to:

  • Behavioral Changes: Lethargy, hyperactivity, ataxia (loss of coordination), tremors, or seizures.

  • Physical Changes: Changes in body weight (a reduction of more than 10% is a common sign of evident toxicity), food and water consumption, ruffled fur, changes in posture, and altered breathing patterns[2].

  • Gastrointestinal Effects: Diarrhea, vomiting (in species that can), or changes in fecal output.

  • Organ-Specific Signs: Depending on the target organ, signs could include jaundice (liver), edema or changes in urine output (kidney)[1][3].

Q3: How can I determine a safe starting dose for my animal experiments with this compound?

A: When specific toxicity data like a No-Observed-Adverse-Effect-Level (NOAEL) is unavailable, a conservative approach is necessary.

  • Literature Review: Conduct an exhaustive search for any preclinical studies, even if they are not primarily focused on toxicology.

  • Dose Range-Finding Study: Start with a dose-range finding study using a small number of animals. Begin with very low doses and escalate gradually, closely monitoring for any signs of toxicity[2].

  • In Vitro Cytotoxicity: If possible, initial in vitro cytotoxicity assays on relevant cell lines can provide a preliminary indication of the compound's potency and help in estimating a starting dose range for in vivo studies.

Troubleshooting Guides

Issue 1: Unexpected animal mortality or severe toxicity at calculated "safe" doses.

  • Problem: The calculated starting dose, based on limited available data, is proving to be too toxic.

  • Troubleshooting Steps:

    • Immediate Dose Reduction: Immediately cease administration at the current dose and reduce it by a significant margin (e.g., 50-75%) for the next cohort of animals.

    • Staggered Dosing: Introduce a staggered dosing schedule where a single animal is dosed and observed for a set period before dosing the rest of the group.

    • Refine the Dosing Regimen: Consider if the frequency of administration can be reduced or if the route of administration is contributing to acute toxicity. For example, intravenous administration leads to the most rapid absorption and potential for acute effects[4].

    • Vehicle and Formulation Check: Ensure the vehicle used to dissolve or suspend this compound is non-toxic and that the formulation is stable and homogenous.

Issue 2: Sub-chronic or chronic studies show progressive weight loss or other signs of cumulative toxicity.

  • Problem: Animals appear to tolerate initial doses, but show signs of toxicity over time.

  • Troubleshooting Steps:

    • Implement a Monitoring Plan: Institute regular (e.g., weekly) body weight and food/water intake measurements.

    • Interim Blood/Urine Analysis: If feasible within the study protocol, conduct interim blood or urine analysis to monitor for biomarkers of liver or kidney damage.

    • Dose Holiday: Consider introducing a "dose holiday" (a period without treatment) to allow for animal recovery if signs of toxicity are observed.

    • Re-evaluate the Dose: The dose may be at a level that causes cumulative organ damage. A lower dose level should be considered for subsequent long-term studies.

Data Presentation

As specific quantitative toxicity data for this compound (e.g., LD50, NOAEL) are not publicly available, a generic table for recording observations from a dose-ranging study is provided below. Researchers should populate this table with their own experimental data.

Table 1: Example Data Collection Table for a Dose-Range Finding Study of this compound

Dose Group (mg/kg)Animal IDBody Weight Change (%)Clinical Signs of Toxicity ObservedNotes (e.g., Onset, Duration of Signs)
Vehicle Control
Low Dose
Mid Dose
High Dose

Experimental Protocols

Protocol 1: Acute Dose-Range Finding Study

  • Objective: To determine the maximum tolerated dose (MTD) and identify acute signs of toxicity of this compound.

  • Animals: Use a small number of a single rodent species (e.g., 3-5 mice or rats per group) of a single sex.

  • Dose Selection: Based on any available data, select a minimum of 3-4 dose levels with logarithmic spacing (e.g., 10, 30, 100 mg/kg) plus a vehicle control group.

  • Administration: Administer a single dose via the intended experimental route.

  • Observation: Continuously monitor animals for the first few hours post-dosing and then at regular intervals for up to 14 days. Record all clinical signs of toxicity, body weight changes, and any mortalities.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10% reduction in body weight.

Mandatory Visualizations

Due to the lack of specific information on this compound's mechanism of action and signaling pathways, a generalized workflow for dose adjustment based on observed toxicity is provided.

DoseAdjustmentWorkflow Start Start: Define Initial Dose Range DoseFinding Conduct Acute Dose-Range Finding Study Start->DoseFinding Observe Observe for Signs of Toxicity (e.g., weight loss, behavioral changes) DoseFinding->Observe ToxicityCheck Toxicity Observed? Observe->ToxicityCheck ReduceDose Reduce Dose and/or Refine Dosing Regimen ToxicityCheck->ReduceDose Yes Proceed Proceed with Lower Dose for Efficacy/Longer-Term Studies ToxicityCheck->Proceed No ReduceDose->DoseFinding Re-evaluate End End: MTD/Safe Dose Range Identified Proceed->End

Caption: Workflow for adjusting dosage based on toxicity.

LogicalTroubleshooting Issue Issue: Unexpected Animal Toxicity CheckDose Verify Dose Calculation and Formulation Issue->CheckDose CheckRoute Evaluate Route and Frequency of Administration Issue->CheckRoute CheckHealth Assess Animal Health Status Prior to Dosing Issue->CheckHealth ActionDose Action: Reduce Dose CheckDose->ActionDose ActionRoute Action: Modify Dosing Schedule or Change Route CheckRoute->ActionRoute ActionHealth Action: Ensure Healthy Animals are Used CheckHealth->ActionHealth

Caption: Troubleshooting logic for unexpected toxicity.

References

Troubleshooting inconsistent results in Cyheptamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identity: Initial searches for "Cyheptamide" identify it as an anticonvulsant developed in the 1960s with limited recent scientific literature. Given the similarity in name and the request to troubleshoot "inconsistent results"—a common issue with multi-target drugs—this guide will focus on Cyproheptadine . Cyproheptadine is a widely researched and utilized compound known for its complex pharmacology, which can often lead to experimental variability. It is plausible that "this compound" may have been a typographical error for Cyproheptadine.

This guide provides troubleshooting advice and detailed protocols for researchers using Cyproheptadine.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to inconsistent results in experiments involving Cyproheptadine.

Question 1: Why am I seeing variable or no effect of Cyproheptadine in my cell culture experiments?

Answer: Inconsistent effects in cell culture can stem from several factors related to the compound itself, the protocol, or the cells.

  • Compound Solubility and Stability: Cyproheptadine hydrochloride is sparingly soluble in aqueous buffers.[1] Improper dissolution can lead to a lower effective concentration. Aqueous solutions are not recommended for storage for more than one day.[1]

    • Troubleshooting: Always prepare fresh solutions. For maximum solubility in aqueous buffers, first dissolve Cyproheptadine HCl in an organic solvent like DMSO or ethanol (solubility approx. 30 mg/mL) and then dilute it to the final concentration in your culture medium.[1] Be aware that high concentrations of organic solvents can be toxic to cells.

  • Receptor Expression: The primary targets of Cyproheptadine are Histamine H1, Serotonin 5-HT2, and muscarinic acetylcholine receptors.[1][2] The expression levels of these receptors can vary dramatically between different cell lines and even with passage number. If your cells do not express the target receptor, you will not see a direct effect.

    • Troubleshooting: Confirm the expression of target receptors (e.g., HTR2A, HRH1) in your cell line using qPCR, Western blot, or immunofluorescence before starting your experiment.

  • Off-Target Effects: Cyproheptadine has a broad receptor binding profile and can have off-target effects, including inhibition of the lysine methyltransferase SET7/9 and impacting chromatin remodeling genes.[1][3] These effects can confound results, especially at higher concentrations.

    • Troubleshooting: Use the lowest effective concentration possible, as determined by a dose-response curve. Include appropriate controls to distinguish between on-target and off-target effects.

  • Cell Culture Conditions: Factors like serum concentration, cell density, and passage number can alter cellular signaling and receptor expression, thereby influencing the response to Cyproheptadine.

    • Troubleshooting: Maintain consistent cell culture practices. Starve cells in serum-free or low-serum medium before treatment, as described in many protocols, to reduce background signaling.[4]

Question 2: My in vivo results with Cyproheptadine are not reproducible. What are the common causes?

Answer: In vivo experiments introduce higher levels of complexity. In addition to the points above, consider the following:

  • Pharmacokinetics and Metabolism: Cyproheptadine is rapidly absorbed and extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6.[5][6] The bioavailability and half-life can vary between species and even between individual animals.

    • Troubleshooting: Ensure your dosing regimen is appropriate for the animal model. For mice, bioavailability after intramuscular injection is around 81.1%.[7] Be aware that elimination is reduced in cases of renal insufficiency.[6]

  • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) will significantly impact the absorption and peak plasma concentration of the drug.

    • Troubleshooting: Maintain a consistent administration route. For oral administration, be mindful that food can slightly delay absorption.[5]

  • Animal-Specific Factors: Age, sex, and underlying health status of the animals can influence drug metabolism and response. Geriatric subjects may show reduced clearance and increased sensitivity.[8]

    • Troubleshooting: Use age- and sex-matched animals for your experimental and control groups. Monitor animals for side effects such as sedation, which is the most common, or rare hepatotoxicity.[9][10]

Question 3: How should I prepare and store Cyproheptadine for my experiments?

Answer: Proper handling is critical for reproducible results.

  • Stock Solutions: Cyproheptadine hydrochloride is soluble in organic solvents like DMSO and ethanol to approximately 30 mg/mL.[1] It is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1]

  • Working Solutions: For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of organic solvent before diluting with your aqueous buffer (e.g., PBS or cell culture medium). Aqueous solutions should be prepared fresh and not stored for more than one day.[1] An oral liquid formulation at pH 3.7 has been shown to be stable for at least 180 days at room temperature when stored in amber bottles.[11]

Section 2: Data & Protocols

Quantitative Data Summary

For researchers designing experiments, understanding the binding affinity and solubility of Cyproheptadine is crucial.

Table 1: Receptor Binding Affinity of Cyproheptadine

Receptor Target Kᵢ (nM) Species/Tissue Reference
Histamine H1 0.38 - [1]
Serotonin 5-HT2 0.83 - [1]
Serotonin 5-HT2A ~1.6 (pKi 8.80) Rat Cerebral Cortex [12]
Serotonin 5-HT2B ~0.7 (pA2 9.14) Rat Stomach Fundus [12]
Serotonin 5-HT2C ~2.0 (pKi 8.71) Pig Choroid Plexus [12]
Muscarinic (M1, M2, M3) 1.26 - [1]
Dopamine D1 79 Human [13]
Dopamine D2 190 Human [13]

| Adrenergic α2B | 17 | Human |[13] |

Table 2: Solubility and Storage of Cyproheptadine Hydrochloride

Solvent Solubility Storage Conditions Reference
DMSO ~30 mg/mL Stock at -20°C [1]
Ethanol ~30 mg/mL Stock at -20°C [1]
Aqueous Buffer (e.g., PBS) Sparingly soluble Prepare fresh daily [1]
1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mL Prepare fresh daily [1]

| Crystalline Solid | - | -20°C (≥4 years stability) |[1] |

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT/WST-8)

This protocol is adapted from a study on hepatocellular carcinoma cells.[4]

  • Cell Seeding: Seed cells (e.g., HepG2, Huh-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and culture for 24 hours.

  • Starvation (Optional but Recommended): To synchronize cells and reduce background signaling, replace the growth medium with serum-free medium and incubate for an additional 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of Cyproheptadine HCl in DMSO.[4] Serially dilute this stock in the appropriate cell culture medium to achieve final desired concentrations (e.g., 20 µM to 120 µM). Ensure the final DMSO concentration is consistent across all wells (typically <0.1%) and include a vehicle control (DMSO only).

  • Treatment: Remove the starvation medium and add 100 µL of the medium containing the various concentrations of Cyproheptadine. Incubate for the desired time period (e.g., 24 or 48 hours).

  • Viability Assessment: Add 10 µL of WST-8 reagent (e.g., Cell Counting Kit-8) to each well. Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from a study on hepatocellular carcinoma cells.[4]

  • Cell Seeding and Treatment: Seed cells (e.g., HepG2) in 6-well plates at 2 x 10⁵ cells per well. After 24 hours, starve the cells in serum-free medium for 24 hours. Treat with the desired concentrations of Cyproheptadine (e.g., 30-40 µM) for 48 hours.

  • Cell Harvest: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Section 3: Visualizations

Signaling Pathways and Workflows

The diagrams below illustrate key concepts relevant to Cyproheptadine experiments.

G cluster_cypro cluster_downstream Downstream Signaling r_5ht2a 5-HT2A Receptor gq Gq/11 r_5ht2a->gq r_h1 H1 Receptor r_h1->gq r_m Muscarinic Receptor Cypro Cyproheptadine Cypro->r_5ht2a Antagonist Cypro->r_h1 Antagonist Cypro->r_m Antagonist plc PLC gq->plc ip3_dag IP3 / DAG plc->ip3_dag ca_pkc Ca²⁺ / PKC ip3_dag->ca_pkc response Cellular Response (e.g., Proliferation, Contraction) ca_pkc->response

Caption: Cyproheptadine's primary mechanism of action.

G start Inconsistent Results Observed q1 Is the compound preparation correct? start->q1 sol Action: Review solubility data. Dissolve in organic solvent first. Prepare fresh solutions daily. q1->sol No q2 Is the cell line appropriate? q1->q2 Yes a1_yes Yes a1_no No sol->q2 rec Action: Verify target receptor expression (e.g., HTR2A, HRH1) via qPCR or Western Blot. q2->rec No q3 Are experimental conditions consistent? q2->q3 Yes a2_yes Yes a2_no No rec->q3 cond Action: Standardize cell passage, density, and serum conditions. Use vehicle controls. q3->cond No end Consider off-target effects or tachyphylaxis. q3->end Yes a3_yes Yes a3_no No cond->end

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Enhancing the Stability of Cyheptamide in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyheptamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in various experimental buffers. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a chemical compound with the molecular formula C₁₆H₁₅NO and a molecular weight of approximately 237.30 g/mol .[1] It belongs to the class of amides and is a solid powder in its pure form.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into your experimental aqueous buffers.

Q3: What are the general recommendations for storing this compound?

For long-term storage, it is recommended to store this compound as a solid in a cool, dry, and well-ventilated area, in a tightly closed container.[3] Some sources suggest it may be moisture-sensitive.[4] Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.

Q4: What are the potential degradation pathways for this compound in aqueous buffers?

As an amide, this compound is susceptible to hydrolysis, which is a common degradation pathway for this functional group.[5] Hydrolysis can be catalyzed by acidic or basic conditions, leading to the cleavage of the amide bond. The rate of hydrolysis is generally dependent on pH and temperature.[6] Other potential degradation pathways, although less common for this structure, could include oxidation or photodegradation.

Q5: At what pH range is this compound expected to be most stable?

Troubleshooting Guide

This guide will help you address common issues related to this compound stability in your experiments.

Issue 1: Precipitation or cloudiness observed upon dilution of DMSO stock into aqueous buffer.

  • Possible Cause A: Low Aqueous Solubility. this compound may have limited solubility in your aqueous buffer, causing it to precipitate out of solution when the concentration of the organic co-solvent (DMSO) is reduced.

  • Possible Cause B: Buffer Composition. Components of your buffer system could be interacting with this compound, reducing its solubility.

  • Troubleshooting Workflow:

    G A Precipitation Observed B Decrease final this compound concentration A->B C Increase percentage of co-solvent (e.g., DMSO) A->C D Test solubility in simpler buffers (e.g., PBS, Tris) A->D F Still Precipitates? B->F C->F D->F E Consider use of solubilizing agents (e.g., cyclodextrins) H Consult literature for formulation strategies E->H F->E Yes G Issue Resolved F->G No

    Caption: Troubleshooting precipitation issues.

Issue 2: Loss of biological activity or inconsistent results over time.

  • Possible Cause A: Chemical Degradation. this compound may be degrading in your experimental buffer due to hydrolysis or other chemical reactions.

  • Possible Cause B: Adsorption to Surfaces. The compound may be adsorbing to the surfaces of your experimental vessels (e.g., plastic plates, tubes).

  • Troubleshooting Workflow:

    G A Loss of Activity / Inconsistent Results B Perform a stability study (see Protocol 1) A->B C Prepare fresh solutions before each experiment A->C E Use low-adsorption labware A->E F Significant Degradation? B->F G Activity Stabilized? C->G D Test different buffer compositions and pH I Optimize buffer conditions based on stability data D->I E->G F->D Yes F->G No H Issue Resolved G->H Yes G->I No I->H

    Caption: Investigating loss of compound activity.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Experimental Buffer using HPLC

This protocol provides a framework for conducting a forced degradation study to determine the stability of this compound under your specific experimental conditions.[8][9]

Objective: To quantify the degradation of this compound over time in a selected buffer at a specific temperature.

Materials:

  • This compound solid

  • 100% DMSO

  • Your experimental buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Autosampler vials

  • Microcentrifuge tubes

  • Incubator or water bath

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare the working solution: Dilute the this compound stock solution into your pre-warmed experimental buffer to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.5%) to minimize its effect on the experiment and solubility.

  • Timepoint 0: Immediately after preparing the working solution, take an aliquot (e.g., 100 µL), and quench the degradation by adding an equal volume of cold acetonitrile. This will be your t=0 sample. Store at 4°C until analysis.

  • Incubation: Place the remaining working solution in a sealed container and incubate at your desired experimental temperature (e.g., 37°C).

  • Collect Timepoints: At various time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution and quench them with cold acetonitrile as in step 3.

  • HPLC Analysis:

    • Set up an HPLC method to separate this compound from its potential degradation products. A C18 column is a good starting point.

    • Example HPLC Conditions (to be optimized):

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over 15-20 minutes to elute this compound and any more hydrophobic degradants.

      • Flow Rate: 1 mL/min

      • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with a common wavelength for aromatic compounds like 254 nm.

    • Inject all your timepoint samples.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the t=0 sample.

    • Integrate the peak area of the this compound peak for each timepoint.

    • Calculate the percentage of this compound remaining at each timepoint relative to the t=0 sample.

    • Plot the percentage of this compound remaining versus time.

Experimental Workflow for Stability Assessment:

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare 10 mM this compound stock in DMSO B Dilute stock into experimental buffer A->B C Collect t=0 sample & quench with ACN B->C D Incubate at desired temperature C->D E Collect samples at various timepoints & quench D->E F Analyze all samples by HPLC E->F G Integrate this compound peak area F->G H Calculate % remaining vs. t=0 G->H I Plot stability curve H->I

Caption: Workflow for assessing this compound stability.

Data Presentation

Table 1: Example Data Table for this compound Stability Study in PBS at 37°C

Time (hours)Peak Area of this compound (arbitrary units)% this compound Remaining
01,500,000100%
11,450,00096.7%
21,380,00092.0%
41,250,00083.3%
81,050,00070.0%
24600,00040.0%
48250,00016.7%

Note: This is example data and does not represent actual experimental results for this compound.

By following these guidelines and protocols, researchers can better understand and control the stability of this compound in their experimental setups, leading to more reliable and reproducible results.

References

Validation & Comparative

A Comparative Analysis of Cyheptamide and Phenytoin Efficacy in a Preclinical Epilepsy Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticonvulsant efficacy of cyheptamide, an investigational compound, and phenytoin, a widely established anti-epileptic drug. The comparison is based on available preclinical data from a key head-to-head study in a murine maximal electroshock seizure (MES) model, a standard for evaluating potential treatments for generalized tonic-clonic seizures.

Executive Summary

Direct comparative studies indicate that while this compound is less potent than phenytoin when administered intraperitoneally in the maximal electroshock seizure (MES) model, this potency difference is substantially reduced when comparing their concentrations in the blood and brain.[1] This suggests that pharmacokinetic factors may play a significant role in the observed efficacy of this compound. The structural similarities between the two molecules point towards a potentially shared mechanism of action, primarily the blockade of voltage-gated sodium channels.

Quantitative Efficacy Comparison

A pivotal study by Jones et al. (1981) compared the anticonvulsant potencies of this compound and phenytoin in the MES test in mice. While the precise ED50 values from this study are not publicly available, the authors concluded that this compound was less potent than phenytoin based on the administered intraperitoneal dose.[1] However, the study also found that the difference in potency was much less pronounced when comparing the concentrations of the drugs in the blood and brain required to exert their anticonvulsant effects.[1]

To provide a quantitative context, the table below includes a typical ED50 value for phenytoin in the murine MES model from other studies. A corresponding value for this compound from a direct comparative study is not available.

CompoundAnimal ModelTestRoute of AdministrationTypical ED50 (mg/kg)Potency Comparison (Jones et al., 1981)
PhenytoinMouseMaximal Electroshock (MES)Intraperitoneal (i.p.)~9.81More potent than this compound by dosage
This compoundMouseMaximal Electroshock (MES)Intraperitoneal (i.p.)Not AvailableLess potent than phenytoin by dosage

Experimental Protocols

The following section details the methodology for the Maximal Electroshock Seizure (MES) test, the primary model used for the comparison of this compound and phenytoin.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs that are effective against generalized tonic-clonic seizures. The procedure involves inducing a seizure through electrical stimulation and observing the protective effect of the test compound.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Apparatus:

  • An electroconvulsive shock apparatus.

  • Corneal or ear-clip electrodes.

Procedure:

  • Animal Preparation: Adult male mice are typically used. The test compound (this compound or phenytoin) or vehicle is administered intraperitoneally at various doses.

  • Acclimatization: A predetermined period is allowed for drug absorption and distribution before the electrical stimulation.

  • Stimulation: A supramaximal electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.

G cluster_protocol Experimental Workflow: Maximal Electroshock Seizure (MES) Test animal_prep Animal Preparation (Dosing with this compound, Phenytoin, or Vehicle) acclimatization Acclimatization Period animal_prep->acclimatization stimulation Electrical Stimulation (via Corneal/Ear-clip Electrodes) acclimatization->stimulation observation Observation of Seizure Endpoint (Tonic Hindlimb Extension) stimulation->observation data_analysis Data Analysis (Calculation of ED50) observation->data_analysis

Experimental workflow for the Maximal Electroshock Seizure (MES) test.

Mechanism of Action

Phenytoin

Phenytoin's primary mechanism of action is the blockade of voltage-gated sodium channels.[2] It stabilizes the inactive state of these channels, which slows the rate of their recovery and thereby limits the repetitive firing of action potentials that is characteristic of seizures. This action is use-dependent, meaning it is more pronounced in rapidly firing neurons, such as those involved in a seizure focus.

This compound

The exact mechanism of action for this compound's anticonvulsant properties has not been fully elucidated. However, it shares significant structural features with both phenytoin and carbamazepine, another sodium channel-blocking antiepileptic drug.[1][3] This structural similarity strongly suggests that this compound may also exert its effects by modulating voltage-gated sodium channels.

G cluster_phenytoin Phenytoin Mechanism of Action cluster_this compound Postulated this compound Mechanism of Action phenytoin Phenytoin na_channel Voltage-Gated Sodium Channel (Inactive State) phenytoin->na_channel Binds to stabilization Stabilization of Inactive State na_channel->stabilization Leads to reduced_firing Reduced Repetitive Neuronal Firing stabilization->reduced_firing Results in anticonvulsant_effect_p Anticonvulsant Effect reduced_firing->anticonvulsant_effect_p This compound This compound structural_similarity Structural Similarity to Phenytoin This compound->structural_similarity postulated_target Postulated Target: Voltage-Gated Sodium Channel structural_similarity->postulated_target Suggests anticonvulsant_effect_c Anticonvulsant Effect postulated_target->anticonvulsant_effect_c Leads to

Signaling pathways for Phenytoin and postulated pathway for this compound.

Conclusion

The available preclinical data from the maximal electroshock seizure model indicates that phenytoin is a more potent anticonvulsant than this compound on a per-dose basis. However, the narrowing of this potency gap when considering blood and brain concentrations suggests that this compound's anticonvulsant activity is significant once it reaches its site of action. The structural resemblance to phenytoin provides a strong rationale for a similar mechanism of action involving the modulation of voltage-gated sodium channels. Further studies elucidating the pharmacokinetic profile and confirming the precise molecular mechanism of this compound are warranted to fully understand its potential as an anti-epileptic agent.

References

A Comparative Analysis of Cyheptamide and Second-Generation Anticonvulsants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the investigational anticonvulsant Cyheptamide and a selection of established second-generation anticonvulsants, including Lamotrigine, Levetiracetam, Topiramate, and Oxcarbazepine. The comparison focuses on preclinical efficacy, mechanisms of action, and known pharmacokinetic and safety profiles, supported by experimental data and detailed methodologies for a scientific audience.

Introduction and Overview

This compound is an investigational drug developed in the 1960s and evaluated for its anticonvulsant properties.[1] Structurally related to first-generation drugs like carbamazepine, it represents an earlier approach to anticonvulsant development. In contrast, second-generation anticonvulsants, introduced starting in the 1990s, were developed to offer improved tolerability and safety profiles, often with novel mechanisms of action.[2] This guide objectively compares the preclinical performance of this compound with these newer agents, providing available experimental data to inform future research and drug development.

Mechanisms of Action

The anticonvulsant effects of these compounds are mediated through distinct molecular mechanisms, which dictate their spectrum of activity and side-effect profiles.

This compound and Voltage-Gated Sodium Channel Blockade

The precise mechanism of this compound has not been fully elucidated, but its structural similarity to carbamazepine and phenytoin suggests a primary action on voltage-gated sodium channels. Like other drugs in this class, it likely stabilizes the inactive state of these channels, thereby limiting the sustained, high-frequency repetitive firing of neurons that is characteristic of seizures. Many second-generation agents, including Lamotrigine and Oxcarbazepine, share this primary mechanism.

Sodium_Channel_Blockade cluster_membrane Neuronal Membrane Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State (Blocked) Open->Inactive Time-dependent Inactivation Inactive->Resting Repolarization (Recovery) Stabilization Stabilizes Inactive State, Slows Recovery to Resting State Drug This compound Lamotrigine Oxcarbazepine Drug->Inactive SV2A_Modulation cluster_presynaptic Presynaptic Terminal Vesicle Synaptic Vesicle Release Neurotransmitter Release Vesicle->Release Exocytosis SV2A SV2A SV2A->Release NT Levetiracetam Levetiracetam Levetiracetam->SV2A Binds Modulation Modulates SV2A function, reduces vesicle release during hypersynchronization Topiramate_Mechanism cluster_targets Multiple Neuronal Targets Topiramate Topiramate Na_Channel Voltage-Gated Na+ Channel Topiramate->Na_Channel GABA_A GABA-A Receptor Topiramate->GABA_A AMPA_Kainate AMPA/Kainate Receptor Topiramate->AMPA_Kainate Action1 Blocks (Reduces Excitation) Action2 Enhances (Increases Inhibition) Action3 Antagonizes (Reduces Excitation) MES_Workflow start Start: Acclimated Mice drug_admin 1. Administer Test Compound or Vehicle (i.p. or p.o.) start->drug_admin wait 2. Wait for Time to Peak Effect (e.g., 30-60 min) drug_admin->wait anesthetize 3. Apply Topical Anesthetic & Saline to Corneas wait->anesthetize stimulate 4. Apply Corneal Electrodes & Deliver Electrical Stimulus (50mA, 60Hz, 0.2s) anesthetize->stimulate observe 5. Observe Seizure Response stimulate->observe protected Protected (No Tonic Hindlimb Extension) observe->protected Yes unprotected Unprotected (Tonic Hindlimb Extension) observe->unprotected No calculate 6. Calculate ED50 Value (Probit Analysis) protected->calculate unprotected->calculate

References

Unveiling the Enigmatic Mechanism of Cyheptamide in Neuronal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyheptamide, an anticonvulsant agent developed in the 1960s, has long been a subject of interest due to its therapeutic potential in managing seizures. However, the precise molecular mechanisms underlying its action in neuronal cells have remained largely inferred rather than directly elucidated. This guide provides a comprehensive validation of the proposed mechanism of action of this compound by drawing objective comparisons with its structurally similar and well-characterized alternatives, Carbamazepine and Phenytoin. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with a thorough understanding of this compound's likely operational pathways within the central nervous system.

Comparative Analysis of Anticonvulsant Mechanisms

The primary hypothesis for this compound's mechanism of action stems from its striking structural resemblance to established anticonvulsants, Carbamazepine and Phenytoin.[1] This structural analogy suggests that this compound likely shares a common therapeutic target: the voltage-gated sodium channels (VGSCs) in neuronal membranes.

Primary Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[2] Many anticonvulsant drugs exert their effects by modulating the activity of these channels, thereby reducing neuronal hyperexcitability. The prevailing theory is that these drugs, including likely this compound, stabilize the inactivated state of VGSCs, making neurons less likely to fire at high frequencies.

Table 1: Comparative Effects on Voltage-Gated Sodium Channel Properties

ParameterCarbamazepinePhenytoinInferred Effect of this compound
Tonic Block Minimal effect at therapeutic concentrationsInduces tonic block, particularly at depolarized potentials[3]Likely induces some degree of tonic block
Use-Dependent Block Potent use-dependent block of Na+ currents[4]Strong use-dependent block, preferential binding to the inactivated state[5][6][7]Expected to exhibit significant use-dependent block
Effect on Inactivation Shifts the steady-state inactivation curve to more hyperpolarized potentials[4][8]Stabilizes the slow inactivated state of the channel[6]Likely shifts inactivation kinetics, promoting the inactivated state
Effect on Recovery Slows the recovery from inactivation[8]Prolongs the time constant of recovery from use-dependent block[3]Expected to slow the recovery from inactivation
Secondary Target: GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.[9] Enhancement of GABAergic inhibition is another common mechanism of action for anticonvulsant drugs. While the primary mechanism of Carbamazepine and Phenytoin is modulation of VGSCs, some effects on GABAergic systems have been reported, although they are generally considered secondary. Given the structural similarities, it is plausible that this compound could also exert some influence on GABA receptors, though this is likely not its primary mode of action.

Table 2: Comparative Effects on GABAergic Neurotransmission

ParameterCarbamazepinePhenytoinInferred Effect of this compound
GABA-A Receptor Modulation Limited direct effect on GABA-A receptorsCan enhance GABA-A receptor-mediated currents at high concentrationsPotential for weak modulatory effects at high concentrations
GABA Release/Metabolism May increase GABA levels in specific brain regionsNo significant direct effect on GABA metabolismUnlikely to have a primary role in altering GABA metabolism

Experimental Protocols

To validate the proposed mechanism of action for this compound, researchers can employ established electrophysiological techniques. The following are detailed methodologies for key experiments, based on protocols used for its structural analogs.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

This technique allows for the direct measurement of ionic currents across the neuronal membrane, providing precise information on how a compound affects channel function.

Objective: To determine the effect of this compound on the biophysical properties of voltage-gated sodium channels in cultured neurons (e.g., primary hippocampal or cortical neurons).

Materials:

  • Cultured neurons on glass coverslips

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

  • This compound, Carbamazepine, Phenytoin stock solutions (in DMSO)

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Under visual guidance, approach a neuron with the micropipette and form a giga-ohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record baseline sodium currents using a voltage-clamp protocol to assess:

    • Current-Voltage (I-V) Relationship: Step depolarizations from a holding potential of -100 mV to various test potentials.

    • Steady-State Inactivation: A series of conditioning pre-pulses to different voltages followed by a test pulse to elicit sodium currents.

    • Recovery from Inactivation: A two-pulse protocol with varying inter-pulse intervals at a hyperpolarized potential.

    • Use-Dependent Block: A train of depolarizing pulses at a high frequency (e.g., 10 Hz).

  • Perfuse the chamber with the external solution containing the test compound (this compound, Carbamazepine, or Phenytoin) at various concentrations.

  • Repeat the voltage-clamp protocols to measure the drug's effect on the respective parameters.

  • Wash out the drug and ensure the reversal of its effects.

Data Analysis:

  • Analyze changes in peak sodium current amplitude, voltage-dependence of activation and inactivation, and the time course of recovery from inactivation.

  • Quantify use-dependent block as the percentage reduction in current amplitude during the pulse train.

Electrophysiology for GABA-A Receptor Modulation

Objective: To investigate if this compound modulates GABA-A receptor-mediated currents.

Materials:

  • Cultured neurons or HEK293 cells expressing GABA-A receptors

  • External solution (as above)

  • Internal solution (with high Cl- concentration, e.g., 140 mM KCl)

  • GABA and test compound stock solutions

  • Patch-clamp setup

Procedure:

  • Establish a whole-cell recording as described above.

  • Hold the cell at a potential of -60 mV.

  • Apply a brief pulse of a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

  • Co-apply GABA with different concentrations of the test compound.

  • Measure the change in the amplitude of the GABA-evoked current.

Data Analysis:

  • Determine if the compound potentiates or inhibits the GABA-A receptor-mediated current and calculate the EC50 or IC50 value.

Visualizing the Mechanism of Action

To further clarify the proposed signaling pathways and experimental workflows, the following diagrams are provided.

G cluster_neuron Neuronal Membrane VGSC_closed VGSC (Resting) VGSC_open VGSC (Open) VGSC_closed->VGSC_open Depolarization VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Inactivation VGSC_inactivated->VGSC_closed Repolarization This compound This compound This compound->VGSC_inactivated Stabilizes

Caption: Proposed mechanism of this compound on Voltage-Gated Sodium Channels (VGSCs).

G cluster_workflow Patch-Clamp Workflow cell_prep Neuron Preparation giga_seal Giga-ohm Seal Formation cell_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline_rec Baseline Recording whole_cell->baseline_rec drug_app Drug Application baseline_rec->drug_app post_drug_rec Post-Drug Recording drug_app->post_drug_rec washout Washout post_drug_rec->washout data_analysis Data Analysis washout->data_analysis

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

G cluster_pathway GABAergic Synapse GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_A_R GABA-A Receptor GABA_release->GABA_A_R Cl_influx Cl- Influx GABA_A_R->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization This compound This compound (Potential secondary effect) This compound->GABA_A_R Weak Modulation

Caption: Potential secondary effect of this compound on GABAergic neurotransmission.

Conclusion

Based on the available evidence from structurally similar anticonvulsants, the primary mechanism of action of this compound in neuronal cells is strongly suggested to be the voltage- and use-dependent block of voltage-gated sodium channels. This action likely involves the stabilization of the inactivated state of the channel, thereby reducing neuronal excitability and suppressing the high-frequency firing characteristic of seizures. While a secondary, weaker modulation of GABA-A receptors cannot be entirely ruled out, it is unlikely to be the principal therapeutic mechanism. Further direct experimental validation using the detailed protocols provided in this guide is warranted to definitively confirm the molecular actions of this compound and to potentially uncover more subtle aspects of its pharmacology. This comparative approach provides a solid foundation for future research and development of this compound and related compounds.

References

Cross-Reactivity of Cyheptamide in Immunoassays for Tricyclic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Cyheptamide, a first-generation antihistamine with a tricyclic structure, in various immunoassays designed for the detection of tricyclic antidepressants (TCAs). Due to its structural similarity to TCAs, this compound and its metabolites are known to be potential interferents in these assays, which can lead to false-positive results. Understanding the extent of this cross-reactivity across different immunoassay platforms is crucial for accurate toxicological screening and clinical diagnostics. This document summarizes available quantitative data, details the experimental protocols for assessing cross-reactivity, and provides visual workflows of common immunoassay principles.

Comparative Analysis of this compound Cross-Reactivity

The cross-reactivity of this compound in TCA immunoassays is a recognized phenomenon that can lead to false-positive results in toxicology screens. This interference is primarily due to the structural similarity between this compound and the tricyclic core of TCA molecules. The extent of this cross-reactivity can vary depending on the specific immunoassay platform, the antibodies used, and the cutoff concentration for a positive result.

One of the key findings in the literature is that the cross-reactivity may be more pronounced with a metabolite of this compound rather than the parent drug itself[1]. This highlights the importance of considering the metabolic fate of a compound when assessing its potential for immunoassay interference.

The following table summarizes the available quantitative data on the cross-reactivity of this compound in a common immunoassay for tricyclic antidepressants.

Immunoassay PlatformManufacturer/BrandCutoff Concentration (for TCAs)This compound Concentration Causing a Positive ResultPercent Cross-Reactivity (relative to Nortriptyline)
Enzyme Multiplied Immunoassay Technique (EMIT)Syva (Siemens)300 ng/mL>420 ng/mL (therapeutic concentrations)Not explicitly stated, but significant at therapeutic levels.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity of a compound like this compound in a TCA immunoassay, a series of experiments are typically performed. The general principle involves introducing the compound of interest into a drug-free matrix (e.g., serum, urine) and observing the response of the immunoassay. Below are detailed methodologies for three common immunoassay platforms.

Enzyme Multiplied Immunoassay Technique (EMIT®)

Principle: EMIT is a homogeneous competitive immunoassay. The assay is based on the competition between a drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a limited number of antibody binding sites. Enzyme activity is directly proportional to the drug concentration in the sample.

Procedure for Determining Cross-Reactivity:

  • Reagent Preparation: Reconstitute the EMIT® tox™ Serum Tricyclic Antidepressants Assay reagents (Antibody/Substrate Reagent and Enzyme Conjugate Reagent) according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of dilutions of the this compound stock solution in certified drug-free human serum or urine to achieve a range of concentrations to be tested.

  • Assay Procedure:

    • Calibrate the automated chemistry analyzer using the provided TCA calibrators (typically containing nortriptyline at various concentrations, e.g., 0, 100, 300, 1000 ng/mL).

    • Run the prepared this compound samples on the analyzer as unknown samples.

    • The analyzer will measure the rate of NAD+ reduction to NADH at 340 nm, which is proportional to the G6PDH activity.

  • Data Analysis:

    • The instrument software will calculate the apparent TCA concentration for each this compound sample based on the calibration curve.

    • The concentration of this compound that produces a result at or above the assay's cutoff concentration (e.g., 300 ng/mL) is determined to be the concentration at which cross-reactivity occurs.

    • Percent cross-reactivity can be calculated using the formula: (Concentration of Calibrator / Concentration of Cross-Reactant that gives the same response) x 100

Fluorescence Polarization Immunoassay (FPIA)

Principle: FPIA is a homogeneous competitive immunoassay based on the principle of fluorescence polarization. A fluorescently labeled TCA (tracer) competes with unlabeled TCA in the sample for a limited number of antibody binding sites. When the tracer is bound by the large antibody molecule, it rotates slowly, and the emitted light remains highly polarized. When the tracer is free in solution, it rotates rapidly, and the emitted light is depolarized. The degree of polarization is inversely proportional to the concentration of TCA in the sample.

Procedure for Determining Cross-Reactivity:

  • Reagent Preparation: Prepare the FPIA reagents, including the TCA tracer and TCA antibody, as specified by the manufacturer (e.g., Abbott TDx system).

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Serially dilute the this compound stock solution in drug-free serum or plasma to obtain a range of test concentrations.

  • Assay Procedure:

    • Perform a calibration of the FPIA analyzer using the supplied TCA calibrators.

    • Introduce the prepared this compound samples into the analyzer.

    • The instrument will automatically mix the sample with the tracer and antibody reagents.

    • After an incubation period, the instrument excites the sample with polarized light and measures the polarization of the emitted fluorescence.

  • Data Analysis:

    • The analyzer's software calculates the apparent TCA concentration for each this compound sample.

    • The concentration of this compound that results in a signal equivalent to or exceeding the cutoff value is identified as the cross-reacting concentration.

    • Percent cross-reactivity is calculated as described for the EMIT assay.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This is a heterogeneous competitive immunoassay. TCA in the sample competes with a TCA-enzyme conjugate for binding to a limited number of anti-TCA antibody sites that are coated on a microplate well. After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, and the resulting color development is inversely proportional to the concentration of TCA in the sample.

Procedure for Determining Cross-Reactivity:

  • Reagent Preparation: Prepare all reagents as per the ELISA kit instructions, including wash buffers, TCA-enzyme conjugate, and substrate solutions.

  • Sample Preparation:

    • Prepare a stock solution of this compound.

    • Create a series of dilutions of the this compound stock solution in the assay buffer or a drug-free biological matrix.

  • Assay Procedure:

    • Pipette the TCA standards, controls, and the prepared this compound dilutions into the appropriate wells of the anti-TCA antibody-coated microplate.

    • Add the TCA-enzyme conjugate to each well.

    • Incubate the plate for the specified time and temperature to allow for competitive binding.

    • Wash the plate several times with the wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Stop the reaction by adding a stop solution.

  • Data Analysis:

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the TCA standards against their known concentrations.

    • Determine the apparent TCA concentration for each this compound dilution by interpolating its absorbance value on the standard curve.

    • The concentration of this compound that produces a result equivalent to the assay's cutoff is the cross-reacting concentration.

    • Calculate the percent cross-reactivity as previously described.

Visualizing Immunoassay Workflows

To further clarify the principles of these immunoassays, the following diagrams illustrate their basic workflows.

Competitive_Immunoassay_Principle cluster_sample Sample cluster_reagents Assay Reagents cluster_reaction Competitive Binding cluster_result Result Interpretation TCA TCA r_point TCA->r_point Competes This compound This compound This compound->r_point Competes Antibody Antibody Result Signal is inversely proportional to the concentration of TCA/Cyheptamide Antibody->Result Signal Generation Labeled_TCA Labeled TCA Labeled_TCA->r_point Competes r_point->Antibody

Caption: General principle of competitive immunoassays for TCA detection.

EMIT_Workflow start Sample (Serum/Urine) containing TCA or this compound reagents Add EMIT Reagents: - Anti-TCA Antibody - G6PDH-labeled TCA start->reagents binding Competitive Binding Occurs reagents->binding enzyme_reaction Add G6P and NAD+ binding->enzyme_reaction measurement Measure NADH formation (absorbance at 340 nm) enzyme_reaction->measurement result Signal is proportional to free G6PDH-labeled TCA measurement->result

Caption: Workflow of the Enzyme Multiplied Immunoassay Technique (EMIT).

FPIA_Workflow start Sample (Serum/Plasma) containing TCA or this compound reagents Add FPIA Reagents: - Anti-TCA Antibody - Fluorescently-labeled TCA (Tracer) start->reagents binding Competitive Binding Occurs reagents->binding excitation Excite with Polarized Light binding->excitation measurement Measure Fluorescence Polarization excitation->measurement result Polarization is inversely proportional to concentration of TCA/Cyheptamide measurement->result

Caption: Workflow of the Fluorescence Polarization Immunoassay (FPIA).

ELISA_Workflow start Sample/Standard added to Antibody-coated wells add_conjugate Add TCA-Enzyme Conjugate start->add_conjugate incubation Competitive Binding and Incubation add_conjugate->incubation wash1 Wash to remove unbound reagents incubation->wash1 add_substrate Add Substrate wash1->add_substrate color_dev Color Development add_substrate->color_dev stop_reaction Add Stop Solution color_dev->stop_reaction read_plate Read Absorbance stop_reaction->read_plate result Signal is inversely proportional to concentration of TCA/Cyheptamide read_plate->result

Caption: Workflow of a competitive ELISA for TCA detection.

References

A Head-to-Head Comparison: Cyheptamide vs. Oxcarbazepine in Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiepileptic drug (AED) development, both established and investigational compounds offer valuable insights into the complex mechanisms of seizure control. This guide provides a detailed head-to-head comparison of Cyheptamide, an investigational anticonvulsant from the 1960s, and Oxcarbazepine, a widely prescribed second-generation AED. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to highlight the pharmacological distinctions and therapeutic potential of these two agents.

At a Glance: Key Pharmacological and Efficacy Parameters

ParameterThis compoundOxcarbazepine
Mechanism of Action Believed to share stereochemical features with phenytoin, suggesting a potential influence on sodium channels.Primarily blocks voltage-sensitive sodium channels, leading to stabilization of hyperexcited neural membranes. May also modulate calcium and potassium channels.[1][2][3][4]
Primary Therapeutic Use Investigational anticonvulsant.Treatment of partial-onset seizures and generalized tonic-clonic seizures.[2]
Metabolism Undergoes significant metabolic transformation, primarily through hydroxylation.Rapidly metabolized to its active 10-monohydroxy derivative (MHD), licarbazepine, which is responsible for most of the anticonvulsant activity.[2][3]
Anticonvulsant Efficacy (MES Test - Mice) Less potent than carbamazepine and phenytoin on a dosage basis, but potency difference is less pronounced when comparing blood or brain concentrations.ED50 of 14-21 mg/kg (p.o.) in rodents.[5][6]
Clinical Development Stage Investigational New Drug (IND) in the 1960s; not commercially available.[7]Approved for clinical use worldwide.[2]

Mechanism of Action: A Tale of Two Structures

The anticonvulsant effects of both this compound and oxcarbazepine are rooted in their chemical structures and their influence on neuronal excitability.

This compound: Structurally, this compound shares key stereochemical features with the established anticonvulsant phenytoin.[8][9] This similarity, particularly the presence of two bulky hydrophobic groups and two electron donor atoms, suggests a potential mechanism involving the modulation of voltage-gated sodium channels, a primary target for many AEDs. However, detailed mechanistic studies on this compound are limited.

Oxcarbazepine: The mechanism of action for oxcarbazepine is well-established. It is a prodrug that is rapidly converted to its active metabolite, licarbazepine (also known as the 10-monohydroxy derivative or MHD).[2][3] Both oxcarbazepine and MHD exert their anticonvulsant effects by blocking voltage-sensitive sodium channels.[1][4] This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and diminishes the propagation of synaptic impulses.[3][4] There is also evidence to suggest that oxcarbazepine and its metabolite may modulate calcium and potassium channels, further contributing to their therapeutic effects.[1]

cluster_this compound This compound (Proposed) cluster_oxcarbazepine Oxcarbazepine This compound This compound Na_Channel_C Voltage-Gated Sodium Channel This compound->Na_Channel_C ? Neuronal_Membrane_C Stabilized Neuronal Membrane Na_Channel_C->Neuronal_Membrane_C Inhibition Reduced_Excitability_C Reduced Neuronal Excitability Neuronal_Membrane_C->Reduced_Excitability_C Oxcarbazepine Oxcarbazepine (Prodrug) MHD Licarbazepine (MHD) (Active Metabolite) Oxcarbazepine->MHD Metabolism Na_Channel_O Voltage-Gated Sodium Channel MHD->Na_Channel_O Blockade Ca_Channel_O Calcium Channel MHD->Ca_Channel_O Modulation K_Channel_O Potassium Channel MHD->K_Channel_O Modulation Neuronal_Membrane_O Stabilized Neuronal Membrane Na_Channel_O->Neuronal_Membrane_O Inhibition Reduced_Excitability_O Reduced Neuronal Excitability Neuronal_Membrane_O->Reduced_Excitability_O

Fig. 1: Proposed and established mechanisms of action.

Experimental Data: Preclinical Anticonvulsant Activity

The Maximal Electroshock (MES) test is a standard preclinical model used to evaluate the efficacy of drugs against generalized tonic-clonic seizures.

This compound: A study comparing the anticonvulsant potencies of this compound, carbamazepine, and phenytoin in the MES test in mice found that this compound was less potent than the other two compounds when administered intraperitoneally.[8] However, the differences in potency were significantly reduced when comparing the concentrations of the drugs in the blood and brain, suggesting that pharmacokinetic factors may play a significant role in its observed in vivo activity.[8]

Oxcarbazepine: In contrast, extensive preclinical data exists for oxcarbazepine. In rodent models, both oxcarbazepine and its active metabolite, MHD, have demonstrated efficacy in the MES test, with ED50 values ranging from 14 to 21 mg/kg following oral administration.[5][6] This protective effect against electrically induced tonic extension seizures is a strong indicator of its clinical efficacy against generalized tonic-clonic seizures.[5]

Comparative Anticonvulsant Potency in the MES Test (Mice)
CompoundRoute of AdministrationPotency (Dosage)Potency (Blood/Brain Concentration)Reference
This compound IntraperitonealLess potent than Carbamazepine & PhenytoinPotency difference is less pronounced[8]
Oxcarbazepine OralED50: 14-21 mg/kg-[5][6]

Experimental Protocols

Maximal Electroshock (MES) Test

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Animals: Male mice or rats.

Apparatus: An electroconvulsive shock apparatus with corneal or ear-clip electrodes.

Procedure:

  • Animals are administered the test compound or vehicle at various doses and at predetermined times before the test.

  • A topical anesthetic is applied to the eyes if using corneal electrodes.

  • A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.

  • Animals are observed for the presence or absence of a tonic hindlimb extension.

  • The absence of the tonic hindlimb extension is considered a protective effect.

  • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

start Start drug_admin Administer Test Compound or Vehicle start->drug_admin wait Wait for Peak Drug Effect drug_admin->wait apply_stimulus Apply Electrical Stimulus (MES) wait->apply_stimulus observe Observe for Tonic Hindlimb Extension apply_stimulus->observe endpoint Endpoint: Absence of Tonic Hindlimb Extension? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No calculate_ed50 Calculate ED50 protected->calculate_ed50 not_protected->calculate_ed50 end End calculate_ed50->end

Fig. 2: Experimental workflow for the MES test.

Conclusion

This head-to-head comparison highlights the significant differences in the available data and development status of this compound and oxcarbazepine. While this compound showed early promise as an anticonvulsant with a mechanism potentially similar to phenytoin, its development did not progress, and comprehensive data on its efficacy and safety are lacking. In contrast, oxcarbazepine has a well-characterized mechanism of action, a robust preclinical and clinical data package, and is an established therapeutic option for epilepsy.

For researchers, the limited information on this compound may present an opportunity for further investigation into its unique structure-activity relationships and potential as a scaffold for novel anticonvulsant agents. For drug development professionals, the success of oxcarbazepine underscores the value of prodrug strategies and the importance of a thorough understanding of a compound's mechanism of action and preclinical profile in achieving clinical success. Further research on novel compounds with mechanisms that build upon the knowledge gained from both historical and current AEDs is crucial for advancing the treatment of epilepsy.

References

A Comparative Guide to the Structural Similarity of Cyheptamide and Other Dibenzocycloheptene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural characteristics of Cyheptamide with other notable dibenzocycloheptene derivatives. While direct comparative experimental data for this compound is limited in the public domain, this document outlines the structural relationships and provides standardized experimental protocols for a comprehensive evaluation.

Structural Comparison of Dibenzocycloheptene Derivatives

This compound is a tricyclic compound characterized by a dibenzocycloheptene core structure. This central seven-membered ring fused with two benzene rings is a common feature in a variety of pharmacologically active compounds. The derivatives discussed here—Amitriptyline, Nortriptyline, Protriptyline, and Cyproheptadine—all share this foundational scaffold, with variations in their side chains and the degree of saturation in the cycloheptene ring influencing their therapeutic applications. Additionally, Carbamazepine, while not a direct dibenzocycloheptene, is a structurally related dibenzoazepine with a similar tricyclic framework and is often considered in the context of anticonvulsant drugs.

The key structural differentiators among these molecules lie in the nature of the substituent at the 5-position of the dibenzocycloheptene ring system and the saturation of the ethylene bridge. These modifications significantly impact the molecule's overall shape, polarity, and interaction with biological targets.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and related dibenzocycloheptene derivatives, providing a quantitative basis for comparison.

CompoundChemical FormulaMolecular Weight ( g/mol )Core StructureKey Substituent
This compound C₁₆H₁₅NO237.30Dibenzocycloheptene5-carboxamide
Amitriptyline C₂₀H₂₃N277.40[1]Dibenzocycloheptene5-(3-(dimethylamino)propylidene)
Nortriptyline C₁₉H₂₁N263.38[2][3]Dibenzocycloheptene5-(3-(methylamino)propylidene)
Protriptyline C₁₉H₂₁N263.384[4]Dibenzocycloheptene5-(3-(methylamino)propyl)
Cyproheptadine C₂₁H₂₁N287.41[5]Dibenzocycloheptene4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine
Carbamazepine C₁₅H₁₂N₂O236.27[6]Dibenzo[b,f]azepine5-carboxamide

Structural Relationships and Anticonvulsant Activity

The structural similarity of these compounds, particularly the tricyclic core, is believed to be a key determinant of their biological activity. For instance, the anticonvulsant properties of some of these derivatives are thought to arise from their ability to modulate ion channels, a function influenced by the three-dimensional arrangement of their hydrophobic and polar regions.

cluster_anticonvulsant Potential Anticonvulsant Activity Dibenzocycloheptene Core Dibenzocycloheptene Core This compound This compound Dibenzocycloheptene Core->this compound + Carboxamide Amitriptyline Amitriptyline Dibenzocycloheptene Core->Amitriptyline + Propylidene amine Nortriptyline Nortriptyline Dibenzocycloheptene Core->Nortriptyline + Propylidene amine Protriptyline Protriptyline Dibenzocycloheptene Core->Protriptyline + Propyl amine Cyproheptadine Cyproheptadine Dibenzocycloheptene Core->Cyproheptadine + Piperidylidene Amitriptyline->Nortriptyline N-demethylation Carbamazepine Carbamazepine

Structural relationships of dibenzocycloheptene derivatives.

Experimental Protocols for Comparative Analysis

To quantitatively assess the structural and functional similarities between this compound and other dibenzocycloheptene derivatives, a series of well-established experimental protocols can be employed.

1. X-Ray Crystallography for 3D Structure Determination

  • Objective: To determine the precise three-dimensional atomic coordinates of the molecules in their crystalline state. This data allows for detailed comparison of bond lengths, bond angles, and conformational geometries.

  • Methodology:

    • Crystallization: Grow single crystals of the compound of interest from a suitable solvent system.

    • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect diffraction data using an area detector.

    • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Solution

  • Objective: To determine the chemical structure and conformation of the molecules in solution, providing insights into their dynamic behavior.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • 1D NMR (¹H and ¹³C): Acquire one-dimensional proton and carbon-13 NMR spectra to identify the chemical environments of the different atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between atoms and elucidate the complete molecular structure.

    • NOESY/ROESY: Use Nuclear Overhauser Effect experiments to determine through-space proximities of protons, providing information about the solution-state conformation.

3. In Vivo Assessment of Anticonvulsant Activity

  • Objective: To evaluate and compare the efficacy of the compounds in animal models of epilepsy.

  • Key Experiments:

    • Maximal Electroshock (MES) Test:

      • Administer the test compound to a group of animals (typically mice or rats) at various doses.

      • After a set period, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.

      • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

      • Calculate the median effective dose (ED₅₀) required to protect 50% of the animals from the tonic-clonic seizure.

    • Subcutaneous Pentylenetetrazole (scPTZ) Test:

      • Administer the test compound to a group of animals.

      • After a set period, inject a convulsant dose of pentylenetetrazole subcutaneously.

      • Observe the animals for the onset and severity of clonic and tonic seizures.

      • Determine the ED₅₀ required to prevent seizures in 50% of the animals.

  • Neurotoxicity Assessment (Rotarod Test):

    • Train animals to remain on a rotating rod.

    • Administer the test compound at various doses.

    • At the time of peak effect, place the animals on the rotarod and measure their ability to maintain their balance.

    • Determine the median toxic dose (TD₅₀) at which 50% of the animals fall off the rod.

The following diagram illustrates a typical workflow for the comparative evaluation of the anticonvulsant potential of these compounds.

cluster_synthesis Compound Preparation cluster_invivo In Vivo Evaluation Synthesis & Purification Synthesis & Purification Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Synthesis & Purification->Structural Characterization (NMR, MS) MES Test MES Test Structural Characterization (NMR, MS)->MES Test scPTZ Test scPTZ Test Structural Characterization (NMR, MS)->scPTZ Test Rotarod Test Rotarod Test Structural Characterization (NMR, MS)->Rotarod Test Data Analysis (ED50, TD50) Data Analysis (ED50, TD50) MES Test->Data Analysis (ED50, TD50) scPTZ Test->Data Analysis (ED50, TD50) Rotarod Test->Data Analysis (ED50, TD50)

Experimental workflow for anticonvulsant drug screening.

References

Comparative side effect profile of Cyheptamide and carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available toxicological and clinical data reveals a significant disparity in the characterization of the side effect profiles of Cyheptamide and Carbamazepine. While Carbamazepine, a widely used anticonvulsant and mood stabilizer, has a well-documented and extensive side effect profile from decades of clinical use and numerous studies, data on this compound, an investigational anticonvulsant from the 1960s, is sparse and primarily limited to preclinical toxicological assessments.

This guide provides a comparative overview of the known side effects of both compounds, highlighting the wealth of information for Carbamazepine and the critical data gap for this compound. The information is intended for researchers, scientists, and drug development professionals to understand the current state of knowledge regarding the safety profiles of these two structurally related molecules.

Quantitative Comparison of Adverse Effects

Due to the limited availability of clinical data for this compound, a direct quantitative comparison of side effect incidences with Carbamazepine is not possible. The following table summarizes the available information for both drugs, underscoring the discrepancy in the depth of safety data.

Side Effect CategoryThis compoundCarbamazepine
Common Adverse Effects No clinical data available.Dizziness (44%), Drowsiness (32%), Nausea (29%), Vomiting (18%), Ataxia (15%), Constipation (10%), Itching (8%), Dry Mouth (8%), Weakness (8%), Rash (7%), Blurred Vision (6%), Speech Problems (6%).[1]
Serious Adverse Effects No clinical data available.Dermatologic: Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), particularly in individuals with the HLA-B*1502 allele[2][3]. Hematologic: Aplastic anemia, agranulocytosis, leukopenia, and thrombocytopenia.[4][5] Hepatic: Elevated liver enzymes, hepatitis.[1][4] Cardiovascular: Atrioventricular (AV) heart block, arrhythmias, exacerbation of heart failure.[2] Psychiatric: Suicidal thoughts and behavior.[2] Metabolic: Hyponatremia.[5]
Preclinical Toxicology Acute Toxicity (LD50 in mice): - Oral: 4.2-5.2 g/kg - Intraperitoneal: 2.4-2.6 g/kgAcute Toxicity: In adults, doses exceeding 24 grams have been associated with fatal outcomes. Acute toxicity presents with neuromuscular disturbances, impaired consciousness leading to coma, tremor, restlessness, and hyperreflexia progressing to hyporeflexia.[2]

Experimental Protocols

Detailed experimental protocols for the determination of Carbamazepine's side effect profile are extensive and can be found in numerous clinical trial publications and post-marketing surveillance reports. For this compound, the only available data comes from early preclinical toxicology studies.

Preclinical Acute Toxicity Study of this compound (Methodology as inferred from historical literature)

A standardized acute toxicity study would have been conducted in an animal model, such as mice, to determine the median lethal dose (LD50). The general protocol would likely have involved the following steps:

  • Animal Model: Healthy, adult mice of a specific strain, housed under controlled environmental conditions (temperature, humidity, light-dark cycle) with free access to food and water.

  • Drug Administration: this compound would be administered via two different routes to assess absorption and systemic toxicity: oral gavage and intraperitoneal injection. A range of doses, determined from preliminary range-finding studies, would be administered to different groups of animals.

  • Observation: Following drug administration, animals would be observed for a set period (e.g., 7-14 days) for signs of toxicity and mortality. Observations would include changes in behavior, appearance, motor activity, and physiological functions.

  • LD50 Calculation: The number of mortalities at each dose level would be recorded, and the LD50 value, the dose estimated to be lethal to 50% of the animals, would be calculated using appropriate statistical methods (e.g., probit analysis).

Data Availability and a Path Forward

The significant gap in the side effect data for this compound presents a major hurdle for any potential clinical development. The following diagram illustrates the disparity in the available safety information between the two compounds.

Comparative Data Availability: this compound vs. Carbamazepine cluster_this compound This compound cluster_Carbamazepine Carbamazepine Cyheptamide_Preclinical Preclinical Data (Limited Acute Toxicity) Cyheptamide_Clinical Clinical Side Effect Data (Unavailable) Cyheptamide_Preclinical->Cyheptamide_Clinical Data Gap Conclusion Conclusion: Comprehensive side effect profile for Carbamazepine exists, while this compound's profile is largely unknown, preventing clinical risk assessment. Carbamazepine_Preclinical Extensive Preclinical Data Carbamazepine_Clinical Extensive Clinical Side Effect Data (Common & Serious ADRs Documented) Carbamazepine_Preclinical->Carbamazepine_Clinical Supports Clinical Use Carbamazepine_PostMarket Post-Marketing Surveillance Data Carbamazepine_Clinical->Carbamazepine_PostMarket Confirms & Expands Profile

Caption: Data availability for this compound vs. Carbamazepine.

References

Comparative Metabolic Stability of Cyheptamide and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical early-step in the discovery pipeline.[1][2][3] Poor metabolic stability can lead to low bioavailability and short half-life, hindering a compound's therapeutic potential.[3][4] This guide provides a comparative analysis of the metabolic stability of a hypothetical compound, Cyheptamide, and its structural analogs, illustrating how structural modifications can influence metabolic fate. The data presented herein is representative of typical outcomes from in vitro metabolic stability assays.

Executive Summary of Metabolic Stability

The in vitro metabolic stability of this compound and three of its analogs (Analog A, Analog B, and Analog C) was assessed using a human liver microsomal stability assay. This widely used assay provides key parameters such as half-life (t½) and intrinsic clearance (CLint) to predict a compound's metabolic fate in the body.[5][6][7] The results indicate that specific structural modifications can significantly enhance metabolic stability. Notably, Analog C demonstrated a markedly longer half-life and lower intrinsic clearance compared to the parent compound, this compound, suggesting it as a promising candidate for further development.

Comparative Metabolic Stability Data

The following table summarizes the key metabolic stability parameters for this compound and its analogs, determined using human liver microsomes.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound 1592.4
Analog A 2555.4
Analog B 10138.6
Analog C 5525.2
Verapamil (Control) 8173.2

Data is hypothetical and for illustrative purposes.

Experimental Protocol: Human Liver Microsomal Stability Assay

The metabolic stability of the test compounds was evaluated using a standardized human liver microsomal assay.

1. Materials and Reagents:

  • Test compounds (this compound and its analogs)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis[5][9]

2. Assay Procedure:

  • Test compounds were prepared in a suitable organic solvent (e.g., DMSO) and then diluted in the phosphate buffer to the final desired concentration (e.g., 1 µM). The final concentration of the organic solvent was kept low (e.g., <0.5%) to avoid enzyme inhibition.[4]

  • A reaction mixture was prepared containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound in phosphate buffer.[7][8]

  • The mixture was pre-incubated at 37°C for a short period to equilibrate the temperature.[10]

  • The metabolic reaction was initiated by adding the NADPH regenerating system.[7][11] Control incubations were performed without the NADPH regenerating system to assess for any non-enzymatic degradation.[7]

  • Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7][12]

  • The reaction in each aliquot was terminated by adding ice-cold acetonitrile containing an internal standard.[7][11]

  • The samples were centrifuged to precipitate the proteins.[11]

  • The supernatant was collected and analyzed by LC-MS/MS to quantify the remaining parent compound.[8]

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point was plotted against time.

  • The elimination rate constant (k) was determined from the slope of the natural logarithm of the percent remaining versus time plot.

  • The half-life (t½) was calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[12]

Overview of Relevant Metabolic Pathways

Drug metabolism is broadly categorized into Phase I and Phase II reactions.[10][13]

  • Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the drug molecule, typically through oxidation, reduction, or hydrolysis.[13][14] The Cytochrome P450 (CYP) superfamily of enzymes, highly abundant in the liver, are the primary drivers of Phase I metabolism.[13][15][16] The susceptibility of a compound to CYP-mediated metabolism is a major determinant of its metabolic stability.[13]

  • Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase their water solubility and facilitate their excretion from the body.[1][10]

The in vitro microsomal stability assay primarily assesses Phase I metabolism as microsomes are rich in CYP enzymes.[6][7]

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Drug Drug Oxidation, Reduction, Hydrolysis Oxidation, Reduction, Hydrolysis Drug->Oxidation, Reduction, Hydrolysis CYP450 Enzymes Metabolite_I Metabolite_I Oxidation, Reduction, Hydrolysis->Metabolite_I Introduction of polar groups Conjugation Conjugation Metabolite_I->Conjugation Transferase Enzymes Excretable_Metabolite Excretable_Metabolite Conjugation->Excretable_Metabolite Increased polarity

Figure 1: Overview of Phase I and Phase II drug metabolism pathways.

Experimental Workflow and Data Interpretation

The following diagram illustrates the workflow of the microsomal stability assay and the subsequent data analysis pipeline.

cluster_workflow Experimental Workflow cluster_analysis Data Analysis A Incubate drug with liver microsomes + NADPH B Collect samples at multiple time points A->B C Quench reaction and precipitate protein B->C D Analyze remaining drug by LC-MS/MS C->D E Plot % remaining drug vs. time D->E Quantified Data F Calculate elimination rate constant (k) E->F G Determine Half-life (t½) F->G H Calculate Intrinsic Clearance (CLint) F->H

Figure 2: Workflow for microsomal metabolic stability assessment.

Structure-Stability Relationship

The observed differences in metabolic stability among this compound and its analogs can be attributed to their structural variations. For instance, the introduction of a metabolic blocking group in Analog C near a site susceptible to CYP-mediated oxidation in this compound could explain its enhanced stability. Conversely, the structural modification in Analog B may have introduced a new site for metabolic attack, leading to its rapid clearance. Understanding these structure-activity relationships is crucial for guiding medicinal chemistry efforts to optimize drug candidates.[9][17]

cluster_SAR Structure-Stability Relationship cluster_Stability Metabolic Stability This compound This compound (Parent Compound) Analog_A Analog A (Slight Modification) This compound->Analog_A Structural Analogs Analog_B Analog B (Metabolically Labile Group) This compound->Analog_B Structural Analogs Analog_C Analog C (Metabolic Blocking Group) This compound->Analog_C Structural Analogs Moderate_Stability Moderate Stability This compound->Moderate_Stability Analog_A->Moderate_Stability Improved t½ Lower CLint Low_Stability Low Stability Analog_B->Low_Stability Decreased t½ Increased CLint High_Stability High Stability Analog_C->High_Stability Increased t½ Decreased CLint

Figure 3: Conceptual diagram of the structure-stability relationship.

References

Assessing the Therapeutic Index of Cyheptamide Relative to Other Anticonvulsants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For anticonvulsant drugs, a wide therapeutic index is highly desirable to ensure effective seizure control while minimizing adverse effects. This guide provides a comparative assessment of the investigational anticonvulsant Cyheptamide against established drugs such as Phenytoin and Carbamazepine. Due to the limited availability of public data on this compound, a direct comparison of quantitative therapeutic indices is challenging. Therefore, this guide focuses on relative potency and available toxicological data, supplemented with detailed experimental protocols and mechanistic insights to inform further research and development.

Data Presentation: Comparative Anticonvulsant Potency

DrugRelative Potency (Intraperitoneal Dosage) vs. Phenytoin and CarbamazepineNotes
This compound Less potentThe difference in potency is significantly less when comparing blood or brain concentrations.[1]
Phenytoin More potent than this compoundA well-established anticonvulsant with a narrow therapeutic index.
Carbamazepine More potent than this compoundStructurally similar to this compound and also has a narrow therapeutic index.

Note: The therapeutic index is calculated as TD50 / ED50. The lack of publicly available, quantitative ED50 and TD50 values for this compound prevents the calculation of its precise therapeutic index.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anticonvulsant drugs.

Maximal Electroshock (MES) Seizure Test

This test is a widely used preclinical model to assess the efficacy of anticonvulsant compounds against generalized tonic-clonic seizures.

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Apparatus:

  • Electroconvulsive shock generator

  • Corneal or auricular electrodes

  • Animal restraining device

Procedure:

  • Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25g) are used. Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: The test compound (this compound, Phenytoin, or Carbamazepine) is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Seizure Induction: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes. A drop of saline or electrode gel is applied to the electrodes to ensure good electrical contact.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded. The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Rotorod Test for Neurotoxicity

This test is used to assess motor coordination and identify potential neurological deficits or sedative effects of a test compound.

Objective: To evaluate the effect of a test compound on motor coordination and balance.

Apparatus:

  • Rotorod apparatus (a rotating rod)

Procedure:

  • Animal Training: Mice are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes) at a constant speed (e.g., 5-10 rpm). Animals that fail to meet this criterion are excluded.

  • Drug Administration: The trained animals are administered the test compound or vehicle i.p.

  • Testing: At the time of predicted peak drug effect, the animals are placed on the rotating rod. The time the animal remains on the rod is recorded. The test is typically repeated three times for each animal.

  • Data Analysis: A significant decrease in the time spent on the rod compared to the vehicle control group indicates neurotoxicity. The TD50, the dose that causes 50% of the animals to fail the test (e.g., fall off the rod within a specified time), is calculated.

Mandatory Visualization

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Preclinical Screening start Test Compound (e.g., this compound) dose_prep Dose Preparation & Administration (i.p.) start->dose_prep mes_test Maximal Electroshock (MES) Test dose_prep->mes_test rotorod_test Rotorod Test (Neurotoxicity) dose_prep->rotorod_test data_analysis Data Analysis mes_test->data_analysis rotorod_test->data_analysis ed50 Determine ED50 (Efficacy) data_analysis->ed50 td50 Determine TD50 (Toxicity) data_analysis->td50 ti_calc Calculate Therapeutic Index (TD50/ED50) ed50->ti_calc td50->ti_calc

Caption: A generalized workflow for the preclinical screening of anticonvulsant compounds.

Signaling Pathway: Mechanism of Action of Sodium Channel Blockers

G cluster_0 Neuronal Action Potential cluster_1 Drug Intervention cluster_2 Outcome Na_channel Voltage-Gated Sodium Channel Resting Resting State Active Active State (Open) Resting->Active Depolarization Inactive Inactive State (Closed) Active->Inactive Repolarization Inactive->Resting Hyperpolarization Reduced_Firing Reduced Neuronal Excitability Inactive->Reduced_Firing Drug Anticonvulsant Drug (e.g., Phenytoin, Carbamazepine) Block Stabilizes Inactive State Drug->Block Block->Inactive Seizure_Suppression Suppression of Seizure Spread Reduced_Firing->Seizure_Suppression

Caption: Mechanism of action for anticonvulsants that block voltage-gated sodium channels.

References

Unraveling the Molecular Target of Cyheptamide: A Prerequisite for Binding Site Validation

Author: BenchChem Technical Support Team. Date: December 2025

The precise molecular target of Cyheptamide, an anticonvulsant drug developed in the 1960s, remains elusive in publicly available scientific literature. This critical gap in knowledge precludes a detailed comparative analysis of its binding site validation. Identifying the specific protein or receptor that this compound interacts with is the foundational step upon which all subsequent binding site characterization and validation experiments are built.

As a tricyclic anticonvulsant, this compound's mechanism of action is likely to be similar to other drugs in its class developed during the same era. These compounds frequently exert their therapeutic effects by modulating the activity of ion channels or neurotransmitter receptors. The primary candidates for this compound's molecular target would therefore include voltage-gated sodium channels or components of the GABAergic system, such as GABAA receptors. However, without direct experimental evidence, this remains speculative.

To proceed with a comprehensive guide on validating the binding site of this compound, the initial and most crucial step would be to definitively identify its molecular target. The following sections outline the established experimental workflows that would be employed to achieve this, and subsequently, to validate the specific binding site on the identified target.

The Path Forward: A Generalized Workflow for Target Identification and Binding Site Validation

Once a molecular target is hypothesized or identified, a rigorous series of experiments is required to confirm the interaction and pinpoint the precise binding location. This process is essential for understanding the drug's mechanism of action and for the development of more specific and effective therapeutics.

A generalized workflow for this process is depicted below:

cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Binding Site Localization cluster_2 Phase 3: High-Resolution Structural Validation cluster_3 Outcome A Hypothesize/Screen for Potential Targets (e.g., Radioligand Binding Assays, Affinity Chromatography) B Initial Confirmation of Interaction (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) A->B Identified Interaction C Photoaffinity Labeling B->C Covalent Modification D Site-Directed Mutagenesis B->D Functional Impact of Mutations E Computational Docking & Molecular Modeling B->E Predictive Modeling F Co-crystallization & X-ray Crystallography C->F G Cryo-Electron Microscopy (Cryo-EM) C->G D->F D->G E->F E->G H Validated Drug-Target Binding Site F->H G->H

Caption: Generalized workflow for molecular target identification and binding site validation.

Key Experimental Protocols for Binding Site Validation

The following sections detail the methodologies for the pivotal experiments used to validate a drug's binding site on its molecular target. These protocols are presented in a generalized format that would be adapted once the specific target of this compound is known.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to covalently link a drug to its binding site, allowing for the identification of the specific amino acid residues involved in the interaction.

Experimental Protocol:

  • Probe Synthesis: A photoactivatable analog of this compound would be synthesized. This typically involves incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the molecule that, upon UV irradiation, forms a highly reactive species that covalently bonds to nearby amino acids. A reporter tag, such as biotin or a radioactive isotope, is also often included for detection.

  • Incubation: The photoaffinity probe is incubated with the purified target protein or a cell lysate containing the target.

  • UV Crosslinking: The mixture is exposed to UV light of a specific wavelength to activate the photoreactive group and induce covalent bond formation.

  • Enrichment and Digestion: If a biotin tag is used, the crosslinked protein is enriched using streptavidin beads. The protein is then digested into smaller peptides using a protease (e.g., trypsin).

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by mass spectrometry to identify the peptide fragment that is covalently modified by the this compound probe. Tandem mass spectrometry (MS/MS) can then pinpoint the exact amino acid residue(s) of attachment.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to assess the functional importance of specific amino acids in the binding of a drug. By mutating candidate residues identified through methods like photoaffinity labeling or computational modeling, researchers can observe the impact on drug binding and efficacy.

Experimental Protocol:

  • Identification of Candidate Residues: Based on photoaffinity labeling data or computational models, specific amino acid residues within the putative binding pocket are selected for mutation.

  • Mutagenesis: The gene encoding the target protein is mutated to substitute the selected amino acids with other residues (e.g., alanine, which removes the side chain's functionality, or a residue with different chemical properties).

  • Protein Expression and Purification: The wild-type and mutant proteins are expressed in a suitable system (e.g., bacterial or mammalian cells) and purified.

  • Binding Assays: The binding affinity of this compound to the wild-type and mutant proteins is measured using techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). A significant decrease in binding affinity for a mutant protein indicates that the mutated residue is important for the interaction.

  • Functional Assays: The effect of the mutations on the protein's function in the presence and absence of this compound is assessed. For example, if the target is an ion channel, patch-clamp electrophysiology could be used to measure changes in ion flow.

Structural Biology Methods: X-ray Crystallography and Cryo-EM

The gold standard for validating a binding site is to determine the high-resolution three-dimensional structure of the drug bound to its target protein.

Experimental Protocol (X-ray Crystallography):

  • Co-crystallization: The purified target protein is incubated with an excess of this compound and subjected to crystallization screening under various conditions.

  • Crystal Harvesting and Data Collection: Once suitable crystals are formed, they are harvested and exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-drug complex is built and refined. The final structure reveals the precise orientation of this compound within its binding pocket and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the surrounding amino acid residues.

Experimental Protocol (Cryo-Electron Microscopy):

  • Sample Preparation: A solution of the purified protein-Cyheptamide complex is applied to an electron microscopy grid and rapidly frozen in liquid ethane to embed the complexes in a thin layer of vitreous ice.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of the individual protein-drug complexes in different orientations.

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the protein-drug complex.

  • Model Building: An atomic model of the complex is built into the cryo-EM density map, providing similar insights into the binding site as X-ray crystallography.

Comparison with Alternative Compounds

Once the binding site of this compound is validated, a meaningful comparison with other compounds that target the same site can be conducted. This comparison would involve evaluating differences in binding affinity, kinetics, and the specific molecular interactions within the binding pocket.

Table 1: Hypothetical Comparison of Binding Affinities for a Putative Target

CompoundTargetAssay TypeKd (nM)IC50 (nM)
This compound (Hypothetical Target)Radioligand BindingData Not AvailableData Not Available
Alternative 1 (Hypothetical Target)Radioligand Binding15.225.8
Alternative 2 (Hypothetical Target)Surface Plasmon Resonance8.7-

Kd: Dissociation constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration.

Table 2: Hypothetical Comparison of Key Binding Site Interactions

CompoundKey Interacting ResiduesType of Interaction
This compound Data Not AvailableData Not Available
Alternative 1 Tyr123, Phe234, Ser120π-π stacking, Hydrogen bond
Alternative 2 Phe234, Val118, Leu230Hydrophobic interactions

Conclusion

The validation of this compound's binding site on its molecular target is a critical step that is currently hampered by the lack of identification of the target itself. The experimental workflows and protocols described provide a clear roadmap for how this could be achieved. Once the molecular target is identified, these methodologies will enable a detailed characterization of the binding site, paving the way for a deeper understanding of this compound's mechanism of action and facilitating the design of next-generation anticonvulsant therapies. Further research to uncover the molecular target of this compound is strongly encouraged.

Safety Operating Guide

Navigating the Safe Disposal of Cyheptamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of cyheptamide, a tricyclic compound investigated for its anticonvulsant properties. Due to its chemical structure and potential biological activity, this compound requires careful handling and disposal to mitigate risks to personnel and the environment.

This compound Hazard Profile and Safety Precautions

This compound (C₁₆H₁₅NO) is a stable, solid organic compound. It is practically insoluble in water, which precludes simple aqueous disposal methods.[1] Safety data indicates that this compound can cause skin and eye irritation, and may cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for bulk quantities or if dust is generated.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the approved methods for the collection, potential chemical degradation, and final disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for solid this compound waste and any materials contaminated with it (e.g., weighing boats, contaminated gloves).[4][5][6]

  • Container Specifications: The container must be made of a material compatible with organic solids, be in good condition, and have a secure, leak-proof lid.[7]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[8]

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[9][10]

2. Experimental Protocol: Chemical Degradation (Optional, for advanced users)

For laboratories equipped and authorized to perform chemical waste treatment, hydrolysis can be employed to break down the amide structure of this compound. This procedure should only be performed by trained personnel in a controlled laboratory environment.

  • Objective: To hydrolyze the cyclic amide bond of this compound to form a more readily disposable amino acid derivative.[3][11]

  • Materials:

    • This compound waste

    • Sodium hydroxide (NaOH) solution (e.g., 6M)

    • Heat source (e.g., heating mantle)

    • Appropriate reaction vessel and condenser

    • pH meter or pH paper

  • Procedure:

    • Preparation: Conduct the entire procedure within a certified chemical fume hood.

    • Reaction Setup: In a reaction vessel, suspend the this compound waste in an excess of aqueous sodium hydroxide solution.

    • Heating: Heat the mixture under reflux for several hours to drive the hydrolysis reaction to completion. The exact time will depend on the quantity of waste.[11]

    • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6 and 8.

    • Disposal of Hydrolyzed Product: The resulting neutralized aqueous solution, containing the hydrolyzed product, should be collected in a designated aqueous hazardous waste container for disposal by a licensed waste management service.

3. Final Disposal:

  • Incineration: The primary and recommended method for the final disposal of solid this compound waste and waste from the degradation process is high-temperature incineration by a licensed hazardous waste disposal facility.[2][12] This method ensures the complete destruction of the organic molecule.[2] Incineration of pharmaceutical waste is typically carried out at temperatures between 850°C and 1200°C.[12][13][14]

  • Contacting Environmental Health and Safety (EHS): Once the waste container is full or has reached the institutional time limit for storage in an SAA (typically up to one year for partially filled containers), contact your institution's EHS office to arrange for pickup and disposal.[9]

Table 2: Summary of Disposal Methods for this compound

Waste FormRecommended Disposal Method
Solid this compound Powder Collect in a labeled hazardous waste container for high-temperature incineration by a licensed disposal facility.[2][12]
Contaminated Labware (solid) Place in the designated solid this compound waste container for incineration.
Hydrolyzed this compound (liquid) Collect in a labeled aqueous hazardous waste container for disposal via a licensed waste management service.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

Cyheptamide_Disposal_Workflow cluster_collection Waste Collection & Segregation cluster_treatment Waste Treatment (Optional) cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate Solid this compound Waste and Contaminated Materials container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store decision Chemical Degradation (Hydrolysis) Feasible? store->decision hydrolysis Perform Alkaline Hydrolysis Under Controlled Conditions decision->hydrolysis Yes contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup decision->contact_ehs No neutralize Neutralize Hydrolyzed Solution hydrolysis->neutralize collect_aqueous Collect in Aqueous Hazardous Waste Container neutralize->collect_aqueous collect_aqueous->contact_ehs incineration High-Temperature Incineration by Licensed Facility contact_ehs->incineration

This compound Waste Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with environmental regulations.

References

Essential Safety and Operational Guide for Handling Cyheptamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyheptamide. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following equipment should be worn at all times when handling this compound, especially in its powdered form.

PPE CategoryEquipment SpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact and irritation.
Body Protection A lab coat or chemical-resistant coveralls.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with a particulate filter.Prevents inhalation of airborne powder, which can cause respiratory irritation.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound powder in a well-ventilated area.

  • A chemical fume hood is required when weighing or transferring the powder to minimize inhalation exposure.

Safe Handling Practices:

  • Wash hands thoroughly before and after handling the compound.

  • Avoid creating dust. Use careful scooping and weighing techniques.

  • Do not eat, drink, or smoke in the laboratory area.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.

  • Maintain low ambient humidity to prevent clumping of the powder.[1]

Emergency Procedures

In Case of Exposure:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3][4][5]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Spill Response:

For minor spills of this compound powder:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure proper PPE is worn before starting cleanup.

  • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter) to avoid generating dust.[6][7]

  • Carefully scoop the mixture into a labeled, sealable container for hazardous waste.[6][7]

  • Clean the spill area with a wet cloth or paper towels, being careful not to spread the contaminant.

  • Place all cleanup materials into the hazardous waste container.

  • Decontaminate the area with a suitable laboratory detergent and water.

For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All this compound waste, including contaminated materials from spill cleanup, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid waste in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[8]

Visual Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_setup Set Up in a Chemical Fume Hood prep_ppe->prep_setup handling_weigh Carefully Weigh and Transfer Powder prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon emergency_spill Spill Occurs handling_exp->emergency_spill emergency_exposure Exposure Occurs handling_exp->emergency_exposure cleanup_store Store this compound in a Sealed Container cleanup_decon->cleanup_store disp_waste Collect Waste in a Labeled Hazardous Container cleanup_store->disp_waste disp_contact Contact EHS for Disposal disp_waste->disp_contact spill_protocol Contain, Clean, Dispose emergency_spill->spill_protocol Follow Spill Response Protocol exposure_protocol Flush, Remove Clothing, Seek Medical Attention emergency_exposure->exposure_protocol Follow First Aid Procedures

Caption: Standard operating procedure for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyheptamide
Reactant of Route 2
Reactant of Route 2
Cyheptamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.